N-(4-Amino-3-nitrophenyl)acetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 621133. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(4-amino-3-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c1-5(12)10-6-2-3-7(9)8(4-6)11(13)14/h2-4H,9H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVDUDAXURKVCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30209701 | |
| Record name | N-(4-Amino-3-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30209701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6086-29-9 | |
| Record name | N-(4-Amino-3-nitrophenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6086-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Amino-3-nitrophenyl)acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006086299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-Amino-3-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30209701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-amino-3-nitrophenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.472 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"synthesis of N-(4-Amino-3-nitrophenyl)acetamide experimental protocol"
An In-depth Technical Guide to the Synthesis of N-(4-Amino-3-nitrophenyl)acetamide
Abstract
This guide provides a comprehensive experimental protocol for the synthesis of this compound, a valuable intermediate in the development of various fine chemicals and pharmaceutical agents. The synthesis is achieved through the regioselective electrophilic nitration of the readily available starting material, N-(4-aminophenyl)acetamide (also known as p-aminoacetanilide). This document elucidates the underlying reaction mechanism, details a step-by-step experimental procedure, outlines critical safety protocols, and describes methods for purification and characterization, tailored for an audience of researchers and drug development professionals.
Synthetic Strategy and Core Principles
The synthesis of this compound hinges on the principles of electrophilic aromatic substitution. The chosen starting material, N-(4-aminophenyl)acetamide, possesses two activating groups on the benzene ring: an amino group (-NH₂) and an acetamido group (-NHCOCH₃). The key to achieving the desired regioselectivity lies in controlling the directing effects of these two groups under strongly acidic conditions.
-
The Challenge of Directing Groups: Both the amino and acetamido groups are ortho, para-directors. However, the amino group is highly susceptible to protonation in the strong acid mixture required for nitration.
-
Controlling Regioselectivity: In a concentrated sulfuric acid medium, the primary amino group is protonated to form the anilinium ion (-NH₃⁺). This protonated group is strongly deactivating and a meta-director. In contrast, the acetamido group remains a moderately activating ortho, para-director. The directing influence of the acetamido group therefore dominates, guiding the incoming electrophile (the nitronium ion, NO₂⁺) to the position ortho to it, which is position 3. This position is also conveniently meta to the deactivating -NH₃⁺ group, leading to the selective formation of the desired product.
The overall transformation is depicted below:
Caption: Overall synthetic route for the target compound.
The Reaction Mechanism: Electrophilic Aromatic Substitution
The nitration proceeds via a well-established electrophilic aromatic substitution mechanism. The process can be broken down into two primary stages: the generation of the electrophile and the subsequent substitution reaction.
Stage 1: Formation of the Nitronium Ion (NO₂⁺) Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[1][2] This ion is the active agent in the nitration reaction.[3]
Stage 2: Electrophilic Attack and Aromatization The π-electron system of the aromatic ring of the protonated N-(4-aminophenyl)acetamide attacks the nitronium ion.[4] This rate-determining step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5] A weak base in the mixture, such as the bisulfate ion (HSO₄⁻) or water, then abstracts a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.[1]
Caption: Mechanism of electrophilic aromatic nitration.
Detailed Experimental Protocol
This protocol details the synthesis of this compound from N-(4-aminophenyl)acetamide.
3.1. Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (approx.) | Notes |
| N-(4-aminophenyl)acetamide | 150.18 | 7.5 g | 0.05 mol | Starting material |
| Concentrated Sulfuric Acid (98%) | 98.08 | 30 mL | - | Solvent and catalyst |
| Concentrated Nitric Acid (70%) | 63.01 | 3.6 mL | 0.055 mol | Nitrating agent (1.1 equivalents) |
| Deionized Water | 18.02 | As needed | - | For workup and recrystallization |
| Crushed Ice | - | ~200 g | - | For quenching the reaction |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - | For neutralization |
| Ethanol | 46.07 | As needed | - | For recrystallization |
3.2. Step-by-Step Procedure
-
Preparation of the Substrate Solution: In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 30 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C.
-
Dissolution of Starting Material: While maintaining the low temperature, slowly and portion-wise add 7.5 g (0.05 mol) of N-(4-aminophenyl)acetamide to the cold sulfuric acid with continuous stirring. Ensure the temperature does not rise above 10 °C. Stir until all the solid has dissolved.
-
Preparation of the Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 3.6 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Nitration Reaction: Slowly add the cold nitrating mixture dropwise from the dropping funnel to the solution of the starting material over a period of 30-45 minutes. It is critical to maintain the reaction temperature between 0 °C and 5 °C throughout the addition. The reaction is highly exothermic.
-
Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.
-
Reaction Quenching: Slowly and carefully pour the reaction mixture onto ~200 g of crushed ice in a large beaker with vigorous stirring. This will precipitate the crude product.
-
Isolation of Crude Product: Filter the resulting yellow-orange precipitate using a Büchner funnel. Wash the solid thoroughly with copious amounts of cold deionized water until the washings are neutral to pH paper.
-
Purification by Recrystallization: Transfer the crude solid to a beaker. Recrystallize the product from an ethanol-water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Drying: Filter the purified crystals, wash with a small amount of cold water, and dry them in a vacuum oven at 50-60 °C.
3.3. Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Critical Safety Precautions
The handling of concentrated nitric and sulfuric acids requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and acid-resistant gloves (e.g., butyl rubber or Viton®).[6]
-
Fume Hood: All operations involving concentrated acids and the nitration reaction must be performed inside a certified chemical fume hood to avoid inhalation of corrosive and toxic vapors.[7][8]
-
Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is essential to prevent runaway reactions and the formation of unwanted byproducts. Always have a large ice bath ready for emergency cooling.
-
Acid Handling: Always add acid to water, never the other way around, to prevent violent splashing. When preparing the nitrating mixture, add the nitric acid to the sulfuric acid slowly.
-
Spill Management: Have a spill kit containing a neutralizer, such as sodium bicarbonate or sand, readily available.[9] In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[10]
-
Waste Disposal: Acidic waste must be neutralized before disposal according to institutional and local regulations. Do not mix nitric acid waste with organic solvents or other waste streams to prevent violent reactions.[9]
Product Characterization and Purity Assessment
After synthesis and purification, it is essential to confirm the identity and purity of the final product.
-
Melting Point: Determine the melting point of the dried crystals. Pure this compound should have a sharp melting point. The literature value for the related compound N-(4-aminophenyl) acetamide is 164-165 °C, and the introduction of the nitro group will alter this value.[11]
-
Spectroscopy:
-
FTIR Spectroscopy: Acquire an infrared spectrum to identify key functional groups. Expect to see characteristic peaks for N-H stretching (amino and amide), C=O stretching (amide), and N-O stretching (nitro group).
-
¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy in a suitable deuterated solvent (e.g., DMSO-d₆) will provide definitive structural confirmation by showing the chemical shifts and coupling patterns of the protons and carbons in the molecule.
-
-
Chromatography:
-
Thin-Layer Chromatography (TLC): Use TLC to monitor the reaction progress and assess the purity of the final product against the starting material.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, a reverse-phase HPLC method can be employed.[12] A typical system might use a C18 column with a mobile phase consisting of an acetonitrile/water gradient containing a small amount of acid like formic or phosphoric acid.[12]
-
Conclusion
The protocol described provides a reliable and logical pathway for the synthesis of this compound. By carefully controlling the reaction conditions, particularly temperature and the rate of addition of the nitrating agent, the regioselective nitration of N-(4-aminophenyl)acetamide can be achieved with high fidelity. The success of this synthesis relies on understanding the interplay of directing groups in an electrophilic aromatic substitution reaction. Strict adherence to the detailed safety measures is paramount for the safe execution of this procedure.
References
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YouTube. (2019). nitration of aromatic compounds. Available at: [Link]
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BYJU'S. Aromatic Nitration. Available at: [Link]
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Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link]
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Esteves, P. M., et al. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. PMC. Available at: [Link]
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Chemistry LibreTexts. (2019). 18.4 Aromatic Nitration and Sulfonation. Available at: [Link]
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University of California, Riverside EH&S. NITRIC ACID SAFETY. Available at: [Link]
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Columbus Chemical Industries. (2022). Sulfuric Acid / Nitric Acid 98.8 : 1.2 Safety Data Sheet. Available at: [Link]
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VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. Available at: [Link]
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Carl ROTH. Safety Data Sheet: Nitric acid. Available at: [Link]
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University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident. Available at: [Link]
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SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column. Available at: [Link]
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Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. ResearchGate. Available at: [Link]
- Google Patents. (2007). CN101066929A - Process of preparing 4-amino-3-nitro phenol.
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Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Available at: [Link]
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Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research. Available at: [Link]
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Mastering the Molecular Blueprint: A Technical Guide to the Characterization of N-(4-Amino-3-nitrophenyl)acetamide using NMR and IR Spectroscopy
Foreword: Unveiling Molecular Architecture
In the landscape of pharmaceutical research and drug development, the precise characterization of chemical entities is the bedrock upon which all subsequent investigations are built. N-(4-Amino-3-nitrophenyl)acetamide, a key intermediate in the synthesis of various pharmacologically active compounds, presents a compelling case for the application of modern spectroscopic techniques. This guide provides an in-depth, field-proven perspective on the characterization of this molecule using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. As Senior Application Scientist, my objective is not merely to present protocols, but to instill a deeper understanding of the causality behind our analytical choices, thereby empowering researchers to approach their own characterization challenges with confidence and scientific rigor.
The Subject Molecule: this compound at a Glance
This compound (CAS No: 6086-29-9) is an aromatic compound featuring a strategically substituted benzene ring.[1] Its structure, a confluence of an acetamido group, a primary amine, and a nitro group, dictates its chemical reactivity and, consequently, its utility as a synthetic precursor. A thorough understanding of its molecular structure is paramount for quality control and for predicting its behavior in subsequent chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₉N₃O₃ | PubChem[1] |
| Molecular Weight | 195.18 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
digraph "Molecule" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=none, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N1 [label="N"]; H1[label="H"]; C7 [label="C"]; O1 [label="O"]; C8 [label="C"]; H2[label="H"]; H3[label="H"]; H4[label="H"]; N2 [label="N"]; H5[label="H"]; H6[label="H"]; N3 [label="N"]; O2 [label="O"]; O3 [label="O"]; H7 [label="H"]; H8 [label="H"]; H9 [label="H"];
// Benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Substituents C1 -- N1; N1 -- H1; N1 -- C7; C7 -- O1; C7 -- C8; C8 -- H2; C8 -- H3; C8 -- H4; C4 -- N2; N2 -- H5; N2 -- H6; C3 -- N3; N3 -- O2; N3 -- O3; C2 -- H7; C5 -- H8; C6 -- H9;
// Positioning C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; N1 [pos="0,2.5!"]; H1[pos="-0.5,3!"]; C7 [pos="1,3!"]; O1 [pos="1.5,3.5!"]; C8 [pos="1.5,2!"]; H2[pos="1,1.5!"]; H3[pos="2,1.5!"]; H4[pos="2,2.5!"]; N2 [pos="0,-2.5!"]; H5[pos="-0.5,-3!"]; H6[pos="0.5,-3!"]; N3 [pos="-1.73,0!"]; O2 [pos="-2.23,0.5!"]; O3 [pos="-2.23,-0.5!"]; H7 [pos="-1.37,1!"]; H8 [pos="1.37,-1!"]; H9 [pos="1.37,1!"];
}
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton and Carbon Framework
NMR spectroscopy is an unparalleled technique for elucidating the precise structural connectivity of a molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the molecular skeleton and the chemical environment of each atom.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the amine and amide protons, and the methyl protons of the acetamido group. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.
Table 2: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Influencing Factors |
| -NH₂ | ~5.0 - 6.0 | Broad singlet | 2H | Hydrogen bonding, exchange with residual water |
| Ar-H (ortho to -NHCOCH₃) | ~7.5 - 7.7 | Doublet | 1H | Deshielded by the amide group |
| Ar-H (ortho to -NO₂) | ~8.0 - 8.2 | Doublet of doublets | 1H | Strongly deshielded by the nitro group |
| Ar-H (meta to -NO₂) | ~6.8 - 7.0 | Doublet | 1H | Shielded by the amino group |
| -NHCOCH₃ | ~9.5 - 10.5 | Singlet | 1H | Deshielded, characteristic of amide protons |
| -COCH₃ | ~2.1 | Singlet | 3H | Aliphatic methyl group adjacent to a carbonyl |
Rationale for Predictions: The predicted chemical shifts are extrapolated from data for structurally similar compounds such as 4'-Nitroacetanilide and 3'-Nitroacetanilide. The electron-donating amino group will shield the ortho and para protons, while the electron-withdrawing nitro and acetamido groups will deshield them.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides a complementary view of the carbon skeleton. Each unique carbon atom in the molecule will give rise to a distinct signal.
Table 3: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Influencing Factors |
| -COCH₃ | ~24 | Aliphatic methyl carbon |
| Ar-C (quaternary, attached to -NHCOCH₃) | ~140 | Attached to nitrogen |
| Ar-C (CH, ortho to -NHCOCH₃) | ~120 | |
| Ar-C (quaternary, attached to -NO₂) | ~145 | Strongly deshielded by the nitro group |
| Ar-C (quaternary, attached to -NH₂) | ~150 | Attached to nitrogen |
| Ar-C (CH, ortho to -NO₂) | ~125 | |
| Ar-C (CH, meta to -NO₂) | ~115 | |
| -C=O | ~168 | Carbonyl carbon |
Rationale for Predictions: The chemical shifts of the aromatic carbons are influenced by the substituent effects. The carbon atom attached to the nitro group is expected to be the most downfield-shifted aromatic carbon due to the strong electron-withdrawing nature of the nitro group. Carbonyl carbons typically appear in the 160-180 ppm range.
Infrared (IR) Spectroscopy: Probing the Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
Predicted IR Absorption Bands
The IR spectrum of this compound will be dominated by the characteristic absorption bands of the amine, amide, and nitro functional groups.
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 | N-H stretch | Primary amine (-NH₂) and secondary amide (-NH-) |
| 1680 - 1630 | C=O stretch (Amide I band) | Amide (-CONH-) |
| 1650 - 1580 | N-H bend | Primary amine (-NH₂) |
| 1570 - 1515 | N-H bend (Amide II band) | Secondary amide (-NH-) |
| 1550 - 1475 | Asymmetric N-O stretch | Nitro group (-NO₂) |
| 1360 - 1290 | Symmetric N-O stretch | Nitro group (-NO₂) |
| ~1600 & ~1475 | C=C stretch | Aromatic ring |
Rationale for Predictions: These predictions are based on well-established correlation tables for IR spectroscopy. The presence of strong bands in these regions provides definitive evidence for the key functional groups within the molecule.
Experimental Protocols: A Self-Validating System
The integrity of spectroscopic data is contingent upon meticulous experimental execution. The following protocols are designed to be self-validating, ensuring high-quality, reproducible results.
Caption: Integrated workflow for the spectroscopic characterization.
NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.[2] DMSO-d₆ is often a good choice for this type of compound due to its high dissolving power.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Spectral Width: -2 to 12 ppm
-
Pulse Angle: 45°
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-32
-
-
¹³C NMR:
-
Spectral Width: 0 to 220 ppm
-
Pulse Angle: 30-45°
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more, depending on sample concentration
-
-
ATR-FTIR Sample Preparation and Data Acquisition
Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation.[3][4]
-
Sample Preparation:
-
Data Acquisition:
-
Lower the press arm to ensure firm and even contact between the sample and the crystal.[3]
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum.
-
Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.
-
Safety and Handling: A Commitment to Laboratory Excellence
This compound, as a nitroaromatic compound, requires careful handling to minimize exposure.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6]
-
Storage: Store in a cool, dry, and well-ventilated place away from sources of ignition.[5]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion: From Spectra to Structure
The synergistic application of NMR and IR spectroscopy provides a comprehensive and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra reveal the intricate details of the proton and carbon framework, while the IR spectrum confirms the presence of the key functional groups. By following the robust experimental protocols outlined in this guide, researchers can generate high-quality data, ensuring the identity and purity of this important synthetic intermediate. This commitment to analytical rigor is not merely a procedural step; it is the cornerstone of trustworthy and reproducible scientific advancement.
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ATR-FTIR Spectroscopy, FTIR Sampling Techniques - Agilent. Retrieved from [Link]
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Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. Retrieved from [Link]
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Tips for ATR Sampling - Gammadata. Retrieved from [Link]
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ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. Retrieved from [Link]
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NMR Sample Preparation. Retrieved from [Link]
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Safety Data Sheet: Nitrobenzene - Carl ROTH. Retrieved from [Link]
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Sample Preparation | Faculty of Mathematical & Physical Sciences - University College London. Retrieved from [Link]
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ATR-FTIR Spectroscopy Basics - Mettler Toledo. Retrieved from [Link]
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Basic Practical NMR Concepts - MSU chemistry. Retrieved from [Link]
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Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]
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NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. Retrieved from [Link]
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An In-Depth Technical Guide to the Spectral Analysis of 4-Acetamido-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of pharmaceutical development and materials science, the precise elucidation of molecular structure is a cornerstone of innovation and quality control. 4-Acetamido-2-nitroaniline, a substituted aromatic amine, presents a compelling case study in the application of modern spectroscopic techniques. Its nuanced structure, featuring a combination of electron-donating and electron-withdrawing groups, gives rise to a rich spectral signature that, when expertly interpreted, reveals a wealth of information about its chemical architecture and purity. This guide, authored from the perspective of a Senior Application Scientist, moves beyond a mere recitation of data. It aims to provide a deeper, field-tested understanding of why the spectra appear as they do and how to reliably obtain and interpret this data. We will explore the core spectroscopic methodologies—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—not as isolated techniques, but as interconnected tools in the holistic characterization of this important chemical entity.
Molecular Structure and Its Spectroscopic Implications
The foundational step in any spectral analysis is a thorough understanding of the molecule's structure. 4-Acetamido-2-nitroaniline, also known by its systematic IUPAC name N-(4-amino-3-nitrophenyl)acetamide and CAS number 6086-29-9, possesses a unique arrangement of functional groups on a benzene ring that dictates its spectroscopic behavior.[1]
Caption: Molecular Structure of 4-Acetamido-2-nitroaniline.
The interplay between the electron-donating amino (-NH2) and acetamido (-NHCOCH3) groups and the strongly electron-withdrawing nitro (-NO2) group creates a distinct electronic environment around the aromatic ring. This electronic distribution is the primary determinant of the chemical shifts observed in NMR spectroscopy, the vibrational frequencies in IR spectroscopy, and the fragmentation patterns in mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Core Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
Theoretical Insight: The chemical shift of a proton in ¹H NMR is highly sensitive to its local electronic environment. Electron-withdrawing groups, like the nitro group, deshield nearby protons, causing them to resonate at a higher frequency (downfield). Conversely, electron-donating groups, like the amino and acetamido groups, shield adjacent protons, shifting their signals upfield. The coupling (splitting) of proton signals provides information about the number of neighboring protons.
Anticipated ¹H NMR Spectrum: For 4-Acetamido-2-nitroaniline, we would anticipate distinct signals for the aromatic protons, the amine protons, the amide proton, and the methyl protons of the acetamido group. The aromatic region is of particular interest due to the complex interplay of the substituents.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of high-purity 4-Acetamido-2-nitroaniline in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the clear observation of exchangeable protons (e.g., -NH and -NH₂).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans (typically 8 to 16 for a sample of this concentration), the relaxation delay (D1, typically 1-2 seconds), and the spectral width.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Data Summary: ¹H NMR of 4-Acetamido-2-nitroaniline
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5-10.0 | Singlet | 1H | Amide N-H |
| ~8.0-8.2 | Doublet | 1H | Aromatic H |
| ~7.0-7.5 | Multiplet | 2H | Aromatic H |
| ~5.0-6.0 | Broad Singlet | 2H | Amine N-H₂ |
| ~2.1 | Singlet | 3H | Acetyl CH₃ |
Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.
¹³C NMR Spectroscopy
Theoretical Insight: The principles of shielding and deshielding also apply to ¹³C NMR. Carbons directly attached to electronegative atoms (like oxygen and nitrogen) will be significantly deshielded and appear at higher chemical shifts. The symmetry of the molecule also plays a crucial role; chemically equivalent carbons will produce a single signal.
Anticipated ¹³C NMR Spectrum: For 4-Acetamido-2-nitroaniline, we expect to see six distinct signals for the aromatic carbons, one for the carbonyl carbon of the acetamido group, and one for the methyl carbon.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrumentation: The same NMR spectrometer is used.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Data Summary: ¹³C NMR of 4-Acetamido-2-nitroaniline
A predicted ¹³C NMR spectrum in DMSO-d₆ is presented below:
| Chemical Shift (δ, ppm) | Assignment |
| ~168-170 | Carbonyl C=O |
| ~140-150 | Aromatic C-NO₂ and C-NH₂ |
| ~110-130 | Aromatic C-H and C-NHCOCH₃ |
| ~24 | Acetyl CH₃ |
Note: These are estimated chemical shifts based on known substituent effects in benzene derivatives.[2]
Sources
"solubility of N-(4-Amino-3-nitrophenyl)acetamide in common organic solvents"
An In-Depth Technical Guide to the Solubility of N-(4-Amino-3-nitrophenyl)acetamide in Common Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in various synthetic pathways within the pharmaceutical and dye industries. This document delves into the theoretical principles governing its solubility, offering predictions for its behavior in a range of common organic solvents. A detailed, field-proven experimental protocol for determining thermodynamic solubility via the shake-flask method is provided, complete with explanations for each procedural step to ensure experimental robustness and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding and practical methodology for characterizing the solubility of this compound.
Introduction: The Significance of this compound
This compound, with the molecular formula C₈H₉N₃O₃, is a structurally important organic compound.[1] Its architecture, featuring an acetamido group, a nitro group, and an amino group on a benzene ring, makes it a versatile precursor in the synthesis of more complex molecules. Understanding its solubility is paramount for optimizing reaction conditions, developing purification strategies like crystallization, and formulating products. Low solubility can lead to challenges in handling, reduced reaction rates, and difficulties in achieving desired purity levels, ultimately impacting the efficiency and cost-effectiveness of a synthetic process.[2][3]
Theoretical Principles of Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a qualitative rule of thumb for predicting solubility.[4][5] This principle is rooted in the thermodynamics of mixing and is influenced by several key factors, including polarity, hydrogen bonding capabilities, and molecular size.
Molecular Structure and Polarity
The this compound molecule possesses both polar and non-polar characteristics. The presence of the amino (-NH₂), nitro (-NO₂), and amide (-NHC=O) functional groups introduces significant polarity and the capacity for hydrogen bonding. The benzene ring, on the other hand, contributes to its non-polar character. The overall solubility in a given solvent will be a balance of these competing factors.
Solute-Solvent Interactions
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. The amino and amide groups of this compound can donate hydrogen bonds, while the nitro and carbonyl oxygen atoms can accept them. Therefore, favorable interactions are expected with polar protic solvents.
-
Polar Aprotic Solvents (e.g., acetone, ethyl acetate, DMSO, DMF): These solvents can accept hydrogen bonds but do not donate them effectively. They can, however, engage in dipole-dipole interactions with the polar functional groups of the solute.
-
Nonpolar Solvents (e.g., hexane, toluene): These solvents primarily interact through weak van der Waals forces. Significant solubility of a polar compound like this compound in nonpolar solvents is generally not expected due to the large energy penalty of disrupting the strong solute-solute interactions.
Predicted Solubility Profile
Based on the principles outlined above, a qualitative prediction of the solubility of this compound in common organic solvents is presented in Table 1. It is crucial to note that these are predictions; experimental verification is necessary for quantitative assessment.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding and dipole-dipole interactions. |
| Water | Low to Moderate | While capable of hydrogen bonding, the non-polar benzene ring may limit solubility. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | Strong dipole-dipole interactions and ability to accept hydrogen bonds. |
| Acetone, Ethyl Acetate | Moderate | Moderate dipole-dipole interactions. | |
| Nonpolar | Hexane, Toluene, Dichloromethane | Low to Insoluble | Mismatch in polarity; weak solute-solvent interactions. |
Experimental Determination of Thermodynamic Solubility
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[6][7] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium.
Safety Precautions
Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all solvents used.[8][9][10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or solvent vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[9]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator
-
Temperature-controlled environment (e.g., incubator, water bath)
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Step-by-Step Experimental Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.
-
Allow the mixtures to shake for a predetermined duration (e.g., 24-48 hours) to ensure that thermodynamic equilibrium is achieved.[2][7] A preliminary kinetics study can be performed to determine the minimum time required to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
-
Sample Preparation for Analysis:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Data Calculation and Reporting:
-
Calculate the solubility of this compound in each solvent, taking into account the dilution factor.
-
Report the solubility in appropriate units (e.g., mg/mL, mol/L) at the specified temperature.
-
Experimental Workflow Diagram
Caption: Workflow for determining the thermodynamic solubility of this compound.
Factors Influencing Experimental Accuracy
-
Temperature Control: Solubility is temperature-dependent. Maintaining a constant and accurately recorded temperature throughout the experiment is crucial for reproducibility.
-
Purity of Compound and Solvents: The presence of impurities can affect the measured solubility. Use high-purity materials.
-
Equilibration Time: Insufficient equilibration time will lead to an underestimation of the solubility.
-
Solid Phase Characterization: Ensure that the solid phase remains in the same polymorphic form throughout the experiment, as different polymorphs can have different solubilities.
Conclusion
References
- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.
- BioAssay Systems. (n.d.). Shake Flask Solubility Services.
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An In-depth Technical Guide to N-(4-Amino-3-nitrophenyl)acetamide (CAS No. 6086-29-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Amino-3-nitrophenyl)acetamide, with the CAS number 6086-29-9, is a substituted aromatic amine that serves as a valuable intermediate in the synthesis of a variety of organic molecules. Its structure, featuring an acetamido group, a primary amino group, and a nitro group on a benzene ring, provides multiple reactive sites for chemical modifications. This guide offers a comprehensive overview of its properties, synthesis, analysis, and applications, with a particular focus on its utility in dye chemistry and potential as a building block in medicinal chemistry.
Chemical and Physical Properties
This compound is a solid at room temperature. Its key chemical identifiers and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 6086-29-9 | [1] |
| Molecular Formula | C₈H₉N₃O₃ | [1] |
| Molecular Weight | 195.18 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-Amino-3-nitroacetanilide, 4-Acetamido-2-nitroaniline | [1] |
| Appearance | Solid | |
| Melting Point | 211.5-212.0 °C | |
| Boiling Point | 332.7°C at 760 mmHg | |
| Flash Point | 155°C | |
| Density | 1.428 g/cm³ |
Solubility Profile
The solubility of this compound is influenced by the polarity of its functional groups. While specific quantitative data for this compound is not extensively published, a qualitative understanding can be derived from its structure and data on related nitroacetanilides. The principle of "like dissolves like" is a good predictor of its solubility.[2] The presence of the polar nitro and amino groups, along with the acetamido group capable of hydrogen bonding, suggests some solubility in polar organic solvents.
Based on data for related isomers like o- and p-nitroacetanilide, it is expected to be soluble in solvents such as ethanol, N,N-dimethylformamide (DMF), and 1,4-dioxane, particularly at elevated temperatures.[3][4] Its solubility in water is likely to be low, though it may be sparingly soluble in hot water.[2] It is expected to be practically insoluble in nonpolar solvents like cyclohexane and diethyl ether.[2][4] For precise quantitative solubility determination, an isothermal shake-flask method is recommended.[2]
Synthesis of this compound
The synthesis of this compound is typically achieved through the nitration of N-(4-aminophenyl)acetamide (more commonly known as 4-aminoacetanilide or p-aminoacetanilide). The acetamido group directs the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions. In this case, since the para position is already occupied by the amino group, the nitration occurs at the ortho position relative to the activating acetamido group.
Underlying Principles of Synthesis
The key to a successful synthesis is the protection of the highly reactive primary amino group of the starting material, p-phenylenediamine, by acetylation to form 4-aminoacetanilide. Direct nitration of anilines can be problematic as the amino group is susceptible to oxidation by nitric acid, and the formation of the anilinium ion in a strong acid medium would direct the nitration to the meta position. The acetamido group is less activating than the amino group, which helps to control the reaction and directs the substitution primarily to the desired ortho position.[5]
Experimental Protocol: Nitration of 4-Aminoacetanilide
The following is a representative protocol for the nitration of an acetanilide derivative, adapted for the synthesis of this compound.[6][7]
Materials:
-
N-(4-aminophenyl)acetamide (4-aminoacetanilide)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃, 65-70%)
-
Ice
-
Distilled Water
-
Ethanol (for recrystallization)
Procedure:
-
In a flask, dissolve the starting material, N-(4-aminophenyl)acetamide, in concentrated sulfuric acid. This should be done carefully in an ice bath to manage the exothermic dissolution.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
While maintaining the temperature of the acetanilide solution below 15°C, add the nitrating mixture dropwise with constant and vigorous stirring. Careful temperature control is crucial to prevent over-nitration and side reactions.[7]
-
After the addition is complete, allow the reaction mixture to stand at room temperature for a short period (e.g., 10-30 minutes) to ensure the reaction goes to completion.
-
Pour the reaction mixture slowly and with stirring onto a large volume of crushed ice and water. This will cause the crude this compound to precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Büchner funnel and wash it thoroughly with cold water to remove any residual acid.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the purified this compound.[7]
Self-Validation: The purity of the synthesized product should be assessed by measuring its melting point and comparing it to the literature value. A sharp melting point range close to the expected value is a good indicator of high purity. Further characterization by spectroscopic methods is recommended.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized this compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.
-
N-H Stretching: The primary amino group (-NH₂) will show two bands in the region of 3300-3500 cm⁻¹. The acetamido N-H will also show a band in this region.
-
C-H Stretching: Aromatic C-H stretching vibrations will appear around 3030 cm⁻¹.[8]
-
C=O Stretching: A strong absorption band for the carbonyl group of the amide will be present in the range of 1650-1690 cm⁻¹.
-
N-O Stretching: The nitro group (-NO₂) will exhibit two strong stretching vibrations: an asymmetric stretch between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹.[9]
-
Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.[8]
-
Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions that is unique to the molecule, serving as a "fingerprint" for identification.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will provide information about the number and environment of the hydrogen atoms in the molecule.
-
Acetamido Methyl Protons: A singlet integrating to three protons will be observed for the methyl group of the acetamide, likely in the range of δ 2.0-2.3 ppm.
-
Amino Protons: A broad singlet integrating to two protons for the primary amino group (-NH₂) is expected. Its chemical shift can vary depending on the solvent and concentration.
-
Acetamido N-H Proton: A singlet for the amide proton will also be present, typically at a higher chemical shift than the amino protons.
-
Aromatic Protons: The three protons on the benzene ring will appear as distinct signals in the aromatic region (δ 6.5-8.5 ppm), with their splitting patterns and chemical shifts influenced by the positions of the substituents.
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts will be influenced by the electron-withdrawing and electron-donating effects of the substituents.
Mass Spectrometry (MS)
Electron ionization mass spectrometry will result in the fragmentation of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (195.18 g/mol ).[1] As the molecule contains an odd number of nitrogen atoms (three), the molecular ion peak will have an odd mass-to-charge ratio, consistent with the nitrogen rule.[11]
-
Fragmentation Pattern: Common fragmentation pathways for anilines and amides will be observed. This may include the loss of a methyl group, the acetyl group, or cleavage of the C-N bond.[12][13] The presence of the nitro group will also influence the fragmentation pattern.
Applications in Organic Synthesis
This compound is a versatile intermediate, primarily utilized in the synthesis of azo dyes. Its potential as a precursor for heterocyclic compounds in medicinal chemistry is also an area of interest.
Azo Dye Synthesis
Azo dyes are a large class of colored organic compounds characterized by the presence of a nitrogen-nitrogen double bond (-N=N-). The synthesis of azo dyes from this compound involves a two-step process: diazotization followed by an azo coupling reaction.[14]
Step 1: Diazotization The primary amino group of this compound is converted into a diazonium salt. This is typically achieved by reacting the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C).[14]
Step 2: Azo Coupling The resulting diazonium salt, which is an electrophile, is then reacted with a coupling component. Coupling components are electron-rich aromatic compounds, such as phenols, naphthols, or other aromatic amines. The diazonium salt attacks the electron-rich ring of the coupling component in an electrophilic aromatic substitution reaction to form the azo compound.
Potential in Pharmaceutical Synthesis
The structural motifs present in this compound make it a potential precursor for the synthesis of heterocyclic compounds, which are of significant interest in drug development. For instance, ortho-substituted anilines are common starting materials for the synthesis of benzimidazoles, a class of compounds known for a wide range of biological activities.[15][16] The amino and nitro groups on the same ring in this compound could be chemically modified to facilitate the construction of such heterocyclic systems.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information. General safety recommendations include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Analytical and Quality Control Methods
The purity of this compound can be assessed using various analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be employed for purity analysis. A typical method might use a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[17]
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of a reaction and to get a preliminary assessment of purity.
-
Melting Point Determination: As mentioned earlier, a sharp melting point range that corresponds to the literature value is a strong indicator of a pure compound.
Conclusion
This compound is a valuable and versatile chemical intermediate. Its synthesis via the nitration of 4-aminoacetanilide is a classic example of electrophilic aromatic substitution, demonstrating the importance of protecting groups and directing effects in organic synthesis. Its primary application lies in the production of azo dyes, where its primary amino group allows for diazotization and subsequent coupling reactions. Furthermore, its structural features suggest potential for its use as a building block in the synthesis of medicinally relevant heterocyclic compounds. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective utilization in research and development.
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- Preparation of 4-nitroacetanilide and 4-nitroaniline.
- PrepChem.com.
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- Ord, D. IR: nitro groups.
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- AZoM.com. How to Interpret FTIR Results: A Beginner's Guide, 2025.
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- Elder, J. W., & Paolillo, M. A. 4-bromo-2-nitroaniline: A multistep synthesis. ProQuest.
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- SpectraBase. Acetanilide.
- BenchChem. Technical Support Center: Optimizing the Synthesis of 4-Methoxy-2-nitroaniline.
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- Journal of Chemical, Biological and Physical Sciences Synthesis and crystallization of N-(4-nitrophenyl) acetamides, 2020.
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- Magritek. Synthesis of p-Nitroaniline via a Multi-Step Sequence.
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- New Amidino-Substituted Benzimidazole Derivatives as Human Dipeptidyl Peptidase III Inhibitors: Synthesis, In Vitro Evaluation, QSAR, and Molecular Docking Studies. MDPI.
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An In-depth Technical Guide to N-(4-Amino-3-nitrophenyl)acetamide: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of N-(4-Amino-3-nitrophenyl)acetamide, a key intermediate in the synthesis of various organic compounds. This document, intended for researchers, scientists, and professionals in drug development, delves into the compound's structural characteristics, spectral data, and solubility. Furthermore, it outlines a detailed synthesis protocol, explores its chemical reactivity, and discusses its significant applications, particularly as a precursor in the pharmaceutical and dye industries. The information is presented with a focus on experimental causality and is supported by authoritative references to ensure scientific integrity.
Introduction
This compound, also known as 4-Acetamido-2-nitroaniline, is an aromatic organic compound with significant utility in chemical synthesis. Its molecular structure, featuring an acetamido group, an amino group, and a nitro group attached to a benzene ring, imparts a unique combination of reactivity that makes it a valuable precursor for more complex molecules. The strategic placement of these functional groups allows for selective chemical modifications, rendering it an important building block in the production of dyes and pharmaceutical agents.[1][2] Understanding the nuanced physical and chemical properties of this compound is paramount for its effective and safe utilization in research and industrial applications.
Molecular Structure and Identifiers
The structural integrity and identity of a chemical compound are fundamental to its application. The following diagram and table detail the molecular structure and key identifiers for this compound.
Caption: Molecular Structure of this compound.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| Synonyms | 4-Acetamido-2-nitroaniline, 4-Amino-3-nitroacetanilide | PubChem[3] |
| CAS Number | 6086-29-9 | PubChem[3] |
| Molecular Formula | C8H9N3O3 | PubChem[3] |
| Molecular Weight | 195.18 g/mol | PubChem[3] |
| InChI | InChI=1S/C8H9N3O3/c1-5(12)10-6-2-3-7(9)8(4-6)11(13)14/h2-4H,9H2,1H3,(H,10,12) | PubChem[3] |
| SMILES | CC(=O)NC1=CC(=C(C=C1)N)[O-] | PubChem[3] |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Source |
| Physical State | Solid | Thermo Fisher Scientific |
| Appearance | Yellow to brown powder | Thermo Fisher Scientific |
| Melting Point | 147-148 °C | NIST[4] |
| Boiling Point | Not available | |
| Solubility | Partially soluble in water and chloroform; soluble in ethanol.[1] | Journal of Chemical, Biological and Physical Sciences[1] |
| Density | Not available |
Spectral Data
Spectroscopic data is essential for the identification and characterization of this compound.
-
Mass Spectrometry: The mass spectrum provides information about the mass-to-charge ratio of the molecule and its fragments. The molecular ion peak (M+) for this compound would be expected at approximately m/z 195.[3]
-
Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of specific functional groups. Key expected absorptions include N-H stretching from the amino and amido groups, C=O stretching from the amide, and N-O stretching from the nitro group.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming its structure.
Synthesis Protocol
The synthesis of this compound is typically achieved through the nitration of N-phenylacetamide (acetanilide). This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis.[1]
Caption: General workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Dissolution: Dissolve N-phenylacetamide in a suitable polar solvent, such as glacial acetic acid. The use of a polar aprotic solvent is crucial to dissolve the starting material without participating in the reaction.[1]
-
Preparation of Nitrating Mixture: Carefully prepare the nitrating mixture by adding concentrated nitric acid (HNO₃) to concentrated sulfuric acid (H₂SO₄) under cooling. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[1]
-
Nitration Reaction: Slowly add the nitrating mixture to the dissolved N-phenylacetamide, maintaining a low temperature (typically below 20°C) to control the exothermic reaction and prevent the formation of dinitro products. The acetamido group is an ortho, para-directing group, leading to the formation of both ortho and para isomers.[1] Due to steric hindrance from the bulky acetamido group, the para-substituted product is generally favored.[1]
-
Crystallization: Pour the reaction mixture into a mixture of ice and water to precipitate the crude product. The sudden decrease in temperature and the polarity of the water cause the less soluble organic product to crystallize out of the solution.[1]
-
Purification: The crude product is then purified by recrystallization, often using a binary solvent system like ethanol-water, to obtain the pure this compound.[1]
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dictated by its functional groups:
-
Amino Group (-NH₂): This group is nucleophilic and can undergo reactions such as diazotization, acylation, and alkylation. It is also an activating group, increasing the electron density of the aromatic ring.
-
Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group, deactivating the aromatic ring towards further electrophilic substitution. It can be reduced to an amino group, which is a common strategy in multi-step syntheses.
-
Acetamido Group (-NHCOCH₃): This group is less activating than an amino group but still directs incoming electrophiles to the ortho and para positions. It can be hydrolyzed back to an amino group under acidic or basic conditions.
The interplay of these functional groups allows for a range of selective chemical transformations, making this compound a versatile intermediate.
Applications in Drug Development and Other Industries
This compound serves as a crucial intermediate in the synthesis of various commercially important products.
-
Pharmaceuticals: It is a precursor in the synthesis of various pharmaceutical active ingredients.[1] For instance, related compounds like N-(4-amino-2-methoxyphenyl)acetamide are intermediates in the synthesis of anticancer drugs.[5] The functional groups on this compound provide handles for the construction of more complex molecular architectures found in medicinal compounds.
-
Dyes and Pigments: The aromatic amine and nitro functionalities are key components in the synthesis of azo dyes. The amino group can be diazotized and then coupled with other aromatic compounds to produce a wide range of colors.[1][6]
-
Research Chemicals: Due to its versatile reactivity, it is also used as a starting material in academic and industrial research for the development of novel organic molecules.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling this compound.
-
Hazards: It may cause skin and eye irritation.[7][8] Inhalation of dust should be avoided.[7]
-
Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]
-
Storage: Store in a cool, dry, and well-ventilated place away from strong oxidizing agents.[7]
Refer to the Safety Data Sheet (SDS) for complete and detailed safety information.[9]
Conclusion
This compound is a compound of significant synthetic utility, underpinned by its distinct physicochemical properties and the versatile reactivity of its functional groups. This guide has provided a detailed examination of its molecular structure, properties, synthesis, and applications, offering valuable insights for researchers and professionals in the chemical and pharmaceutical sciences. A thorough understanding of this intermediate is essential for its efficient and safe application in the development of new materials and medicines.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][3]
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NIST. (n.d.). 4-Acetamide-3-nitrophenyl acetate. NIST Chemistry WebBook. Retrieved from [Link][4]
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Fisher Scientific. (2025). Safety Data Sheet: 4'-Nitroacetanilide. Retrieved from a generic safety data sheet source.[7]
-
SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]
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Cheméo. (n.d.). 4-Acetamide-3-nitrophenyl acetate. Retrieved from [Link]
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SIELC Technologies. (2018). This compound. Retrieved from [Link]
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International Union of Crystallography. (n.d.). N-(4-Amino-2-methoxyphenyl)acetamide. Retrieved from [Link][5]
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Wikipedia. (n.d.). Nitroacetanilide. Retrieved from [Link][6]
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NIST. (n.d.). Acetamide, N-(4-nitrophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of N-(4 nitrophenyl) acetamide. [Image]. Retrieved from [Link]
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IUCr Journals. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide. Retrieved from [Link]
- Cayman Chemical. (2025). Safety Data Sheet: 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide.
-
National Center for Biotechnology Information. (n.d.). N-(4-Methoxy-3-nitrophenyl)acetamide. PubMed Central (PMC). Retrieved from [Link]
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ResearchGate. (n.d.). Mass spectrum N-(4-nitrophenyl) acetamide. [Image]. Retrieved from [Link]
-
PubChem. (n.d.). 4-Nitroacetanilide. National Center for Biotechnology Information. Retrieved from [Link]
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Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.[1]
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The Royal Society of Chemistry. (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Retrieved from [Link]
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Singh, K., et al. (2016). A review on Synthesis of Aminoacetanilides. Journal of Integrated Science & Technology, 4(2), 111-120.[2]
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PubChemLite. (n.d.). Acetamide, n-((4-((4-nitrophenyl)amino)-3-pyridinyl)sulfonyl)-. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum N-(4-nitrophenyl) acetamide. [Image]. Retrieved from [Link]
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Spectrabase. (n.d.). acetamide, N-[3-[(4-nitrophenyl)amino]propyl]-. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Aminoacetanilide. Retrieved from [Link]
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NIST. (n.d.). Acetamide, N-(4-nitrophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
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A Comprehensive Technical Guide to the Synthesis of N-(4-Amino-3-nitrophenyl)acetamide
Foreword
N-(4-Amino-3-nitrophenyl)acetamide, a key intermediate in the synthesis of various dyes, pigments, and pharmaceutical compounds, demands robust and efficient synthetic methodologies. This guide provides an in-depth exploration of the primary synthetic routes to this molecule, grounded in established chemical principles and supported by practical, field-proven insights. We will dissect the causality behind experimental choices, ensuring each described protocol is a self-validating system for achieving high purity and yield. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound synthesis.
Introduction: Strategic Importance and Synthetic Challenges
This compound, with its characteristic substituted phenylenediamine core, presents a unique synthetic challenge. The molecule contains two amino groups with differing basicity and a nitro group, necessitating careful control of reaction conditions to achieve regioselectivity. The primary goals in its synthesis are to selectively introduce the acetyl and nitro groups onto the p-phenylenediamine scaffold and to manage the reactivity of the amino functionalities.
The strategic placement of the amino, nitro, and acetamido groups makes it a versatile building block. The amino group can be diazotized for azo coupling reactions, the nitro group can be reduced to an amine to introduce further functionality, and the acetamido group can be hydrolyzed to reveal a primary amine. This trifunctional nature underpins its utility in the chemical industry.
Synthetic Pathways: A Comparative Analysis
Two principal synthetic strategies dominate the literature for the preparation of this compound. The choice of pathway often depends on the availability and cost of starting materials, as well as the desired scale of the reaction.
-
Pathway A: Nitration of N-(4-aminophenyl)acetamide. This is arguably the most common and economically viable route, starting from readily available p-phenylenediamine.
-
Pathway B: Selective Acetylation of 2-nitro-p-phenylenediamine. This route is more direct if the starting material, 2-nitro-p-phenylenediamine, is accessible.
This guide will now delve into the specifics of each pathway, providing detailed protocols and mechanistic insights.
Pathway A: Nitration of N-(4-aminophenyl)acetamide
This pathway is a classic example of electrophilic aromatic substitution where the directing effects of substituents are strategically employed. The synthesis involves three key stages:
-
Protection of one amino group of p-phenylenediamine by acetylation.
-
Regioselective nitration of the resulting N-(4-aminophenyl)acetamide.
-
Work-up and purification of the final product.
Visualizing the Workflow: Pathway A
Caption: Synthetic workflow for Pathway A.
Step 1: Acetylation of p-Phenylenediamine
Causality and Experimental Choices:
Direct nitration of p-phenylenediamine is not feasible as the strong oxidizing conditions of nitration would destroy the highly activated aromatic ring. Furthermore, the amino groups would be protonated in the acidic medium, leading to meta-directing ammonium ions and a mixture of products. Therefore, one of the amino groups is protected as an acetamide. The acetamido group is still an ortho-, para-director but is less activating than the amino group, allowing for more controlled nitration.
Experimental Protocol:
-
In a suitable reaction vessel, suspend p-phenylenediamine in water.
-
Add acetic anhydride to the suspension with vigorous stirring. The reaction is exothermic and may require cooling to maintain a controlled temperature.
-
Continue stirring for a designated period to ensure complete mono-acetylation. The product, N-(4-aminophenyl)acetamide, will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water to remove any unreacted starting materials and acetic acid, and dry.
Step 2: Nitration of N-(4-aminophenyl)acetamide
Causality and Experimental Choices:
The nitration of N-(4-aminophenyl)acetamide is a critical step where regioselectivity is key. The acetamido group (-NHCOCH₃) and the amino group (-NH₂) are both ortho-, para-directing. However, the bulky acetamido group sterically hinders the ortho positions (positions 2 and 6), and the amino group is a stronger activating group. The nitration occurs primarily at the position ortho to the more strongly activating amino group and meta to the acetamido group (position 3).
A mixture of concentrated nitric acid and sulfuric acid is the standard nitrating agent. Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The reaction temperature must be carefully controlled to prevent over-nitration and side reactions.
Experimental Protocol:
-
Dissolve N-(4-aminophenyl)acetamide in concentrated sulfuric acid at a low temperature (typically 0-5 °C) in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution while maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir for a specified time at low temperature.
-
Pour the reaction mixture onto crushed ice to precipitate the crude product.
-
Filter the precipitate, wash thoroughly with water to remove residual acid, and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.
-
The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.
| Parameter | Typical Conditions | Rationale |
| Acetylation Reagent | Acetic Anhydride | Readily available, reactive, and the byproduct (acetic acid) is easily removed. |
| Nitrating Agent | HNO₃ / H₂SO₄ | Generates the highly electrophilic nitronium ion (NO₂⁺) for efficient nitration. |
| Nitration Temperature | 0-10 °C | Minimizes side reactions and the formation of dinitro products.[1] |
| Solvent for Nitration | Concentrated H₂SO₄ | Dissolves the substrate and facilitates the formation of the nitronium ion. |
Pathway B: Selective Acetylation of 2-nitro-p-phenylenediamine
This pathway offers a more direct route if 2-nitro-p-phenylenediamine is the starting material. The key challenge here is the selective acetylation of the amino group at the 4-position, which is less sterically hindered and more nucleophilic than the amino group at the 1-position (ortho to the nitro group).
Visualizing the Workflow: Pathway B
Caption: Synthetic workflow for Pathway B.
Step 1: Selective Acetylation
Causality and Experimental Choices:
The amino group at the 4-position of 2-nitro-p-phenylenediamine is more basic and less sterically hindered compared to the amino group at the 1-position, which is ortho to the electron-withdrawing nitro group. This difference in reactivity allows for selective acetylation at the 4-position under controlled conditions.
Experimental Protocol:
-
Dissolve 2-nitro-p-phenylenediamine in a suitable solvent, such as glacial acetic acid.
-
Add a controlled amount of acetic anhydride (often a slight molar excess) to the solution.
-
The reaction can be carried out at room temperature or with gentle heating to facilitate the reaction.
-
Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).
-
Once the reaction is complete, the product can be isolated by pouring the reaction mixture into water, which will precipitate the this compound.
-
The product is then collected by filtration, washed with water, and dried. Recrystallization can be performed for further purification.
| Parameter | Typical Conditions | Rationale |
| Starting Material | 2-nitro-p-phenylenediamine | A more direct route if commercially available. |
| Acetylation Reagent | Acetic Anhydride | Effective for selective acetylation under controlled conditions. |
| Solvent | Glacial Acetic Acid | A common solvent for acetylation reactions. |
| Temperature | Room temperature to gentle heating | Allows for controlled selective acetylation. |
Purification and Characterization
Regardless of the synthetic pathway chosen, the final product, this compound, typically requires purification. Recrystallization from solvents like ethanol, aqueous ethanol, or acetic acid is a common method to obtain a product of high purity.
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Melting Point: A sharp melting point close to the literature value is indicative of high purity.
-
Spectroscopy:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure by observing the chemical shifts, integration, and coupling patterns of the protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.
-
IR (Infrared) Spectroscopy: To identify the characteristic functional groups, such as N-H stretches of the amino and amide groups, the C=O stretch of the amide, and the N-O stretches of the nitro group.
-
-
Chromatography (TLC, HPLC): To assess the purity of the compound and to monitor the progress of the reaction.
Safety Considerations
-
p-Phenylenediamine and its derivatives are toxic and can be sensitizers. Appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, should be worn at all times.
-
Concentrated acids (sulfuric and nitric acid) are highly corrosive. They should be handled with extreme care in a fume hood.
-
Nitration reactions are exothermic and can be hazardous if not properly controlled. Strict temperature control is crucial.
Conclusion
The synthesis of this compound can be effectively achieved through two primary routes. The choice between the nitration of N-(4-aminophenyl)acetamide and the selective acetylation of 2-nitro-p-phenylenediamine will depend on factors such as starting material availability, cost, and desired scale. Both methods rely on fundamental principles of organic chemistry, including the strategic use of protecting groups and the control of regioselectivity in electrophilic aromatic substitution. By understanding the causality behind the experimental choices and adhering to rigorous protocols, researchers can consistently produce this valuable intermediate with high yield and purity.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
-
Elder, J. W., & Paolillo, M. A. (n.d.). 4-bromo-2-nitroaniline: A multistep synthesis. ProQuest.[2]
-
BenchChem. (2025). Optimizing the Synthesis of 4-Methoxy-2-nitroaniline. Retrieved from a valid URL.[1]
-
Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence.[3]
-
Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR).[4]
-
Preparation of 4-nitroacetanilide and 4-nitroaniline. (n.d.).[5]
-
Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences.[6]
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Methodological & Application
"step-by-step synthesis of N-(4-Amino-3-nitrophenyl)acetamide from p-nitroaniline"
Application Note: A Guided Synthesis of N-(4-Amino-3-nitrophenyl)acetamide
Introduction and Strategic Analysis
This compound is a substituted aromatic amine that serves as a valuable intermediate in the synthesis of dyes and specialized pharmaceutical compounds. Its structure, featuring vicinal amino and nitro groups, presents a unique synthetic challenge that requires careful strategic planning, particularly concerning the regioselective introduction of substituents onto the aromatic ring.
This guide provides a comprehensive, step-by-step protocol for the synthesis of this target molecule. However, a critical analysis of the proposed starting material, p-nitroaniline, reveals a significant regiochemical obstacle. The principles of electrophilic aromatic substitution dictate that the synthetic pathway originating from p-nitroaniline will not yield the desired 3-nitro isomer. Instead, it will produce the 2-nitro isomer.
The Regiochemical Challenge with p-Nitroaniline:
A synthesis commencing with p-nitroaniline would logically proceed as follows:
-
Acetylation: The amino group of p-nitroaniline is protected to form N-(4-nitrophenyl)acetamide. This is necessary to prevent oxidation of the amine and to moderate its reactivity.[1][2]
-
Nitration: A second nitro group is introduced. In N-(4-nitrophenyl)acetamide, the directing effects of the existing substituents must be considered:
-
The acetamido group (-NHCOCH3) is an activating group and directs incoming electrophiles to the ortho and para positions.
-
The nitro group (-NO2) is a deactivating group and directs incoming electrophiles to the meta position.
-
Both groups strongly favor the introduction of the new nitro group at the 2-position (ortho to the acetamido group and meta to the nitro group). This results in the formation of N-(2,4-dinitrophenyl)acetamide.
-
Subsequent selective reduction of the 4-nitro group would yield N-(4-amino-2-nitrophenyl)acetamide, not the target this compound. This is illustrated in the workflow below.
Caption: Inherent regioselectivity of the synthesis starting from p-nitroaniline.
A Corrected and Validated Synthetic Strategy:
To synthesize the desired This compound isomer, the synthesis must begin with m-nitroaniline . This starting material allows for the correct positioning of the functional groups through a controlled, three-step sequence. This application note will therefore detail this validated and reliable protocol.
Caption: The validated three-step synthesis of the target molecule from m-nitroaniline.
Safety and Handling
This synthesis involves highly corrosive, oxidizing, and toxic chemicals. Adherence to strict safety protocols is mandatory.
-
Hazardous Reagents: Concentrated sulfuric acid, concentrated nitric acid, acetic anhydride, and nitroaromatic compounds.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and compatible chemical-resistant gloves (e.g., nitrile or neoprene).[3][4]
-
Work Environment: All steps must be performed inside a certified chemical fume hood with immediate access to an eyewash station and safety shower.[5][6]
-
Acid Handling: Always add acid slowly to other liquids (e.g., acid to water or acid to reaction mixture) to dissipate heat. Concentrated sulfuric acid and nitric acid can cause severe burns.[5][7]
-
Temperature Control: The nitration reaction is highly exothermic. Maintain strict temperature control using an ice bath to prevent runaway reactions and the formation of unwanted byproducts.[8]
-
Waste Disposal: Dispose of all chemical waste in properly labeled hazardous waste containers according to institutional and local regulations. Do not mix nitric acid waste with other waste streams.[6]
Experimental Protocol
This protocol details the synthesis of this compound from m-nitroaniline.
Step 1: Acetylation of m-Nitroaniline to N-(3-nitrophenyl)acetamide
Rationale: The amino group of m-nitroaniline is acetylated to form an amide. This serves as a protecting group, moderating the reactivity of the aromatic ring for the subsequent nitration step.
Materials:
-
m-Nitroaniline: 10.0 g
-
Acetic Anhydride: 12.0 mL
-
Glacial Acetic Acid: 25.0 mL
-
Deionized Water & Ice
Procedure:
-
In a 100 mL round-bottom flask, combine 10.0 g of m-nitroaniline and 25.0 mL of glacial acetic acid.
-
Swirl the flask to dissolve the solid. Gentle warming may be required.
-
Carefully add 12.0 mL of acetic anhydride to the solution.
-
Equip the flask with a reflux condenser and heat the mixture under gentle reflux for 20 minutes.
-
Allow the reaction mixture to cool slightly, then pour it slowly and with constant stirring into a beaker containing approximately 150 g of crushed ice.
-
A precipitate of N-(3-nitrophenyl)acetamide will form. Stir the slurry for 10-15 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water.
-
Dry the product, preferably in a vacuum oven at 60-70 °C. The expected yield is 12-13 g.
Step 2: Nitration of N-(3-nitrophenyl)acetamide to N-(3,4-dinitrophenyl)acetamide
Rationale: This is an electrophilic aromatic substitution where a nitronium ion (NO₂⁺), generated from the mixed acid, attacks the aromatic ring. The acetamido group directs the substitution primarily to the 4-position (para), leading to the desired dinitro compound.
Materials:
-
N-(3-nitrophenyl)acetamide: 5.0 g
-
Concentrated Sulfuric Acid (98%): 10.0 mL
-
Concentrated Nitric Acid (70%): 3.0 mL
-
Deionized Water & Ice
Procedure:
-
Place 10.0 mL of concentrated sulfuric acid in a 100 mL flask and cool it to 0-5 °C in an ice-salt bath.
-
Slowly add 5.0 g of powdered N-(3-nitrophenyl)acetamide to the cold acid with constant stirring, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.
-
In a separate beaker, prepare the nitrating mixture by slowly adding 3.0 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid, keeping the mixture cool.
-
Using a dropping funnel, add the nitrating mixture dropwise to the dissolved acetanilide solution over 20-30 minutes. Crucially, maintain the reaction temperature below 10 °C throughout the addition.
-
Once the addition is complete, remove the flask from the ice bath and allow it to stand at room temperature for 1 hour with occasional stirring.
-
Pour the reaction mixture slowly onto 200 g of crushed ice in a large beaker.
-
The N-(3,4-dinitrophenyl)acetamide product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.
-
Dry the product completely before proceeding to the next step.
Step 3: Selective Reduction to this compound
Rationale: A selective reducing agent, sodium sulfide, is used to reduce only one of the two nitro groups. The nitro group at the 4-position is more susceptible to reduction due to the electronic influence of the para-acetamido group. This is a classic example of a Zincke reduction.
Materials:
-
N-(3,4-dinitrophenyl)acetamide: 4.0 g
-
Sodium Sulfide Nonahydrate (Na₂S·9H₂O): 8.0 g
-
Ethanol (95%): 50 mL
-
Deionized Water: 25 mL
Procedure:
-
In a 250 mL round-bottom flask, suspend 4.0 g of N-(3,4-dinitrophenyl)acetamide in 50 mL of 95% ethanol.
-
In a separate beaker, dissolve 8.0 g of sodium sulfide nonahydrate in 25 mL of warm deionized water.
-
Attach a reflux condenser to the flask containing the ethanolic suspension and bring it to a gentle boil on a heating mantle.
-
Add the sodium sulfide solution in small portions through the top of the condenser over a period of 15 minutes. The reaction is exothermic, and the color of the solution will darken significantly.
-
After the addition is complete, maintain the reflux for 30 minutes.
-
Remove the heat source and pour the hot reaction mixture into a beaker containing 200 mL of ice-cold water.
-
The target product, this compound, will precipitate as a solid.
-
Collect the product by vacuum filtration, wash it thoroughly with cold water, and dry it.
-
The crude product can be purified by recrystallization from an ethanol-water mixture to yield the final product.
Data Summary and Characterization
Quantitative Data
| Step | Starting Material | Reagents | Product | Theoretical Yield | Expected Yield |
| 1 | m-Nitroaniline (10.0 g) | Acetic Anhydride | N-(3-nitrophenyl)acetamide | 13.0 g | 12-13 g |
| 2 | N-(3-nitrophenyl)acetamide (5.0 g) | HNO₃, H₂SO₄ | N-(3,4-dinitrophenyl)acetamide | 6.25 g | 5.5-6.0 g |
| 3 | N-(3,4-dinitrophenyl)acetamide (4.0 g) | Na₂S·9H₂O | This compound | 3.47 g | 2.8-3.2 g |
Product Characterization: this compound
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
Appearance: Yellow to orange crystalline solid.
-
Molecular Formula: C₈H₉N₃O₃[9]
-
Molecular Weight: 195.18 g/mol [9]
-
Melting Point: Compare the experimentally determined melting point with the literature value. A sharp melting point close to the literature value indicates high purity.
-
FTIR Spectroscopy: Key peaks should be observed corresponding to:
-
N-H stretching (amine and amide): ~3200-3500 cm⁻¹
-
C=O stretching (amide): ~1650-1680 cm⁻¹
-
N-O stretching (nitro group): Asymmetric (~1500-1550 cm⁻¹) and symmetric (~1330-1370 cm⁻¹)
-
-
NMR Spectroscopy (¹H NMR): The spectrum should show distinct signals for the aromatic protons, the amine protons, the amide proton, and the acetyl methyl group, with integrations corresponding to the number of protons.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product (m/z ≈ 195 or 196).[9]
References
-
EHS, University of Washington. (n.d.). NITRIC ACID SAFETY. Retrieved from [Link]
-
Columbus Chemical. (2022). Safety Data Sheet: Sulfuric Acid / Nitric Acid. Retrieved from [Link]
-
askIITians. (2024). Why is acetylation performed before nitration of aniline? Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Regioselectivity in the Nitration of Acylanilines. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]
-
VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]
-
Slideshare. (n.d.). Preparation of p-nitroacetanilide from Acetanilide. Retrieved from [Link]
-
EHS, University of Washington. (2024). Reduce your risk of a nitric acid incident. Retrieved from [Link]
-
Webflow. (n.d.). Preparation of p-nitroaniline from acetanilide pdf. Retrieved from [Link]
- Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.
- Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research, 11(10), 91-95.
-
Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitration. Retrieved from [Link]
-
Quora. (2023). What is the reaction mechanism for synthesis of p-Nitroacetanilide from p-nitroaniline...? Retrieved from [Link]
- Sanjeam, H., et al. (2022). Nitration of N-acetyl anilides using silver(I) nitrate/persulfate combination.
- Google Patents. (n.d.). CN101066929A - Process of preparing 4-amino-3-nitro phenol.
-
ResearchGate. (n.d.). STUDIES IN NITRATION, III. NITRATION OF ANILINE... Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
-
BYJU'S. (2020). Preparation of p-Nitroacetanilide. Retrieved from [Link]
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Application Notes and Protocols: N-(4-Amino-3-nitrophenyl)acetamide as a Versatile Building Block in Pharmaceutical Synthesis
Introduction: Unveiling the Potential of a Strategic Intermediate
In the landscape of pharmaceutical synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. N-(4-Amino-3-nitrophenyl)acetamide, a readily accessible aromatic compound, represents a highly valuable, yet often underutilized, intermediate. Its intrinsic functionalities—a primary arylamine, a nitro group, and an acetamide—offer a rich chemical handle for a diverse array of transformations. The latent ortho-diamine system, unmasked upon selective reduction of the nitro group, serves as a gateway to a multitude of heterocyclic scaffolds that are central to medicinal chemistry.
This comprehensive guide provides an in-depth exploration of this compound as a foundational element in the synthesis of pharmaceutically relevant compounds. We will delve into the core chemical transformations, provide detailed, field-proven protocols, and discuss the mechanistic rationale behind the experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₉N₃O₃ | [PubChem][1] |
| Molecular Weight | 195.18 g/mol | [PubChem][1] |
| CAS Number | 6086-29-9 | [PubChem][1] |
| Appearance | Solid (powder) | N/A |
| Melting Point | Not well-documented; related compounds have melting points >200 °C | N/A |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and DMSO | General knowledge |
Core Synthetic Strategy: The Gateway to Ortho-Phenylenediamines
The primary strategic value of this compound lies in its facile conversion to N-(3,4-diaminophenyl)acetamide. This transformation unmasks an ortho-phenylenediamine moiety, a critical precursor for the synthesis of a wide range of heterocyclic systems, most notably benzimidazoles and quinoxalines.
Caption: Core synthetic utility of this compound.
Part 1: Selective Nitro Group Reduction
The selective reduction of the nitro group in the presence of the other functionalities is the cornerstone of this building block's utility. Several robust methods can be employed, with catalytic hydrogenation and transfer hydrogenation being the most common and scalable.
Protocol 1.1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This is a classic and highly efficient method for nitro group reduction. The use of a palladium catalyst on a solid support allows for easy removal by filtration.
Rationale: Palladium on carbon is a highly active catalyst for the reduction of aromatic nitro groups under a hydrogen atmosphere.[2] The reaction is typically clean, high-yielding, and proceeds under relatively mild conditions. The acetamide and amino groups are stable under these conditions.
Detailed Protocol:
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a hydrogen inlet (e.g., a balloon), and a condenser, add this compound (1.95 g, 10 mmol) and methanol (100 mL).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (100 mg, ~5 mol% Pd) to the suspension.
-
Hydrogenation: The flask is evacuated and backfilled with hydrogen gas three times. The reaction mixture is then stirred vigorously under a positive pressure of hydrogen (balloon) at room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) [Silica gel, Ethyl acetate/Hexane 1:1, staining with KMnO₄] or HPLC. The starting material will have a different Rf value than the more polar diamine product.
-
Work-up: Upon completion (typically 4-6 hours), the reaction mixture is carefully filtered through a pad of Celite® to remove the Pd/C catalyst. The Celite® pad is washed with a small amount of methanol.
-
Isolation: The combined filtrate is concentrated under reduced pressure to yield N-(3,4-diaminophenyl)acetamide as a solid, which is often of sufficient purity for the next step. If necessary, it can be recrystallized from an ethanol/water mixture.
Expected Yield: >95%
Protocol 1.2: Catalytic Transfer Hydrogenation using Hydrazine Hydrate
This method avoids the need for a pressurized hydrogen gas setup and can be more convenient for smaller-scale laboratory preparations.
Rationale: In transfer hydrogenation, a hydrogen donor molecule, in this case, hydrazine, transfers hydrogen to the substrate in the presence of a catalyst.[3][4][5] This method is often highly selective for the reduction of nitro groups in the presence of other reducible functionalities.[6]
Detailed Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask fitted with a reflux condenser and a magnetic stirrer, suspend this compound (1.95 g, 10 mmol) in ethanol (100 mL).
-
Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (200 mg) to the suspension.
-
Hydrazine Addition: Heat the mixture to reflux. To the refluxing suspension, add hydrazine hydrate (2.0 mL, ~40 mmol) dropwise over 30 minutes. Caution: The reaction can be exothermic, and nitrogen gas is evolved.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.
-
Work-up and Isolation: After cooling to room temperature, the catalyst is removed by filtration through Celite®. The filtrate is concentrated under reduced pressure. The residue is taken up in water and extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to give the desired N-(3,4-diaminophenyl)acetamide.
Expected Yield: 90-95%
Part 2: Synthesis of Benzimidazole Scaffolds
Benzimidazoles are a prominent class of heterocyclic compounds found in numerous FDA-approved drugs, including proton pump inhibitors (e.g., omeprazole) and anthelmintics (e.g., albendazole).[3] The reaction of the in situ generated N-(3,4-diaminophenyl)acetamide with aldehydes is a common and effective method for their synthesis.
Caption: General workflow for benzimidazole synthesis.
Protocol 2.1: Synthesis of 2-Aryl-1H-benzo[d]imidazol-5-amine Derivatives
This protocol describes the one-pot synthesis of a 2-aryl benzimidazole derivative from this compound and an aromatic aldehyde.
Rationale: The reaction proceeds via the initial reduction of the nitro group, followed by the condensation of the resulting diamine with the aldehyde to form a Schiff base, which then undergoes an intramolecular cyclization and oxidation to yield the aromatic benzimidazole ring system.[7]
Detailed Protocol:
-
Reduction Step: Following Protocol 1.1 or 1.2, generate N-(3,4-diaminophenyl)acetamide from this compound (10 mmol). After filtration of the catalyst, use the resulting methanolic or ethanolic solution of the diamine directly in the next step.
-
Aldehyde Addition: To the solution of N-(3,4-diaminophenyl)acetamide, add the desired aromatic aldehyde (e.g., benzaldehyde, 1.06 g, 10 mmol).
-
Cyclization: Add a catalytic amount of a mild acid, such as acetic acid (0.5 mL). Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by TLC or LC-MS.
-
Work-up and Isolation: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is neutralized with a saturated solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Application Insight: This scaffold is central to many kinase inhibitors, where the benzimidazole core acts as a hinge-binding motif.[8] For instance, derivatives of 2-phenyl-1H-benzo[d]imidazole have been investigated as inhibitors of 17β-HSD10 for the potential treatment of Alzheimer's disease.[9]
Part 3: Synthesis of Quinoxaline Scaffolds
Quinoxalines are another important class of N-heterocycles with a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[10] They are typically synthesized by the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.
Protocol 3.1: Synthesis of 2,3-Disubstituted Quinoxaline-6-amine Derivatives
This protocol outlines the synthesis of a disubstituted quinoxaline from the reduced form of this compound.
Rationale: The reaction is a straightforward condensation between the two amino groups of the ortho-diamine and the two carbonyl groups of the 1,2-dicarbonyl compound, leading to the formation of the pyrazine ring fused to the benzene ring.[11]
Detailed Protocol:
-
Diamine Preparation: Prepare a solution of N-(3,4-diaminophenyl)acetamide (10 mmol) in ethanol (50 mL) as described in Part 1.
-
Dicarbonyl Addition: To this solution, add a 1,2-dicarbonyl compound (10 mmol), for example, biacetyl (2,3-butanedione, 0.86 g, 10 mmol).
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often rapid and can be complete within 1-2 hours. Gentle heating may be required for less reactive dicarbonyls. Monitor the reaction by TLC.
-
Isolation: The product often precipitates from the reaction mixture upon completion. The solid is collected by filtration, washed with cold ethanol, and dried to afford the desired 2,3-dimethylquinoxalin-6-amine derivative.
Application Insight: The quinoxaline nucleus is a key feature in several kinase inhibitors. For example, certain quinoxaline derivatives have been developed as inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1).[10]
Safety and Handling
This compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Hazards: May cause skin and eye irritation. Avoid inhalation of dust.[5]
-
Storage: Store in a cool, dry place away from strong oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local regulations.
Analytical Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:
-
Thin Layer Chromatography (TLC): For reaction monitoring and purity assessment.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with formic or phosphoric acid as a modifier) is a good starting point.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the products.
Conclusion
This compound is a cost-effective and highly versatile building block for the synthesis of valuable pharmaceutical intermediates. The straightforward, two-step sequence of nitro reduction followed by cyclocondensation provides efficient access to benzimidazole and quinoxaline scaffolds. The protocols and insights provided herein are intended to empower researchers to confidently incorporate this strategic starting material into their synthetic campaigns, accelerating the discovery and development of new therapeutic agents.
References
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Yadav, G., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(48), 33835-33863. Available at: [Link]
- Thermo Fisher Scientific. (2025). Safety Data Sheet: this compound.
-
SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
- Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. College of Chemistry and Chemical Engineering, Jiangxi Normal University.
-
MDPI. (2021). Recent Advances of Pd/C-Catalyzed Reactions. Catalysts, 11(11), 1378. Available at: [Link]
-
Zhang, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Bioorganic & Medicinal Chemistry, 110, 117865. Available at: [Link]
-
ResearchGate. (n.d.). Reaction of o-phenylenediamine with aldehydes. Retrieved from [Link]
-
Navarrete-Vázquez, G., et al. (2003). Synthesis and antiparasitic activity of albendazole and mebendazole analogues. Bioorganic & Medicinal Chemistry, 11(21), 4615-4622. Available at: [Link]
-
Wang, Y., et al. (2024). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. RSC Medicinal Chemistry. Available at: [Link]
-
Varma, R. S. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. Records of Natural Products, 7(1), 23-28. Available at: [Link]
-
Arkivoc. (2003). The synthesis of some polycyclic N-H acids with quinoxaline and[3][4][8]triazines. ARKIVOC, 2003(xv), 65-74. Available at: [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Organic Chemistry Portal. (2003). Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions of Carbon-Carbon Double Bonds. Synthesis, 2003(13), 2023-2026. Available at: [Link]
-
RSC Publishing. (2016). Transfer hydrogenation of nitroarenes with hydrazine at near-room temperature catalysed by a MoO2 catalyst. Green Chemistry, 18, 2435-2442. Available at: [Link]
-
ResearchGate. (2025). Transfer hydrogenation processes of nitro compounds catalyzed by.... Retrieved from [Link]
-
R Discovery. (2025). Hydrazine as a Reducing Agent in Catalytic Transfer Hydrogenation Processes: Up‐to‐Date Overview Approaches. Retrieved from [Link]
-
PubMed Central (PMC). (2022). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. Retrieved from [Link]
-
RSC Publishing. (n.d.). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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"protocol for the purification of N-(4-Amino-3-nitrophenyl)acetamide by recrystallization"
An Application Note for Drug Development Professionals
Protocol for the Purification of N-(4-Amino-3-nitrophenyl)acetamide by Recrystallization
Abstract
This document provides a comprehensive protocol for the purification of this compound, a key intermediate in various synthetic pathways. Recrystallization is a fundamental and powerful technique for purifying solid organic compounds.[1] The protocol herein is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying principles that ensure a high-purity final product. By explaining the causality behind solvent selection, crystallization kinetics, and purity assessment, this guide serves as a self-validating system for achieving optimal purification.
Introduction: The Principle of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent. The core principle relies on the fact that most solids are more soluble in a hot solvent than in a cold one.[1] An impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. Impurities, which are present in much smaller concentrations, remain dissolved in the cold solvent (mother liquor). The purified crystals are then isolated by filtration. The success of this technique is critically dependent on the selection of an appropriate solvent.
Compound Profile & Safety Considerations
Physicochemical Properties
-
IUPAC Name: this compound[2]
-
Molecular Formula: C₈H₉N₃O₃[2]
-
Molecular Weight: 195.18 g/mol [2]
-
Appearance: Solid, likely a yellow or brown powder due to the nitroaniline chromophore.
-
Potential Impurities: Contaminants may include unreacted starting materials, reagents from the synthesis, or positional isomers formed during nitration reactions.
Safety & Handling
While a specific, detailed safety data sheet (SDS) for this compound is not fully elaborated in public databases[3], data from structurally similar nitroaromatic compounds indicate that it should be handled with care. Analogous compounds are known to cause skin, eye, and respiratory irritation.[4]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety glasses or goggles.
-
Engineering Controls: All procedures should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or solvent vapors.[4][5]
-
First Aid:
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Recrystallization Workflow Diagram
The following diagram outlines the complete workflow for the purification of this compound.
Sources
Comprehensive Analytical Strategies for the Purity Assessment of N-(4-Amino-3-nitrophenyl)acetamide
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note provides a detailed guide to the analytical techniques for assessing the purity of N-(4-Amino-3-nitrophenyl)acetamide, a key chemical intermediate. Ensuring the purity of such intermediates is a cornerstone of pharmaceutical quality assurance, directly impacting the safety and efficacy of the final active pharmaceutical ingredient (API).[1] This document outlines a multi-faceted approach employing chromatographic, spectroscopic, and thermal analysis techniques. We provide not just step-by-step protocols but also the scientific rationale behind the choice of methods and parameters, empowering researchers to develop and validate robust analytical systems for quality control.
Introduction: The Imperative of Purity
This compound (CAS No. 6086-29-9) is an aromatic compound with the molecular formula C₈H₉N₃O₃.[2] It serves as a critical building block in the synthesis of various pharmaceutical compounds and dyes.[3][4] The synthetic route to this intermediate often involves the nitration of an acetanilide precursor followed by selective reduction, steps that can introduce a range of process-related impurities such as isomers, unreacted starting materials, and by-products.[5][6]
The rigorous assessment of purity is not merely a procedural step but a fundamental requirement of Good Manufacturing Practice (GMP).[7] The presence of impurities, even at trace levels, can have significant consequences, including altering the pharmacological and toxicological profile of the final drug product. Therefore, a well-characterized impurity profile is essential for regulatory compliance and patient safety.[8] This guide details a comprehensive strategy for the quantification of purity and the identification of potential impurities.
Understanding the Impurity Profile
A logical starting point for any purity assessment is to anticipate the potential impurities based on the synthetic pathway. The synthesis of this compound typically proceeds from the nitration of N-phenylacetamide to form N-(4-nitrophenyl)acetamide, followed by a reduction step.[3][5]
Key potential impurities include:
-
Starting Materials: Residual N-(4-nitrophenyl)acetamide.
-
Positional Isomers: N-(2-Amino-5-nitrophenyl)acetamide and other isomers formed during the nitration step. The acetamide group is an ortho-para director, but steric hindrance can influence the ratio of products.[5]
-
Related Substances: Compounds formed from over-reduction or incomplete reactions.
-
Degradants: Products of hydrolysis, oxidation, or photolytic degradation.
A summary of likely process-related impurities is presented in Table 1.
Table 1: Potential Process-Related Impurities
| Impurity Name | Structure | Origin |
|---|---|---|
| N-(4-nitrophenyl)acetamide | C₈H₈N₂O₃ | Unreacted starting material from the reduction step.[3] |
| N-(2-nitrophenyl)acetamide | C₈H₈N₂O₃ | Isomeric by-product from the initial nitration reaction.[5] |
| 1,2-Diaminobenzene | C₆H₈N₂ | Potential by-product from side reactions. |
| 4-Amino-3-nitrophenol | C₆H₆N₂O₃ | Potential hydrolytic degradation product.[9] |
Chromatographic Purity Assessment: The Quantitative Workhorse
High-Performance Liquid Chromatography (HPLC) is the definitive technique for separating and quantifying impurities in pharmaceutical substances due to its high resolution, sensitivity, and precision.[10]
Principle of Reverse-Phase HPLC (RP-HPLC)
RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. This compound and its potential impurities possess varying polarities, allowing for effective separation. More polar compounds elute earlier, while less polar compounds are retained longer on the column.
Recommended RP-HPLC Protocol
This protocol is a robust starting point for the purity analysis of this compound and is designed for scalability and compatibility with mass spectrometry (MS) for impurity identification.[11][12]
Table 2: RP-HPLC Method Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Newcrom R1, 4.6 x 150 mm, 5 µm | A specialized reverse-phase column with low silanol activity, minimizing peak tailing for amine-containing compounds.[11] |
| Mobile Phase | Acetonitrile:Water:Formic Acid (e.g., 30:70:0.1 v/v/v) | A simple mobile phase providing good separation. Formic acid is a volatile modifier, making the method compatible with MS detection.[12] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm and 315 nm | The aromatic nitro and amino functionalities provide strong chromophores. Dual wavelength monitoring can help detect impurities with different absorption maxima.[5] |
| Column Temp. | 30 °C | Ensures reproducible retention times by controlling mobile phase viscosity. |
| Injection Vol. | 10 µL | A typical volume to avoid column overloading. |
| Sample Prep. | 1.0 mg/mL in 50:50 Acetonitrile:Water | A common diluent that is compatible with the mobile phase. |
Step-by-Step Experimental Protocol:
-
Mobile Phase Preparation: Carefully measure and mix the acetonitrile, water, and formic acid in the specified ratio. Degas the solution using sonication or vacuum filtration to prevent air bubbles in the system.
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in the diluent to a final concentration of 1.0 mg/mL.
-
Sample Preparation: Prepare the test sample in the same manner as the standard.
-
System Equilibration: Purge the HPLC system with the mobile phase and allow it to equilibrate until a stable baseline is achieved (typically 30-60 minutes).
-
Analysis: Inject the blank (diluent), followed by the standard and sample solutions.
-
Data Processing: Integrate the peaks in the chromatogram. Calculate the purity of the sample using the area percent method (assuming all impurities have a similar response factor to the main peak for initial assessment). For accurate quantification, a reference standard for each impurity should be used.
Method Validation: Ensuring Trustworthy Results
Validation provides documented evidence that the method is fit for its intended purpose.[1] Key validation parameters for an impurity method, as guided by the International Council for Harmonisation (ICH), are outlined below.[8][10]
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.[10] This is demonstrated by separating the main peak from all known impurities and degradation products (generated through forced degradation studies: acid, base, peroxide, heat, light).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively.
-
Linearity: Demonstrating a direct proportional relationship between the concentration of an impurity and the detector response over a specified range (e.g., from LOQ to 120% of the specification limit).[10]
-
Accuracy: The closeness of the test results to the true value, typically assessed by spiking the sample with known amounts of impurities.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. This includes repeatability (same lab, same day) and intermediate precision (different days, different analysts).[8]
Workflow Visualization
The following diagram illustrates the comprehensive workflow for HPLC purity analysis and method validation.
Caption: Workflow for HPLC Purity Analysis and Validation.
Spectroscopic Techniques for Structural Confirmation
While HPLC quantifies purity, spectroscopic methods are indispensable for confirming the identity of the main component and elucidating the structure of unknown impurities.
Mass Spectrometry (MS)
When coupled with HPLC (LC-MS), mass spectrometry is a powerful tool for impurity identification. It provides molecular weight information for each peak separated by the HPLC.
-
Principle: The eluent from the HPLC is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak [M+H]⁺ for this compound should be observed at approximately m/z 196.07.[2][4]
-
Application: By obtaining the mass of an impurity peak, a molecular formula can be proposed. Further fragmentation (MS/MS) can provide structural fragments, helping to piece together the complete structure of the unknown impurity. This is critical for distinguishing between isomers, which have the same mass but different structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for unambiguous structure elucidation.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): Used to establish connectivity within the molecule.
-
Quantitative NMR (qNMR): A primary analytical method that can determine the purity of a substance without the need for a specific reference standard for the analyte. It works by comparing the integral of a known analyte signal to that of a certified internal standard of known purity.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used primarily for identity confirmation.
-
Principle: The technique measures the absorption of infrared radiation by the molecule's bonds, which vibrate at specific frequencies.
-
Application: The resulting spectrum is a unique "fingerprint" of the molecule. For purity assessment, the IR spectrum of a test sample is compared to that of a reference standard. The presence of unexpected peaks may indicate an impurity. Key functional groups to observe for this compound include N-H stretches (amine and amide), C=O stretch (amide), and N-O stretches (nitro group).[4]
Integrated Strategy for Purity Assessment
A robust purity assessment strategy does not rely on a single technique. Instead, it integrates multiple orthogonal methods to build a complete picture of the sample's composition.
Caption: Decision tree for an integrated purity assessment strategy.
Conclusion
The purity assessment of this compound requires a systematic and scientifically sound approach. This application note details a strategy that begins with a validated RP-HPLC method for robust quantification of the main component and its related substances. This is complemented by powerful spectroscopic techniques like MS and NMR for the definitive identification and structural elucidation of any detected impurities. By integrating these methods, researchers and drug development professionals can ensure the quality and consistency of this critical intermediate, upholding the rigorous standards of the pharmaceutical industry.
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SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]
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LoBrutto, R., & Patel, A. (2014). Validation of Impurity Methods, Part II. LCGC North America. Retrieved from [Link]
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Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]
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de Oliveira, A. R. M. (2021). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil. Retrieved from [Link]
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Smajlagić, A., et al. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR), 11(10). Retrieved from [Link]
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Chaudhary, A., & Vora, D. N. (2016). Analytical method validation: A brief review. ResearchGate. Retrieved from [Link]
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International Journal of Science and Research. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. Retrieved from [Link]
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ResearchGate. (n.d.). Optical, spectral and thermal investigations on N-3-nitrophenyl acetamide (3-NAA) single crystals. Retrieved from [Link]
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Application Note: Spectroscopic Characterization of N-(4-Amino-3-nitrophenyl)acetamide using UV/VIS and FTIR Techniques
Abstract
This technical guide provides a comprehensive framework for the analysis of N-(4-Amino-3-nitrophenyl)acetamide, a key intermediate in pharmaceutical and dye synthesis, using Ultraviolet-Visible (UV/VIS) and Fourier-Transform Infrared (FTIR) spectroscopy. We present detailed, field-proven protocols for sample preparation and spectral acquisition, grounded in the fundamental principles of molecular spectroscopy. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility. This note serves as an essential resource for researchers, scientists, and drug development professionals requiring robust analytical methods for the identification, characterization, and quality control of this compound.
Introduction: The Significance of Spectroscopic Analysis
This compound (C₈H₉N₃O₃, Molar Mass: 195.18 g/mol ) is a substituted acetanilide derivative of significant interest in various chemical industries.[1] Its molecular architecture, featuring a "push-pull" system with an electron-donating amino group and an electron-withdrawing nitro group on a phenyl ring, imparts distinct spectroscopic properties.[2] Accurate and reliable analytical methods are paramount for confirming its identity, purity, and stability. UV/VIS spectroscopy provides critical information about the electronic transitions within the molecule's conjugated system, while FTIR spectroscopy offers a detailed fingerprint of its functional groups. Together, these techniques provide a powerful, non-destructive approach for comprehensive molecular characterization.
UV/VIS Spectroscopy: Probing Electronic Transitions
UV/VIS spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. For this compound, the key chromophores are the nitrated and aminated benzene ring. The interaction between the electron-donating amino (-NH₂) group and the electron-withdrawing nitro (-NO₂) and acetamido (-NHCOCH₃) groups results in characteristic absorption bands, primarily due to π→π* transitions with significant intramolecular charge transfer (ICT) character.[2]
The spectrum's sensitivity to solvent polarity (solvatochromism) is a key feature of such "push-pull" systems.[2] Polar solvents tend to stabilize the more polar excited state, leading to a bathochromic (red) shift in the absorption maximum (λmax) compared to nonpolar solvents.[2]
Expected UV/VIS Spectral Data
Based on structurally similar compounds like nitroanilines, this compound is expected to exhibit a strong absorption band in the UV-A or near-visible region. For instance, p-nitroaniline shows a λmax that shifts from ~326 nm in nonpolar solvents to ~381 nm in polar solvents.[2] A similar trend is anticipated for the target analyte.
| Parameter | Expected Value Range | Solvent Example |
| λmax | 350 - 450 nm | Ethanol |
| Molar Absorptivity (ε) | 10,000 - 20,000 L mol⁻¹ cm⁻¹ | Ethanol |
Experimental Protocol: UV/VIS Analysis
This protocol details the steps for obtaining a quantitative UV/VIS spectrum. The core principle is the Beer-Lambert Law, which relates absorbance to concentration.[3]
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., Ethanol, Acetonitrile)
-
Volumetric flasks (e.g., 25 mL)[4]
-
Analytical balance
-
Quartz cuvettes (1 cm path length)[5]
-
Calibrated UV/VIS Spectrophotometer
Protocol Steps:
-
Spectrophotometer Setup: Power on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.[2] Set the desired wavelength scan range (e.g., 200-600 nm).[6]
-
Stock Solution Preparation: Accurately weigh a small quantity (e.g., 5 mg) of this compound and transfer it to a volumetric flask. Dissolve the compound in the chosen solvent and dilute to the mark to create a stock solution of known concentration (e.g., ~0.1 mg/mL).[4]
-
Working Solution Preparation: Perform a serial dilution of the stock solution to prepare a working solution. The final concentration should yield an absorbance reading within the optimal linear range of the instrument (typically 0.2 - 1.0 A.U.).[2]
-
Baseline Correction: Fill two quartz cuvettes with the pure solvent. Place one in the reference beam path and the other in the sample beam path. Run a baseline scan to zero the instrument, correcting for any absorbance from the solvent and cuvettes.[5][6]
-
Sample Measurement: Rinse a cuvette twice with the working solution before filling it.[6] Carefully wipe the optical surfaces of the cuvette with a lint-free cloth to remove fingerprints or smudges. Place the sample cuvette in the sample holder.
-
Data Acquisition: Initiate the wavelength scan. The resulting spectrum should show absorbance as a function of wavelength. Identify the wavelength of maximum absorbance (λmax).
-
Data Analysis: Use the Beer-Lambert Law (A = εcl) to calculate the molar absorptivity (ε) if the concentration (c) and path length (l) are known, or to determine the concentration of unknown samples using a calibration curve.[3]
Visualization of Electronic Transitions
Caption: Key electronic transitions for this compound.
FTIR Spectroscopy: Identifying Molecular Vibrations
FTIR spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. Infrared radiation is absorbed at specific frequencies corresponding to the vibrational modes (stretching, bending) of chemical bonds. The FTIR spectrum provides a unique "molecular fingerprint."
Key Functional Groups and Expected Vibrational Frequencies
The structure of this compound contains several distinct functional groups that give rise to characteristic absorption bands.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Amine (-NH₂) (Primary) | N-H Asymmetric & Symmetric Stretch | 3400 - 3250 (two bands)[7] | Medium |
| Amide (-NHCOCH₃) (Secondary) | N-H Stretch | 3370 - 3170[8] | Medium |
| Amide | C=O Stretch (Amide I) | 1680 - 1630[8] | Strong |
| Amide | N-H Bend (Amide II) | 1570 - 1515[8] | Strong |
| Nitro (-NO₂) ** | Asymmetric Stretch | 1550 - 1475[7] | Strong |
| Nitro (-NO₂) ** | Symmetric Stretch | 1360 - 1290[7] | Strong |
| Aromatic Ring | C=C Stretch | 1600 - 1450 (multiple bands) | Medium-Weak |
| Aromatic Ring | C-H "oop" Bend | 900 - 675[7] | Strong |
| Methyl (-CH₃) | C-H Stretch | 3000 - 2850[7] | Medium |
Experimental Protocol: FTIR Analysis (KBr Pellet Method)
The KBr pellet technique is a classic transmission method that, when performed correctly, yields high-quality spectra with a strong signal-to-noise ratio, ideal for detailed structural analysis and library matching.[9][10]
Materials:
-
This compound
-
FTIR-grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Pellet press die set and hydraulic press[11]
-
FTIR Spectrometer
Protocol Steps:
-
Sample Preparation: Weigh approximately 1-2 mg of the sample and 150-200 mg of dry KBr powder. The sample-to-KBr ratio is critical; too much sample will cause total absorption.[11]
-
Grinding and Mixing: Transfer the KBr and sample to an agate mortar. Gently grind the mixture with the pestle for several minutes until a fine, homogenous powder is obtained. This uniformity is crucial for producing reproducible spectra.[10]
-
Pellet Formation: Transfer the powder mixture into the pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.
-
Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty. Run a background scan to measure the spectrum of the ambient atmosphere (H₂O, CO₂), which will be automatically subtracted from the sample spectrum.
-
Sample Measurement: Carefully place the KBr pellet into the sample holder in the spectrometer's beam path.
-
Data Acquisition: Initiate the scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The standard mid-IR range is 4000-400 cm⁻¹.[10]
-
Data Analysis: Process the resulting spectrum (e.g., baseline correction). Identify and label the major absorption peaks and assign them to the corresponding molecular vibrations based on established correlation charts.[12]
Visualization of Molecular Structure and Key Functional Groups
Caption: Molecular structure and key functional groups for FTIR analysis.
Integrated Spectroscopic Analysis
The true analytical power is realized when UV/VIS and FTIR data are used in concert. UV/VIS spectroscopy confirms the presence of the conjugated nitro-aromatic system and provides a means for quantitative analysis. FTIR spectroscopy complements this by providing definitive structural confirmation, identifying all key functional groups (amine, amide, nitro), and offering a unique fingerprint for identity verification. For example, a batch of material could be quantified using a validated UV/VIS method, while its identity and purity from related impurities could be rapidly confirmed via FTIR, ensuring comprehensive quality control.
Conclusion
This application note provides robust and reliable protocols for the spectroscopic characterization of this compound using UV/VIS and FTIR techniques. By explaining the causality behind the methods and grounding the protocols in established scientific principles, this guide equips researchers and analysts with the necessary tools for accurate identification, quantification, and quality assessment of this important chemical intermediate. Adherence to these methodologies will ensure the generation of high-quality, reproducible data essential for research, development, and manufacturing environments.
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-
ResearchGate. (2020). The UV–Vis spectra of o-nitroaniline at various reaction times. Retrieved from [Link]
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Chemistry For Everyone. (2025). How To Prepare Sample For UV Vis Spectroscopy?. YouTube. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Kintek Press. (n.d.). What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?. Retrieved from [Link]
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ResearchGate. (n.d.). UV-visible spectra obtained from saturated with aqueous solutions of nitroanilines. Retrieved from [Link]
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Kintek Press. (n.d.). What Are The Advantages Of Using Kbr Pellets In Ftir Spectroscopy?. Retrieved from [Link]
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Specac Ltd. (n.d.). Should I be using KBr pellets in FTIR Spectroscopy. Retrieved from [Link]
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SpectraBase. (n.d.). N-(4-amino-3-nitro-phenyl)acetamide [Vapor Phase IR]. Retrieved from [Link]
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ResearchGate. (n.d.). UV−vis absorption spectra of (a) 2-nitroaniline, (b) 3-nitroaniline, (c) 4-nitroaniline.... Retrieved from [Link]
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ResearchGate. (n.d.). UV-vis absorbance spectra of 4-nitroaniline with and without the addition of BAILs. Retrieved from [Link]
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ResearchGate. (2014). Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite?. Retrieved from [Link]
-
AZoM. (2012). Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy. Retrieved from [Link]
- University of Colorado Boulder. (n.d.). Infrared Spectroscopy Handout.
-
ResearchGate. (2021). How do you prepare a solid sample to measure its absorbance by UV vis spectrophotometer?. Retrieved from [Link]
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SIELC Technologies. (2018). This compound. Retrieved from [Link]
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Chemistry For Everyone. (2025). How To Do UV Vis Spectroscopy?. YouTube. Retrieved from [Link]
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- Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.
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ResearchGate. (n.d.). FTIR spectrum of 4-N,Ndimethylaminobenzylidene-4`-aminoacetophenone(C)9. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectrum N-(4-nitrophenyl) acetamide. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
- University of the West Indies. (n.d.). Peak Interpretation Lists.
-
SpectraBase. (n.d.). acetamide, N-[3-[(4-nitrophenyl)amino]propyl]- [1H NMR]. Retrieved from [Link]
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NIST. (n.d.). Acetamide, N-(4-nitrophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
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Wikipedia. (n.d.). 4-Nitroacetanilide. Retrieved from [Link]
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NIST. (n.d.). Acetamide, N-(4-nitrophenyl)- UV/Visible spectrum. NIST Chemistry WebBook. Retrieved from [Link]
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Mass Spectrometry Analysis of N-(4-Amino-3-nitrophenyl)acetamide: A Guide to Structural Elucidation and Fragmentation Analysis
An Application Note for Researchers and Drug Development Professionals
Introduction
N-(4-Amino-3-nitrophenyl)acetamide is an aromatic compound of significant interest in pharmaceutical development and chemical synthesis, often appearing as a metabolite or a key intermediate. Its structure, featuring an acetamide group, a nitro group, and an amino group on a benzene ring, presents a unique analytical challenge. Accurate identification and structural confirmation are paramount for regulatory compliance, process optimization, and understanding metabolic pathways. Mass spectrometry (MS) is the definitive technique for this purpose, offering unparalleled sensitivity and structural insight.
This application note provides a comprehensive guide to the analysis of N-(4-aAmino-3-nitrophenyl)acetamide using mass spectrometry. We will explore two primary ionization techniques—Electron Ionization (EI) and Electrospray Ionization (ESI)—to provide a dual-pronged strategy for unambiguous characterization. This document is designed to equip researchers, scientists, and drug development professionals with both the theoretical understanding and practical protocols necessary for robust analysis. We will delve into the causal relationships behind methodological choices and present self-validating protocols that ensure data integrity and trustworthiness.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is critical for method development. Key identifiers and properties are summarized below.[1]
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₈H₉N₃O₃ | PubChem[1] |
| Molecular Weight | 195.18 g/mol | PubChem[1] |
| Monoisotopic Mass | 195.0644 Da | PubChem[1] |
| CAS Number | 6086-29-9 | PubChem[1][2] |
Section 1: The Rationale for a Dual-Ionization Approach
The choice of ionization technique is the most critical parameter in mass spectrometry, as it dictates the nature of the resulting mass spectrum. For a molecule like this compound, a single method provides an incomplete picture.
-
Electron Ionization (EI): This is a high-energy, "hard" ionization technique.[3] Energetic electrons bombard the molecule, causing reproducible and extensive fragmentation.[3][4] This rich fragmentation pattern serves as a chemical fingerprint, ideal for structural elucidation and library matching. However, the molecular ion (M⁺˙) may be weak or entirely absent, making molecular weight determination challenging.[4]
-
Electrospray Ionization (ESI): This is a "soft" ionization technique that transfers solvated ions into the gas phase with minimal energy, thus preserving the intact molecule.[5][6][7] It is the ideal method for determining the molecular weight via the observation of a pseudomolecular ion, such as the protonated molecule [M+H]⁺.[7][8] When coupled with tandem mass spectrometry (MS/MS), ESI allows for controlled fragmentation, providing structural information that complements EI data.[9]
By employing both EI and ESI, we create a self-validating analytical system. ESI confirms the molecular weight, while EI provides a detailed fragmentation map for ultimate structural confidence.
Section 2: Experimental Workflow & Protocols
The overall analytical strategy involves sample preparation followed by parallel analysis using Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS).
Caption: Overall analytical workflow for the comprehensive mass spectrometric analysis.
Protocol 1: Standard & Sample Preparation
Rationale: Proper sample preparation is crucial to prevent analyte degradation and ensure compatibility with both GC and LC systems. Acetonitrile is an excellent choice due to its volatility (ideal for GC) and its common use as an organic mobile phase in reversed-phase LC.
-
Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound standard.
-
Transfer the solid to a 1 mL volumetric flask.
-
Add approximately 0.8 mL of HPLC-grade acetonitrile.
-
Vortex until fully dissolved.
-
Bring the volume to the 1 mL mark with acetonitrile.
-
Working Solution (10 µg/mL): Perform a 1:100 dilution of the stock solution with the appropriate solvent (e.g., acetonitrile for direct infusion/GC, or the initial mobile phase composition for LC).
Protocol 2: GC-EI-MS Analysis for Structural Fingerprinting
Rationale: This protocol is designed to generate a reproducible fragmentation pattern. A standard non-polar column (DB-5ms or equivalent) is suitable for this analyte. The temperature program ensures proper chromatographic separation and peak shape. Standard 70 eV electron energy is used to ensure fragmentation is consistent with established spectral libraries.[4]
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Standard, robust platform |
| Column | 30 m x 0.25 mm ID, 0.25 µm film | General-purpose column for semi-polar compounds |
| Injection Vol. | 1 µL (Split 20:1) | Prevents column overloading |
| Inlet Temp. | 250°C | Ensures rapid volatilization |
| Oven Program | 100°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min | Provides good separation and elution |
| MS System | Agilent 5977 or equivalent | High-sensitivity single quadrupole |
| Ion Source | Electron Ionization (EI) | For fragmentation analysis |
| Source Temp. | 230°C | Standard operating temperature |
| Electron Energy | 70 eV | Standardized energy for reproducible spectra |
| Mass Range | m/z 40-300 | Covers the parent ion and expected fragments |
Protocol 3: LC-ESI-MS/MS Analysis for Molecular Weight & Fragment Confirmation
Rationale: This protocol uses reversed-phase liquid chromatography to separate the analyte from any potential impurities before detection. The mobile phase is acidified with formic acid, which is crucial for promoting protonation ([M+H]⁺) in positive-ion ESI mode.[2][8][10] A tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) is required to perform collision-induced dissociation (CID) for controlled fragmentation.
| Parameter | Setting | Rationale |
| LC System | Agilent 1290 Infinity II or equivalent | UPLC/HPLC system for high-resolution separation |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard for small molecule analysis |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase with proton source |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase with proton source |
| Gradient | 5% B to 95% B over 5 min | Standard gradient for elution |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column |
| Injection Vol. | 2 µL | Standard injection volume |
| MS System | Agilent 6470 Triple Quadrupole or equivalent | For MS/MS experiments |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | Soft ionization to generate [M+H]⁺ |
| Capillary Voltage | +3500 V | Optimizes spray and ion generation |
| Gas Temp. | 300°C | Aids in desolvation of droplets |
| MS1 Scan | m/z 100-300 | To identify the [M+H]⁺ precursor ion |
| MS2 Product Scan | Precursor: m/z 196.1; Collision Energy: 10-30 eV | To generate and detect fragment ions |
Section 3: Data Analysis - Deciphering the Fragmentation Puzzle
The combination of EI and ESI data allows for a comprehensive reconstruction of the molecule's fragmentation behavior.
Expected Mass Spectra & Fragmentation Pathways
The molecular structure of this compound contains several key functional groups that dictate its fragmentation: the amide linkage, the nitro group, and the amino group on the aromatic ring.
1. Electron Ionization (EI) Fragmentation:
Under high-energy EI conditions, the primary fragmentation is expected to be the cleavage of the weakest bonds. The most characteristic fragmentation of acetanilides is the alpha-cleavage of the amide bond, leading to the loss of a ketene radical (CH₂=C=O).
Caption: Proposed primary fragmentation pathway under Electron Ionization (EI).
-
m/z 195 (Molecular Ion): The intact radical cation.
-
m/z 153: A key fragment arising from the loss of ketene (42 Da) from the molecular ion. This results in the 4-amino-3-nitrophenylamine radical cation.
-
m/z 152: Loss of the acetyl radical (43 Da) is another possibility, forming an even-electron ion.
-
m/z 107: Subsequent loss of a nitro group (NO₂, 46 Da) from the m/z 153 fragment.
-
m/z 80: Further fragmentation of the m/z 107 ion via the loss of hydrogen cyanide (HCN, 27 Da).
2. Electrospray Ionization (ESI) Fragmentation (MS/MS):
In ESI, we first isolate the protonated molecule, [M+H]⁺ at m/z 196. The fragmentation induced by collision-induced dissociation (CID) often involves the loss of stable, neutral molecules.
Caption: Proposed fragmentation pathway for the [M+H]⁺ ion in ESI-MS/MS.
-
m/z 196 ([M+H]⁺): The protonated molecular ion, which confirms the molecular weight.
-
m/z 178: A common loss from protonated species containing amide and nitro groups is the neutral loss of water (18 Da).
-
m/z 154: Loss of ketene (42 Da), analogous to the EI fragmentation, resulting in a protonated 4-amino-3-nitrophenylamine.
-
m/z 137: Loss of the entire acetamide group as a neutral molecule (59 Da).
Summary of Key Ions for Identification
The following table summarizes the key mass-to-charge ratios that can be used to confidently identify this compound.
| m/z (EI) | m/z (ESI, [M+H]⁺) | Proposed Fragment Structure / Identity |
| 195 | 196 | Molecular Ion / Protonated Molecule |
| 153 | 154 | [M - CH₂CO]⁺˙ / [M+H - CH₂CO]⁺ |
| 152 | - | [M - COCH₃]⁺ |
| 107 | 108 (minor) | [M - CH₂CO - NO₂]⁺˙ |
| - | 178 | [M+H - H₂O]⁺ |
| - | 137 | [M+H - NH₂COCH₃]⁺ |
Conclusion
The structural characterization of this compound is robustly achieved through a synergistic approach utilizing both GC-EI-MS and LC-ESI-MS/MS. ESI-MS provides an unambiguous determination of the molecular weight through the observation of the protonated molecule at m/z 196. Subsequent MS/MS analysis confirms key structural features through predictable neutral losses. Concurrently, GC-EI-MS delivers a rich, reproducible fragmentation pattern that serves as a high-confidence structural fingerprint. By following the detailed protocols and understanding the fragmentation logic presented in this note, researchers can achieve a high degree of certainty in the identification and analysis of this compound, ensuring data integrity for applications ranging from metabolic studies to quality control in drug development.
References
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PubChem. this compound. National Center for Biotechnology Information. [Link]
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Schmidt, A. C., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302. [Link]
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NIST. Acetamide, N-(4-nitrophenyl)- Mass spectrum (electron ionization). NIST Chemistry WebBook. [Link]
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National Institutes of Health. N-(4-Methoxy-3-nitrophenyl)acetamide.[Link]
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ACS Publications. Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes.[Link]
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YouTube. Lec-11 || Electro Spray Ionization (ESI) || Evaporative|| Soft Ionization|| Nebulization to aerosol.[Link]
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Application Notes: A Detailed Guide to the Synthesis of Azo Dyes Using N-(4-Amino-3-nitrophenyl)acetamide
Introduction: The Strategic Role of N-(4-Amino-3-nitrophenyl)acetamide in Azo Dye Synthesis
Azo dyes represent the largest and most versatile class of synthetic colorants, accounting for over 60% of the dyes used in industries ranging from textiles and printing to biomedical research. Their commercial and scientific importance stems from their straightforward and adaptable synthesis, which primarily involves a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[1] The final color and properties of the dye are intricately linked to the molecular architecture of both the diazo and the coupling components.
This guide focuses on the application of this compound as a diazo component. This intermediate is particularly noteworthy due to its unique substitution pattern. The primary amino group serves as the reactive handle for diazotization, the foundational step in forming the highly reactive aryldiazonium cation. The presence of an ortho-nitro group, a powerful electron-withdrawing group, significantly influences the electrophilicity of the resulting diazonium salt and, consequently, the final spectral properties of the dye. The acetamido group further modulates the electronic environment and can impact the dye's solubility and affinity for various substrates. Understanding the interplay of these functional groups is key to exploiting this intermediate for the rational design of novel azo dyes with specific, targeted characteristics.
Part 1: The Diazo Component - A Closer Look at this compound
This compound, also known as 4-acetamido-2-nitroaniline, is the cornerstone of the syntheses detailed herein. Its physical and chemical properties are essential for designing robust and reproducible protocols.
Table 1: Properties of this compound
| Property | Value | Source |
| Chemical Structure | PubChem[2] | |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 6086-29-9 | PubChem[2] |
| Molecular Formula | C₈H₉N₃O₃ | PubChem[2] |
| Molecular Weight | 195.18 g/mol | PubChem[2] |
| Appearance | Typically a solid powder. |
Part 2: The Core Chemistry - Mechanism and Control
The synthesis of azo dyes is a classic example of electrophilic aromatic substitution, proceeding in two critical, temperature-sensitive stages.
Stage 1: Diazotization
Diazotization is the conversion of the primary aromatic amine on this compound into a diazonium salt.[3] This reaction is performed by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[3]
Causality of Experimental Choices:
-
In Situ Generation: Nitrous acid is unstable and must be generated within the reaction mixture immediately before use.[1]
-
Low Temperature (0-5 °C): This is the most critical parameter. Aryldiazonium salts are notoriously unstable at higher temperatures and can decompose, sometimes explosively if isolated in a dry state. Maintaining a low temperature ensures the integrity of the diazonium salt for the subsequent coupling step.
The overall reaction is: Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O
Caption: Workflow for the diazotization of this compound.
Stage 2: Azo Coupling
The azo coupling reaction involves the newly formed aryldiazonium salt, a weak electrophile, reacting with an electron-rich coupling component. Common coupling partners include phenols, naphthols, anilines, or other activated aromatic rings.[4]
Causality of Experimental Choices:
-
pH Control: The reactivity of the coupling component is highly pH-dependent.
-
Phenols/Naphthols: Coupling is conducted in a mildly alkaline solution (pH 8-10). The alkaline conditions deprotonate the hydroxyl group to form a highly activating phenoxide ion.
-
Aromatic Amines: Coupling is performed in a weakly acidic to neutral solution (pH 4-7). This prevents the protonation of the amine group on the coupling partner, which would deactivate it towards electrophilic attack.[4]
-
-
Position of Coupling: The azo group typically adds to the para position of the activating group on the coupling partner. If the para position is blocked, coupling will occur at an available ortho position.
Caption: General workflow for the azo coupling reaction.
Part 3: Field-Validated Experimental Protocols
Safety Precautions: These protocols must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory. Aromatic amines and diazonium salts are hazardous. Diazonium salts, if allowed to dry, can be explosive. Always keep diazonium salt solutions cold and in an aqueous medium.
Protocol 1: Diazotization of this compound
This protocol details the formation of the diazonium salt intermediate.
Materials & Reagents:
-
This compound (1.95 g, 0.01 mol)
-
Concentrated Hydrochloric Acid (HCl, 37%) (3.0 mL)
-
Sodium Nitrite (NaNO₂) (0.72 g, 0.0105 mol)
-
Distilled Water
-
Ice
-
Starch-iodide paper
Procedure:
-
Preparation of Amine Solution: In a 100 mL beaker, create a slurry of this compound (1.95 g) in 10 mL of distilled water. Carefully add 3.0 mL of concentrated HCl. Stir the mixture; gentle warming may be required to facilitate dissolution, but ensure the solution is cooled back to room temperature afterward.
-
Cooling: Place the beaker in an ice-salt bath and stir continuously until the temperature of the amine solution is between 0 °C and 5 °C.
-
Preparation of Nitrite Solution: In a separate small beaker, dissolve sodium nitrite (0.72 g) in 5 mL of cold distilled water. Cool this solution in the ice bath.
-
Diazotization Reaction: While maintaining vigorous stirring and keeping the temperature of the amine solution below 5 °C, add the cold sodium nitrite solution dropwise over 10-15 minutes.
-
Reaction Monitoring: After the addition is complete, continue stirring in the ice bath for an additional 15 minutes. Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper; an immediate blue-black color indicates a slight excess, confirming the reaction is complete. If the test is negative, add a small amount more of the nitrite solution.
-
Immediate Use: The resulting pale yellow diazonium salt solution is unstable and should be kept in the ice bath and used immediately for the coupling reaction.
Protocol 2: Azo Coupling with 2-Naphthol
This protocol describes the synthesis of a representative red-orange azo dye.
Materials & Reagents:
-
Freshly prepared diazonium salt solution (from Protocol 1)
-
2-Naphthol (β-Naphthol) (1.44 g, 0.01 mol)
-
Sodium Hydroxide (NaOH) (1.2 g, 0.03 mol)
-
Distilled Water
-
Ice
Procedure:
-
Preparation of Coupling Solution: In a 250 mL beaker, dissolve sodium hydroxide (1.2 g) in 40 mL of distilled water. Add the 2-naphthol (1.44 g) and stir until a clear solution is obtained.
-
Cooling: Place the 2-naphthol solution in an ice bath and stir until the temperature is between 0 °C and 5 °C.
-
Azo Coupling Reaction: While maintaining vigorous stirring, slowly add the cold, freshly prepared diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution. The addition should take approximately 15-20 minutes.
-
Precipitation: A brightly colored precipitate (typically red or deep orange) should form immediately.
-
Reaction Completion: Continue to stir the reaction mixture in the ice bath for an additional 30-45 minutes to ensure the coupling reaction goes to completion.
-
Product Isolation: Collect the solid azo dye precipitate by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the filter cake with several portions of cold distilled water until the filtrate is neutral. Allow the product to air-dry or dry it in a desiccator. Do not heat the product in an oven until it is confirmed to be free of any unreacted diazonium salt.
Part 4: Expected Results and Characterization
The coupling of diazotized this compound with various partners is expected to yield intensely colored dyes. The combination of the acetamido group and the ortho-nitro group generally pushes the absorption maximum towards longer wavelengths, resulting in shades from deep yellow to red and violet.
Table 2: Predicted Properties of a Synthesized Azo Dye
| Property | Expected Outcome |
| Diazo Component | This compound |
| Coupling Component | 2-Naphthol |
| Product Name | N-(4-((2-hydroxynaphthalen-1-yl)diazenyl)-3-nitrophenyl)acetamide |
| Expected Color | Deep Red / Red-Orange Solid |
| λmax (in suitable solvent) | ~480-520 nm |
| Potential Applications | Disperse dye for synthetic fibers (e.g., polyester), laboratory indicator, functional material precursor.[5][6] |
| Characterization | Structure can be confirmed using FT-IR (N=N, N-H, C=O, NO₂ stretches), ¹H NMR, and UV-Vis Spectroscopy.[7] |
References
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SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4563031, this compound. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Acetamide, N-(4-nitrophenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis, characterization and dyeing performance of mono azo disperse dyes based on 2-amino 5-(4'-nitro phenyl) 1,3,4-thiadiazole moiety. Retrieved from [Link]
-
Kucha, D., et al. (2023, December 14). Synthesis of bis Azo Disperse Dyes derived from 2-Amino-4(4′-nitro phenyl)thiazole having tertiary-Amines as Coupling Component, their Characterization and Evolution of Dyeing Characteristics. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitroacetanilide. Retrieved from [Link]
-
Cheméo. (n.d.). 4-Acetamide-3-nitrophenyl acetate. Retrieved from [Link]
-
El-Azab, M., et al. (2024, September). Synthesis of Azo Dyes Derived from 4-Nitroaniline for Textile Coloration and Their Removal from Effluents Using Chemically Modified Sugarcane Bagasse Adsorbent. ResearchGate. Retrieved from [Link]
-
MDPI. (2022, July 26). Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide. Retrieved from [Link]
-
Patel, P. S., et al. (2010). Studies on synthesis and dyeing performance of disperse azo dyes based on schiff base of ninhydrin and 4-amino phenol. Journal of Chemical and Pharmaceutical Research, 2(6), 78-85. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Some Monoazo Disperse Dyes Derived from Aminothienochromene. Retrieved from [Link]
-
Journal of Biochemical Technology. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein. Retrieved from [Link]
- Google Patents. (n.d.). US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
-
University of Calgary. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
- Google Patents. (n.d.). US5162511A - Nitrosating and diazotizing reagents and reactions.
-
ResearchGate. (n.d.). The diazotization process. Retrieved from [Link]
-
Global Scientific Journals. (2021). Synthesis, Characterization and Antimicrobial Properties of Azo Dyes Derived from Sulphanilic Acid. Retrieved from [Link]
-
YouTube. (2024, February 23). Lec4 - Diazotization Reactions. Retrieved from [Link]
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Application Note: A Comprehensive Guide to the Electrophilic Nitration of Acetanilide
Introduction: Strategic Protection in Aromatic Substitution
The nitration of aromatic rings is a cornerstone of organic synthesis, providing essential intermediates for the production of dyes, pharmaceuticals, and explosives. This guide details the nitration of acetanilide, a classic example of electrophilic aromatic substitution that highlights the strategic use of protecting groups. Direct nitration of aniline is impractical as the potent oxidizing nature of the nitrating mixture (concentrated nitric and sulfuric acids) readily destroys the amino group.[1] By first converting aniline to acetanilide (N-phenylacetamide), the amino group is protected, its activating potential is moderated, and steric hindrance is introduced.
The acetamido group (–NHCOCH₃) is an ortho-, para-directing activator.[2] Due to the steric bulk of the acetamido group, the introduction of the nitro group (–NO₂) occurs preferentially at the para position, yielding 4-nitroacetanilide as the major product, with 2-nitroacetanilide as a minor, more soluble byproduct that is easily removed during purification.[1] This protocol provides a robust, self-validating method for synthesizing, purifying, and characterizing 4-nitroacetanilide.
Reaction Mechanism: The Role of the Nitronium Ion
The reaction proceeds via a well-established electrophilic aromatic substitution mechanism. The key steps are:
-
Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, leading to the loss of a water molecule and the formation of the highly electrophilic nitronium ion (NO₂⁺).[3][4]
-
Electrophilic Attack: The electron-rich π system of the acetanilide benzene ring acts as a nucleophile, attacking the nitronium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5]
-
Regioselectivity: The acetamido group directs the attack to the ortho and para positions. The lone pair on the nitrogen atom can be delocalized into the ring, stabilizing the arenium ion when the attack is at these positions. The para position is sterically favored over the ortho position.[3]
-
Rearomatization: A weak base (like H₂O or HSO₄⁻) removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, 4-nitroacetanilide.[6]
Mandatory Safety Protocols
Nitration reactions are inherently hazardous due to their exothermic nature and the use of highly corrosive and oxidizing acids.[7] Strict adherence to safety protocols is critical.
-
Corrosivity and Toxicity: Concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) are extremely corrosive and can cause severe chemical burns upon contact.[8][9][10] Nitric acid fumes and nitrogen dioxide gas are toxic upon inhalation.[8][10]
-
Exothermic Reaction: The reaction generates significant heat. Uncontrolled temperature can lead to a runaway reaction, rapid production of toxic gases, and increased formation of unwanted byproducts, including dinitrated compounds.[7][11]
-
Personal Protective Equipment (PPE): All procedures must be conducted inside a certified chemical fume hood.[8][9] Mandatory PPE includes:
-
Acid-resistant gloves (e.g., butyl rubber or Viton).
-
Chemical splash goggles and a full-face shield.[8]
-
A chemical-resistant lab coat.
-
-
Emergency Preparedness: An emergency eyewash and safety shower must be immediately accessible.[8] Spill kits containing a neutralizer, such as sodium carbonate or sodium bicarbonate, must be on hand.[12]
Materials and Reagents
| Reagent / Material | Formula / Type | Grade / Specification | Quantity (Example) |
| Acetanilide | C₈H₉NO | Reagent Grade, Powdered | 5.0 g |
| Glacial Acetic Acid | CH₃COOH | ACS Grade | 5.0 mL |
| Concentrated Sulfuric Acid | H₂SO₄ (98%) | ACS Grade | 10.0 mL |
| Concentrated Nitric Acid | HNO₃ (70%) | ACS Grade | 2.0 mL |
| Ethanol | C₂H₅OH | 95% or Absolute | ~60 mL (for recrystallization) |
| Deionized Water | H₂O | As needed | |
| Crushed Ice | H₂O (solid) | ~100 g | |
| 125 mL Erlenmeyer Flasks | Borosilicate Glass | 2 | |
| 250 mL Beaker | Borosilicate Glass | 1 | |
| Graduated Cylinders | Glass | 10 mL, 25 mL | |
| Pasteur Pipettes | Glass | Several | |
| Stirring Rod | Glass | 1 | |
| Ice Bath | 1 | ||
| Buchner Funnel & Flask | Porcelain, Glass | 1 set | |
| Filter Paper | Sized for funnel | ||
| Melting Point Apparatus | 1 |
Experimental Protocol: A Step-by-Step Guide
This protocol is designed to be a self-validating system, with checkpoints to ensure reaction progression and product purity.
Part 1: Preparation of the Acetanilide Solution
-
Dissolution: In a 125 mL Erlenmeyer flask, combine 5.0 g of finely powdered acetanilide with 5.0 mL of glacial acetic acid. Gently warm the mixture on a hot plate in a fume hood, swirling continuously until all the acetanilide dissolves.
-
Causality: Glacial acetic acid serves as a solvent that can dissolve both the nonpolar acetanilide and the highly polar acid mixture.[11]
-
-
Initial Cooling: Remove the flask from the heat and allow it to cool towards room temperature.
-
Acidification: Carefully and slowly add 10.0 mL of concentrated sulfuric acid to the solution with constant swirling. This step is exothermic; the solution will become very warm.
-
Causality: Sulfuric acid acts as a solvent and the catalyst needed to generate the nitronium ion from nitric acid.[13]
-
-
Cooling to Reaction Temperature: Place the flask in an ice bath and cool the solution until the temperature is between 0-5 °C. It is crucial that the solution is thoroughly chilled before proceeding.
Part 2: The Nitration Reaction
-
Prepare Nitrating Mixture: In a separate, clean, and dry Erlenmeyer flask, combine 2.0 mL of concentrated nitric acid and 2.0 mL of concentrated sulfuric acid. Cool this mixture thoroughly in the ice bath.
-
Controlled Addition: Using a Pasteur pipette, add the cold nitrating mixture dropwise to the chilled acetanilide solution over approximately 15-20 minutes.
-
Reaction Completion: Once the addition is complete, remove the flask from the ice bath and let it stand at room temperature for 30-60 minutes to allow the reaction to proceed to completion.[1]
Part 3: Isolation and Purification
-
Precipitation: Pour the reaction mixture slowly and with constant stirring into a 250 mL beaker containing approximately 100 g of crushed ice.
-
Causality: 4-nitroacetanilide is insoluble in water. Pouring the acidic mixture into ice-water precipitates the crude product while diluting the acids and dissipating any remaining heat.[13]
-
-
Isolation: Collect the crude, pale-yellow precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of ice-cold water until the washings are neutral to pH paper. This removes any residual acid.[14] Press the solid dry on the funnel.
-
Recrystallization: Transfer the crude product to a clean flask. Add the minimum amount of hot 95% ethanol required to dissolve the solid completely.
-
Causality: The desired 4-nitroacetanilide product is significantly less soluble in cold ethanol than the minor ortho-isomer byproduct. This difference in solubility allows for effective separation.[1]
-
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize the formation of crystals.
-
Final Collection: Collect the purified, nearly colorless crystals by vacuum filtration. Wash them with a small amount of ice-cold ethanol, then allow them to air dry completely. Weigh the final product and calculate the percent yield.
Experimental Workflow Diagram
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- 3. :::JAAN's Science Class:::: Nitration of acetanilide (Lab report) [jscienceclass.blogspot.com]
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- 14. prepchem.com [prepchem.com]
Troubleshooting & Optimization
"troubleshooting low yield in N-(4-Amino-3-nitrophenyl)acetamide synthesis"
Welcome to the technical support center for the synthesis of N-(4-Amino-3-nitrophenyl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to provide clear, actionable solutions to common experimental challenges, particularly those leading to low product yield. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) structured in a practical question-and-answer format to help you optimize your synthesis and achieve reliable results.
The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to ensure a high yield of the desired product. This valuable intermediate is utilized in various research and development applications, including the synthesis of pharmacologically active molecules and dyes. The common synthetic route involves the nitration of an acetyl-protected aniline, followed by selective manipulation of the functional groups. Each step, from the initial electrophilic aromatic substitution to the final purification, presents unique challenges that can impact the overall yield.
This document provides in-depth, experience-based insights into the causality behind common experimental failures and offers validated protocols to overcome them.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, identified by common observations.
Problem: Very Low or No Yield of the Crude Product After Nitration
Q: I performed the nitration of acetanilide, but after quenching the reaction with ice water, very little or no precipitate formed. What went wrong?
A: This is a frequent issue that almost always points to problems with the nitration conditions, specifically temperature control and reagent stability. The nitration of acetanilide is a highly exothermic electrophilic aromatic substitution.[1] Failure to control the heat generated can lead to undesired side reactions or even decomposition.
Possible Causes & Solutions:
-
Ineffective Nitrating Mixture: The electrophile in this reaction, the nitronium ion (NO₂⁺), is generated from a mixture of concentrated nitric acid and sulfuric acid.[2] If the acids are old, have absorbed atmospheric moisture, or are of low purity, the concentration of the nitronium ion will be insufficient for the reaction to proceed effectively.
-
Solution: Always use fresh, concentrated (98% H₂SO₄ and 65-70% HNO₃) acids. Keep acid bottles tightly sealed to prevent water absorption.
-
-
Poor Temperature Control: The reaction temperature must be kept low (typically 0-10 °C) during the addition of the nitrating mixture.[2][3] If the temperature rises significantly, two major problems can occur:
-
Dinitration: The activated ring can undergo a second nitration, consuming your starting material and desired product.
-
Oxidation: The amino group is susceptible to oxidation by nitric acid, especially at higher temperatures, leading to the formation of colored, tarry byproducts instead of the desired nitroacetanilide.[4]
-
Solution: Ensure your reaction flask is securely submerged in an ice-salt bath for efficient cooling. Add the pre-chilled nitrating mixture very slowly (dropwise) with vigorous stirring, monitoring the internal temperature with a thermometer.[2]
-
-
Hydrolysis of Acetanilide: While less common under these strongly acidic conditions, prolonged reaction times at elevated temperatures could potentially lead to the hydrolysis of the acetanilide starting material back to aniline. Aniline itself reacts violently with the nitrating mixture, leading to oxidation and a complex mixture of products.[5]
-
Solution: Adhere to the recommended reaction time (typically 30-60 minutes after the addition of the nitrating mixture is complete) and maintain low temperatures.
-
Problem: The Final Product is an Oily Substance or Fails to Crystallize
Q: After the final hydrolysis step, my product separated as a dark oil instead of a solid, or it won't crystallize from the purification solvent. How can I isolate a solid product?
A: The presence of an oily product or difficulty in crystallization is typically indicative of significant impurities. These impurities disrupt the crystal lattice formation of the desired this compound.
Possible Causes & Solutions:
-
Presence of Isomeric Impurities: The initial nitration of acetanilide produces primarily the para-substituted product, but a smaller amount of the ortho-isomer is also formed.[4][5] The ortho-isomer has different physical properties, including a lower melting point, and its presence can inhibit the crystallization of the para-isomer.
-
Solution: The key is to efficiently remove the ortho-isomer. The crude nitrated intermediate (4-nitroacetanilide) should be recrystallized, often from ethanol or an ethanol-water mixture, before proceeding to the next step.[1][4] The ortho-isomer is generally more soluble and will remain in the mother liquor.
-
-
Incomplete Hydrolysis: If the hydrolysis of the intermediate N-(4-nitroacetanilide) to 4-nitroaniline (a precursor step in some routes) or the final product is incomplete, the remaining acetylated compound will act as an impurity.
-
Solution: Ensure the hydrolysis conditions (e.g., heating under reflux with acid) are sufficient for the reaction to go to completion.[6] Monitor the reaction using Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material.
-
-
Residual Solvents or Acids: Inadequate washing of the crude product can leave residual acetic acid, sulfuric acid, or other solvents, which can interfere with crystallization.
-
Solution: After filtering the precipitated product, wash it thoroughly with cold water until the washings are neutral to pH paper.[7] Ensure the product is completely dry before attempting recrystallization.
-
Problem: Multiple Spots on TLC Analysis of the Final Product
Q: My final product shows the desired spot on the TLC plate, but there are also several other spots. What are these impurities?
A: Multiple spots on a TLC plate confirm a mixture of compounds. Identifying the likely source of these impurities is the first step in optimizing your purification strategy.
| Observed Impurity (by TLC comparison) | Probable Cause | Recommended Action |
| Spot corresponding to starting material | Incomplete reaction during nitration or hydrolysis. | Increase reaction time or temperature (with caution) for the relevant step. Confirm reagent quality. |
| Spot with slightly different Rf from product | Presence of positional isomers (e.g., ortho or meta isomers). | Improve purification of the nitrated intermediate by recrystallization.[5] The acetamido group is an ortho, para-director, making the meta-isomer unlikely.[8] |
| Spots at the baseline (polar) | Highly polar impurities, possibly salts formed during neutralization. | Ensure thorough washing of the product with deionized water after precipitation. |
| Faint spots close to the product spot | Minor byproducts from side reactions. | If the yield is acceptable, a final purification by recrystallization should remove these. For high-purity requirements, column chromatography may be necessary.[9] |
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the amino group by acetylation before nitration?
A1: This is a critical control strategy in the synthesis. Attempting to nitrate aniline directly is problematic for two main reasons:
-
Oxidation: The primary amino group (-NH₂) is highly susceptible to oxidation by strong oxidizing agents like nitric acid, which leads to the formation of a complex mixture of colored, often tarry, byproducts and a very low yield of the desired nitroaniline.[4]
-
Loss of Regioselectivity: Under the highly acidic conditions of nitration, the amino group is protonated to form the anilinium ion (-NH₃⁺). This anilinium group is a powerful deactivating group and a meta-director. Therefore, direct nitration of aniline would yield a significant amount of meta-nitroaniline, which is not the desired isomer for this synthesis.
By converting the amino group to an acetamido group (-NHCOCH₃), we moderate its activating effect and protect it from oxidation. The acetamido group is an ortho, para-director, and due to steric hindrance from the bulky acetyl group, it favors the formation of the para-substituted product.[5][10]
Q2: What is the role of sulfuric acid in the nitrating mixture?
A2: Concentrated sulfuric acid serves as a catalyst. It is a stronger acid than nitric acid and protonates the nitric acid molecule. This protonated nitric acid then loses a molecule of water to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the benzene ring.[2][11]
Q3: My final product is yellow or brownish, but the literature describes it as a different color. Does this indicate impurity?
A3: Yes, a significant deviation from the expected color (often described as yellow or light brown crystals) typically indicates the presence of impurities.[12] These are often trace amounts of oxidized side products or residual starting materials. A final recrystallization step, sometimes with the addition of a small amount of activated charcoal to adsorb colored impurities, can often yield a product of higher purity and the correct color.
Q4: How critical is the choice of solvent for the final recrystallization?
A4: The choice of solvent is crucial for maximizing yield during purification. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound and its precursors, ethanol or ethanol-water mixtures are commonly used.[1] Using too much solvent or a solvent in which the product is too soluble at low temperatures will result in significant product loss to the mother liquor.[13]
Visualizing the Process
To better understand the workflow and decision-making process, the following diagrams illustrate the synthetic pathway and a logical troubleshooting flow.
Synthetic Workflow
Caption: Overall synthetic pathway for this compound.
Troubleshooting Logic Flow
Sources
- 1. jcbsc.org [jcbsc.org]
- 2. Preparation of p-Nitroacetanilide: Step-by-Step Guide [vedantu.com]
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- 8. brainly.in [brainly.in]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
"identifying and minimizing byproducts in N-(4-Amino-3-nitrophenyl)acetamide synthesis"
Welcome to the technical support guide for the synthesis of N-(4-Amino-3-nitrophenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this important synthetic transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you not only to troubleshoot but also to optimize your reaction for higher yield and purity.
Introduction: The Chemistry at Play
The synthesis of this compound is a multi-step process, typically commencing with the acetylation of p-nitroaniline. This initial step serves a crucial protective function. The direct reduction of a nitro group in the presence of an unprotected aniline is often problematic. The acetylation to form N-(4-nitrophenyl)acetamide allows for the selective reduction of the nitro group. However, a common alternative starting point is the nitration of acetanilide, which presents its own set of challenges, primarily in controlling the regioselectivity of the nitration to favor the desired 3-nitro isomer relative to the amino (or acetamido) group. This guide will focus on the challenges arising from the nitration of an acetanilide precursor, as this is a frequent source of byproduct formation.
The nitration of acetanilide is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1][2] The acetamido group (-NHCOCH₃) is an ortho-, para-directing group, meaning it activates these positions on the aromatic ring towards attack by the nitronium ion (NO₂⁺) electrophile.[1][3] While the para-position is sterically favored, the formation of the ortho-isomer is a significant competing pathway.[4][5] Furthermore, the reaction conditions must be carefully controlled to prevent over-nitration, which leads to dinitro byproducts.[1][6]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, with a focus on identifying and minimizing byproducts.
FAQ 1: My reaction produced a mixture of isomers. How can I increase the yield of the desired 3-nitro product?
Answer: The formation of positional isomers, primarily the ortho-nitro byproduct (N-(4-Amino-2-nitrophenyl)acetamide), is a common challenge.[7] The acetamido group's directing effect and steric hindrance play a key role in determining the ortho/para ratio.[4][5]
Troubleshooting Strategies:
-
Temperature Control: Maintaining a low reaction temperature is critical. Running the nitration at 0-10°C significantly favors the formation of the para-substituted product, which upon subsequent reaction steps will yield the desired 3-nitro isomer relative to the amino group.[7][8] Higher temperatures can provide the activation energy needed to overcome the steric hindrance at the ortho position, leading to a higher proportion of the undesired isomer.
-
Slow Addition of Nitrating Agent: The nitrating mixture (concentrated nitric and sulfuric acids) should be added dropwise and slowly to the solution of the acetanilide precursor.[1] This maintains a low concentration of the highly reactive nitronium ion at any given moment, which helps to prevent localized overheating and reduces the likelihood of ortho- and di-nitration.[1][5]
FAQ 2: I've observed a significant amount of a dinitro byproduct. What causes this and how can I prevent it?
Answer: The formation of dinitroacetanilide isomers is a result of over-nitration, where a second nitro group is added to the aromatic ring.[6] This occurs when the reaction conditions are too harsh or the reaction is allowed to proceed for too long.
Troubleshooting Strategies:
-
Stoichiometry of Nitrating Agent: Carefully control the molar equivalents of nitric acid. Use a minimal excess to ensure the reaction goes to completion without promoting dinitration.
-
Reaction Time and Temperature: As with isomer control, lower temperatures and shorter reaction times can minimize dinitration.[1] It is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the point of maximum desired product formation before significant byproduct accumulation.[9]
FAQ 3: My final product is difficult to purify. What are the best methods for removing byproducts?
Answer: The similar polarities of the desired product and its ortho-isomer can make purification challenging.[8]
Purification Strategies:
-
Recrystallization: This is the most common method for purifying the crude product. The ortho-isomer is generally more soluble in common recrystallization solvents like ethanol than the para-isomer.[7] Therefore, careful recrystallization can selectively crystallize the desired product, leaving the ortho-isomer in the mother liquor.[10] A binary solvent system, such as ethanol-water, can also be effective.[5]
-
Column Chromatography: If recrystallization proves insufficient, column chromatography using silica gel is a more rigorous method for separating isomers with subtle polarity differences.[8] A solvent system of ethyl acetate and hexane is a good starting point for elution.[5]
FAQ 4: How can I reliably identify the byproducts in my reaction mixture?
Answer: Accurate identification of byproducts is crucial for effective troubleshooting. Several analytical techniques can be employed:
-
Thin Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively assess the number of components in your reaction mixture.[5] By comparing the Rf values of your spots to those of known standards, you can tentatively identify your product and byproducts.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of isomeric purity, reverse-phase HPLC is a powerful tool.[11][12] A C18 column with a mobile phase of acetonitrile and water, often with a small amount of acid like formic or phosphoric acid, can effectively separate the isomers.[11][13]
-
Spectroscopic Methods:
-
NMR Spectroscopy (¹H and ¹³C): Nuclear Magnetic Resonance provides detailed structural information, allowing for unambiguous identification of isomers based on the distinct chemical shifts and coupling patterns of the aromatic protons.
-
Mass Spectrometry (MS): MS can confirm the molecular weight of the product and byproducts. Fragmentation patterns can also provide clues to the substitution pattern on the aromatic ring.[14]
-
Infrared (IR) Spectroscopy: IR can confirm the presence of key functional groups (amide, nitro, amino) in your product.[5]
-
Experimental Workflows & Diagrams
Workflow for Minimizing Byproducts
The following diagram illustrates a logical workflow for troubleshooting and minimizing byproducts in the synthesis of this compound.
Caption: A troubleshooting workflow for byproduct minimization.
Reaction Pathway and Byproduct Formation
This diagram illustrates the desired reaction pathway and the formation of common byproducts during the nitration of a generic N-acetyl-p-substituted aniline, which is a precursor step in forming the target molecule's scaffold.
Caption: Formation of the desired product and major byproducts.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale | Potential Byproducts if Deviated |
| Temperature | 0-10°C[7][8] | Favors para-substitution, minimizing the ortho-isomer. | Increased ortho-nitro isomer. |
| Nitrating Agent Addition | Slow, dropwise[1] | Maintains low electrophile concentration, prevents overheating. | Increased ortho- and dinitro isomers. |
| Stoichiometry | Minimal excess of HNO₃ | Prevents over-nitration. | Dinitro isomers. |
| Reaction Monitoring | TLC[9] | Ensures reaction is stopped at optimal point. | Increased byproduct formation if run too long. |
Detailed Experimental Protocol: Purification by Recrystallization
This protocol outlines a standard procedure for the purification of crude this compound, aiming to remove the more soluble ortho-isomer.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot ethanol and bring the solution to a gentle boil with stirring to dissolve the solid. The goal is to create a saturated solution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Induce Further Crystallization: Once at room temperature, place the flask in an ice bath to maximize the precipitation of the desired product.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[8]
-
Washing: Wash the crystals with a small amount of ice-cold ethanol or an ethanol-water mixture to remove any remaining mother liquor containing the dissolved impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature to remove residual solvent.[8]
-
Purity Assessment: Check the purity of the recrystallized product by measuring its melting point and running a TLC or HPLC analysis. A sharp melting point close to the literature value is indicative of high purity.[10]
References
-
Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. (n.d.). Universidade de Lisboa. Retrieved January 14, 2026, from [Link]
-
Nitration of acetanilide (Lab report). (2012, January 1). :::JAAN's Science Class:::. Retrieved January 14, 2026, from [Link]
-
Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. (n.d.). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]
-
(PDF) Nitration of Acetanilide. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Preparation of p-Nitroacetanilide. (2020, July 2). BYJU'S. Retrieved January 14, 2026, from [Link]
-
Separation of this compound on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 14, 2026, from [Link]
-
Preparation of p-Nitroacetanilide: Step-by-Step Guide. (n.d.). Vedantu. Retrieved January 14, 2026, from [Link]
-
On nitration, aniline forms all the three ortho, meta, and para isomers but acetanilide gives para isomer has exclusive products. Why? (2020, November 30). Quora. Retrieved January 14, 2026, from [Link]
-
Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. Retrieved January 14, 2026, from [Link]
- Process of preparing 4-amino-3-nitro phenol. (n.d.). Google Patents.
-
Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source. (n.d.). Semantic Scholar. Retrieved January 14, 2026, from [Link]
-
Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. (2025, August 8). International Journal of Science and Research (IJSR). Retrieved January 14, 2026, from [Link]
-
Synthesis of 3',5'-dinitroacetanilide. (n.d.). PrepChem.com. Retrieved January 14, 2026, from [Link]
-
N-(4-Methoxy-3-nitrophenyl)acetamide. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
Nitroacetanilide. (n.d.). Grokipedia. Retrieved January 14, 2026, from [Link]
-
Synthesis of N-(4 nitrophenyl) acetamide. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Chemoselective one-step purification method for peptides synthesized by the solid-phase technique. (n.d.). PNAS. Retrieved January 14, 2026, from [Link]
-
Molecular structure of N-(4-nitrophenyl) acetamide Organic compound... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Preparation of p-Nitroacetanilide. (2020, August 9). YouTube. Retrieved January 14, 2026, from [Link]
-
EAS Nitration reaction. (2015, November 18). YouTube. Retrieved January 14, 2026, from [Link]
-
This compound. (2018, May 16). SIELC Technologies. Retrieved January 14, 2026, from [Link]
-
This compound, 97% Purity, C8H9N3O3, 1 gram. (n.d.). CP Lab Safety. Retrieved January 14, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
CHEM261 Nitration of Acetanilide Followup 162. (2017, February 9). YouTube. Retrieved January 14, 2026, from [Link]
-
A review on Synthesis of Aminoacetanilides. (2016, September 17). SciSpace. Retrieved January 14, 2026, from [Link]
-
Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition. (2024, May 7). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
Nitration reactions of N-methylacetamide, N-phenylacetamide, and pyrrolidine using TFAA and LiNO3 ... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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- 14. researchgate.net [researchgate.net]
"common impurities in N-(4-Amino-3-nitrophenyl)acetamide and their removal"
Welcome to the technical support guide for N-(4-Amino-3-nitrophenyl)acetamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this important chemical intermediate. Here, we address frequent issues encountered in the lab, providing not just solutions but also the underlying scientific principles to empower your experimental choices.
Part 1: Troubleshooting Guide & FAQs
This section adopts a question-and-answer format to directly address specific problems you may encounter during your work with this compound.
Question 1: What are the primary sources of impurities in my this compound synthesis?
Answer: Impurities can be introduced at nearly every stage of the synthesis. Understanding their origin is the first step toward effective removal. The primary sources are:
-
Starting Material Contamination: The quality of your initial reactant, 4-amino-3-nitroaniline (also known as 2-nitro-p-phenylenediamine), is critical. Commercial grades of this starting material can contain positional isomers (e.g., 2-methyl-3-nitroaniline, 2-methyl-4-nitroaniline if the synthesis route involved toluidine) or unreacted precursors from its own synthesis.[1]
-
Incomplete Reaction: Unreacted 4-amino-3-nitroaniline is one of the most common impurities. This typically occurs due to insufficient acetic anhydride, suboptimal reaction temperature, or inadequate reaction time.
-
Reaction Byproducts:
-
Di-acetylation: While less common for the already-deactivated amide nitrogen, forcing conditions (high temperature, strong catalyst) could potentially lead to di-acetylation, though this is often negligible.
-
Side Reactions from Reagents: Acetic anhydride can contain impurities like acetic acid or polymers formed during storage.[2] Using aged or improperly stored acetic anhydride can introduce these contaminants into your reaction mixture.
-
-
Workup & Degradation Products:
-
Acetic Acid: This is a byproduct of the reaction and is also formed from quenching excess acetic anhydride with water. If not thoroughly removed during workup, it will contaminate the final product.
-
Hydrolysis: The acetamide group can be susceptible to hydrolysis back to the parent amine (4-amino-3-nitroaniline) under strongly acidic or basic conditions during workup or purification.
-
Oxidized Species: Aromatic amines are prone to oxidation, which can result in the formation of highly colored impurities, often appearing as dark tars or discoloring the crystalline product.
-
Question 2: My final product has a persistent yellow or brownish color, even after initial crystallization. What is causing this and how can I fix it?
Answer: The yellow to brown discoloration is typically due to the presence of oxidized aromatic species or residual nitrated impurities. The nitro group itself imparts color, but darker shades suggest complex, often polymeric, colored byproducts.
Causality: Aromatic amines, especially those with multiple functional groups, can be sensitive to air and light, leading to oxidation. The presence of trace metal ions can catalyze this degradation.
Recommended Solution: Decolorization with Activated Charcoal. This is a crucial step during recrystallization. Activated charcoal has a high surface area and adsorbs large, flat, conjugated molecules, which are characteristic of colored impurities.
-
Protocol Insight: After dissolving your crude product in the hot recrystallization solvent, allow the solution to cool slightly before adding a small amount (typically 1-2% w/w) of activated charcoal. Reheat the mixture to a boil for a few minutes. It is critical to then perform a hot filtration to remove the charcoal. If the solution cools too much during this step, your product will prematurely crystallize on the filter paper, leading to significant yield loss. Using a pre-heated funnel and flask is essential for success.[3]
Question 3: My analytical data (HPLC/TLC) shows two closely-eluting spots/peaks. How do I differentiate between positional isomers and the desired product, and how can I separate them?
Answer: Positional isomers are the most challenging impurities to remove due to their similar physical properties (polarity, solubility) to the desired product. They often arise from the synthesis of the 4-amino-3-nitroaniline starting material.[1]
Differentiation & Separation:
-
Analytical Confirmation: The best way to confirm the identity of the peaks is through High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). Isomers will have the same mass but different retention times. Reference standards of the potential impurities are invaluable for positive identification.
-
Recrystallization (Limited Effectiveness): While a single recrystallization may not be sufficient, fractional crystallization can sometimes be effective if there is a modest difference in solubility. This involves multiple, careful recrystallization steps, but it is often laborious and leads to lower yields.
-
Column Chromatography (Most Effective Method): Flash column chromatography is the definitive method for separating closely related isomers. The key is to find an eluent system that provides a good separation factor (ΔRf on TLC).
-
Expert Tip: Start with a solvent system of moderate polarity, such as a Hexane/Ethyl Acetate or Dichloromethane/Methanol mixture. Run a gradient elution, starting with a low polarity and gradually increasing it. This will allow the less polar impurities to elute first, followed by your product, and then any more polar contaminants. Monitor the fractions carefully by TLC to combine the pure product fractions.[4][5]
-
Question 4: How can I efficiently remove unreacted acetic anhydride and the acetic acid byproduct?
Answer: These are acidic and reactive impurities that are typically removed during the aqueous workup phase of the synthesis.
Causality & Mechanism:
-
Acetic Anhydride: It reacts readily with water (hydrolysis) to form two equivalents of acetic acid. It also reacts with alcohols to form an ester and acetic acid.[6]
-
Acetic Acid: As a carboxylic acid, it is readily deprotonated by a mild base to form a water-soluble carboxylate salt (e.g., sodium acetate).
Recommended Workup Protocol:
-
Quenching: After the reaction is complete, cool the reaction mixture and slowly add it to ice-cold water to hydrolyze any remaining acetic anhydride.
-
Neutralization/Extraction: Transfer the mixture to a separatory funnel. Add an organic solvent (like ethyl acetate) to dissolve your product. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The bicarbonate will react with acetic acid to form CO₂ gas (vent the funnel frequently!) and water-soluble sodium acetate, which is partitioned into the aqueous layer.
-
Washing: Follow the bicarbonate wash with a wash of deionized water and then a brine (saturated NaCl) wash to remove residual water from the organic layer.
-
Drying: Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before evaporating the solvent.
This robust workup procedure ensures the complete removal of acidic and water-soluble impurities before you proceed to final purification steps like recrystallization.[7]
Part 2: Purification Methodologies & Data
A systematic approach to purification is essential for achieving high-purity this compound.
Impurity Profile and Removal Strategy
The following table summarizes the common impurities and the recommended purification strategy.
| Impurity Name | Likely Source | Primary Removal Method | Secondary Method |
| 4-amino-3-nitroaniline | Unreacted Starting Material | Column Chromatography | Recrystallization |
| Positional Isomers | Starting Material Synthesis | Column Chromatography | Fractional Crystallization |
| Acetic Acid | Reaction Byproduct/Hydrolysis | Aqueous Bicarbonate Wash | High-Vacuum Evaporation |
| Acetic Anhydride | Unreacted Reagent | Aqueous Quench & Wash | Co-evaporation with Toluene |
| Oxidized Byproducts | Degradation/Air Oxidation | Recrystallization w/ Charcoal | Column Chromatography |
Workflow for Impurity Identification and Removal
The following diagram illustrates a logical workflow for troubleshooting and purifying your crude product.
Caption: A decision workflow for the purification of this compound.
Experimental Protocol: Purification by Recrystallization
This protocol provides a robust method for purifying this compound, assuming minor impurities. The choice of an ethanol/water binary system is often effective for this class of compounds.[8]
Objective: To remove soluble impurities and colored byproducts to obtain high-purity crystalline material.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Activated Charcoal (decolorizing carbon)
-
Erlenmeyer flasks, hot plate/stirrer, filter funnel, filter paper, Buchner funnel
Procedure:
-
Solvent Screening (Microscale):
-
Place ~50 mg of crude product into a small test tube.
-
Add a suitable solvent (e.g., ethanol) dropwise at room temperature until the solid just dissolves. A good solvent will require a significant volume.
-
In a separate tube, test solubility in hot solvent. The ideal solvent dissolves the compound poorly at room temperature but completely at its boiling point.[9]
-
If a single solvent is not ideal, test a binary system like ethanol-water. Dissolve the compound in the minimum amount of boiling ethanol, then add hot water dropwise until the solution becomes faintly cloudy (the saturation point). Add a drop or two more of hot ethanol to re-clarify.
-
-
Dissolution (Macroscale):
-
Place the crude solid into an appropriately sized Erlenmeyer flask with a stir bar.
-
Add the primary solvent (ethanol) in small portions while heating and stirring. Add just enough hot solvent to fully dissolve the solid. An excess of solvent will reduce your final yield.
-
-
Decolorization (If Necessary):
-
Remove the flask from the heat and allow it to cool for a minute.
-
Add a spatula-tip of activated charcoal to the solution.
-
Return the flask to the heat and gently boil for 2-5 minutes.
-
-
Hot Filtration:
-
Pre-heat a second Erlenmeyer flask and a glass funnel on the hotplate. Place a piece of fluted filter paper in the funnel.
-
Quickly pour the hot solution through the fluted filter paper into the clean, hot flask to remove the charcoal and any insoluble impurities. This step must be done quickly to prevent crystallization in the funnel.[3]
-
-
Crystallization:
-
Cover the flask containing the hot, clear filtrate with a watch glass.
-
Allow the solution to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals as it allows the crystal lattice to form correctly, excluding impurities.
-
Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Allow the crystals to dry on the filter under vacuum. For final drying, transfer the crystals to a watch glass or place them in a vacuum oven at a moderate temperature (e.g., 50-60 °C).
-
References
- Brodie, B. B., & Axelrod, J. (1948). The estimation of acetanilide and its metabolic products, aniline, N-acetyl p-aminophenol and p-aminophenol (free and conjugated) in biological fluids and tissues. Journal of Pharmacology and Experimental Therapeutics, 94(1), 22–28.
- Fritz, J. S., & Hammond, G. S. (1957). Quantitative Organic Analysis. John Wiley & Sons.
-
SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]
- Google Patents. (1994). US5362365A - Purification of acetic anhydride or acetic anhydride and acetic acid using ozone.
-
SIELC Technologies. (2018). This compound. Retrieved from [Link]
- Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.
- Google Patents. (2007). CN101066929A - Process of preparing 4-amino-3-nitro phenol.
- Smajlagić, A., et al. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research, 11(10), 1036-1042.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis of N-(4 nitrophenyl) acetamide. Retrieved from [Link]
-
Reddit. (2018). Removing Excess Acetic Anhydride from Acylation reaction? Retrieved from [Link]
- Yamaide, A., et al. (1991). Chemoselective one-step purification method for peptides synthesized by the solid-phase technique. Proceedings of the National Academy of Sciences, 88(13), 5675-5679.
-
Chemplayer. (2023, March 17). Preparation of Acetic anhydride via the classic method. YouTube. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, 97% Purity. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Nitroacetanilide. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Acetamide, N-(4-methoxy-3-nitrophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
- Manufacturer's Perspective. (n.d.). The Synthesis and Purity of 2-Amino-5-nitrophenol. (Source link not available)
- Singh, K., & Singh, J. (2016). A review on Synthesis of Aminoacetanilides. Journal of Integrated Science & Technology, 4(2), 111-120.
- Smajlagić, A., et al. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule.
-
The Royal Society of Chemistry. (n.d.). Supporting information: Solid Supported Platinum(0) Nanoparticles Catalyzed Chemo-selective Reduction of Nitroarenes to N-Arylhydroxylamines. Retrieved from [Link]
- Supporting Information. (n.d.). Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols. (Source link not available)
-
SIELC Technologies. (n.d.). Separation of N-(4-((4-((4-Hydroxyphenyl)amino)phenyl)amino)phenyl)acetamide on Newcrom R1 HPLC column. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Acetamide, N-(3-amino-2-hydroxy-5-nitrophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Reddit. (2022). Purification of Amino-Pyrazoles. Retrieved from [Link]
Sources
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- 2. US5362365A - Purification of acetic anhydride or acetic anhydride and acetic acid using ozone - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jcbsc.org [jcbsc.org]
- 9. mt.com [mt.com]
"improving the purity of N-(4-Amino-3-nitrophenyl)acetamide through optimized purification techniques"
Welcome to the technical support center for the purification of N-(4-Amino-3-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the purity of this important chemical intermediate. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you have the knowledge to troubleshoot and adapt these techniques to your specific needs.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The impurity profile of crude this compound is largely dependent on its synthetic route, which is typically the nitration of N-phenylacetamide followed by selective reduction or acetylation of 4-nitro-1,2-phenylenediamine.[1][2] The most common impurities include:
-
Ortho-isomer (N-(2-Amino-3-nitrophenyl)acetamide): Formed as a byproduct during the nitration step.
-
Starting materials: Unreacted N-phenylacetamide or 4-nitro-1,2-phenylenediamine.
-
Di-nitrated species: Over-nitration can lead to the formation of dinitro compounds.
-
Degradation products: Hydrolysis of the acetamide group can occur under harsh acidic or basic conditions, yielding 4-amino-3-nitroaniline.
Q2: Which purification technique is generally most effective for this compound?
A2: For most applications, recrystallization is the most effective and scalable primary purification technique for this compound.[3] This method is excellent for removing small to moderate amounts of impurities, leveraging the differences in solubility between the desired product and contaminants in a chosen solvent system. For more complex mixtures with closely related impurities, column chromatography may be necessary as a secondary or alternative method.[4][5]
Q3: How can I accurately assess the purity of my this compound?
A3: A multi-faceted approach is recommended for purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase HPLC method, often using a C18 column with a mobile phase of acetonitrile and water (with an acid modifier like phosphoric or formic acid), can effectively separate the main compound from its impurities.[6][7][8]
-
Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative tool to monitor the progress of a reaction or purification. A common mobile phase is a mixture of ethyl acetate and hexane.[1]
-
Melting Point: A sharp melting point range close to the literature value (around 212-216 °C) is a good indicator of high purity.[1] Impurities will typically broaden and depress the melting point range.
-
Spectroscopic Methods (NMR, FTIR): 1H NMR and FTIR spectroscopy can confirm the chemical structure and identify the presence of any significant impurities with distinct spectral features.[1]
Purification Workflow Overview
The following diagram outlines the general workflow for the purification of this compound, from initial purity assessment to the final, purified product.
Caption: General purification workflow for this compound.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique, but it can present challenges. Here are solutions to common problems.
Q4: My compound is not dissolving in the recrystallization solvent, even when heated. What should I do?
A4: This indicates that the solvent is not suitable for your compound. The principle of recrystallization relies on the compound being soluble in the hot solvent but sparingly soluble at colder temperatures.[3][9]
-
Solution 1: Increase Polarity. this compound is a polar molecule. If you are using a non-polar solvent, it will likely have poor solubility. Try a more polar solvent.
-
Solution 2: Use a Solvent Mixture. If a single solvent doesn't work, a binary solvent system can be effective.[1] Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., ethanol) at an elevated temperature. Then, add a "poor" solvent (in which it is less soluble, e.g., water) dropwise until the solution becomes cloudy (the saturation point). Reheat to get a clear solution, then allow it to cool slowly.
Q5: My compound "oiled out" as a liquid instead of forming crystals. How can I fix this?
A5: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in that solvent system.[10] It can also be caused by a high concentration of impurities.
-
Solution 1: Add More Solvent. Reheat the solution until the oil redissolves completely. Then, add a small amount of additional hot solvent to decrease the saturation concentration and allow the solution to cool much more slowly.[10][11]
-
Solution 2: Lower the Solvent Boiling Point. Choose a solvent or solvent mixture with a lower boiling point.
-
Solution 3: Slow Cooling. Insulate the flask to ensure very slow cooling. This provides more time for proper crystal lattice formation instead of amorphous oiling.
Q6: Crystal formation is not occurring, even after the solution has cooled. What are the next steps?
A6: This is often due to supersaturation, where the solution holds more dissolved compound than it theoretically should.[11]
-
Solution 1: Induce Crystallization by Scratching. Gently scratch the inside surface of the flask just below the liquid level with a glass rod.[9][12] The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Solution 2: Add a Seed Crystal. If you have a small amount of pure product, add a tiny crystal to the solution. This provides a template for further crystallization.
-
Solution 3: Reduce the Temperature. If cooling to room temperature is not sufficient, place the flask in an ice bath to further decrease the solubility of your compound.[10]
-
Solution 4: Concentrate the Solution. If the solution is too dilute, you may need to gently heat it again to evaporate some of the solvent, then re-cool.[11]
Q7: The purity of my product did not improve significantly after recrystallization. What went wrong?
A7: This suggests that the chosen solvent is not effectively differentiating between your product and the impurities.
-
Solution 1: Re-evaluate Your Solvent. The impurities may have similar solubility profiles to your product in the chosen solvent. A different solvent or solvent system is needed. The ideal solvent should either keep impurities dissolved at all temperatures or be a poor solvent for them even when hot (allowing for hot filtration).[3]
-
Solution 2: Consider a Different Technique. If impurities are very similar in structure and polarity, recrystallization may not be sufficient. Column chromatography offers a higher degree of separation based on differential adsorption to a stationary phase.[5]
Troubleshooting Logic for Recrystallization
Sources
- 1. jcbsc.org [jcbsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Separation of Acetamide, N-(4-methoxy-3-nitrophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. This compound | SIELC Technologies [sielc.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. reddit.com [reddit.com]
Technical Support Center: Scale-Up Synthesis of N-(4-Amino-3-nitrophenyl)acetamide
Welcome to the technical support center for the synthesis of N-(4-Amino-3-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this synthesis from the lab to larger-scale production. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting advice to ensure the safety, efficiency, and success of your scale-up efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the scale-up synthesis of this compound?
The scale-up of the synthesis of this compound, which involves the nitration of N-(4-aminophenyl)acetamide, presents several key challenges. The most critical of these is managing the highly exothermic nature of the nitration reaction to prevent thermal runaway.[1] Concurrently, controlling regioselectivity to minimize the formation of undesired isomers and over-nitrated by-products is crucial for achieving high purity and yield.[2] Furthermore, as the scale increases, efficient mixing and heat transfer become more difficult to maintain, which can impact reaction consistency and safety.[3][4] Finally, developing a robust and scalable purification method to isolate the final product with the desired specifications is a common hurdle.
Q2: What are the most critical safety precautions for the nitration step at scale?
Safety is paramount when scaling up nitration reactions. The primary hazard is the potential for a thermal runaway reaction due to the high exothermicity of the process.[1][5] Key safety measures include:
-
Calorimetric Studies: Before any scale-up, it is essential to perform reaction calorimetry to understand the thermal profile of the reaction, including the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).[5][6]
-
Controlled Reagent Addition: The nitrating agent should be added slowly and at a controlled rate to manage the rate of heat generation.
-
Efficient Cooling: A robust cooling system is necessary to dissipate the heat generated during the reaction and maintain the desired temperature.
-
Emergency Preparedness: Have a clear plan for handling a runaway reaction, including emergency cooling and quenching procedures.
-
Proper Personal Protective Equipment (PPE): All personnel should be equipped with appropriate PPE, including acid-resistant gloves, aprons, and face shields.
Q3: How can the formation of isomers and over-nitrated by-products be minimized?
The acetamido group in the starting material, N-(4-aminophenyl)acetamide, is an ortho-, para-directing group. Since the para position is already occupied, the incoming nitro group is directed to the ortho position relative to the amino group. However, the formation of other isomers and dinitro compounds is possible, especially under harsh reaction conditions.[2] To minimize these by-products:
-
Temperature Control: Maintain a low and consistent reaction temperature, as higher temperatures can lead to over-nitration and the formation of unwanted side products.[1]
-
Stoichiometry: Use the correct stoichiometry of the nitrating agent. An excess of the nitrating agent can increase the likelihood of dinitration.
-
Choice of Nitrating Agent: The choice of nitrating agent and solvent system can influence the regioselectivity of the reaction.
Q4: What are the recommended purification methods for large-scale production?
For large-scale production, the purification method should be efficient, scalable, and cost-effective. Recrystallization is a common method for purifying solid organic compounds.[2][7] The choice of solvent is critical for successful recrystallization. A binary solvent system, such as ethanol-water, can be effective for purifying this compound.[2] Column chromatography, while effective at the lab scale, is often not practical for large-scale production due to cost and time constraints. However, it can be used for the purification of smaller batches of high-purity material if required.[8]
Q5: What are the key process parameters to monitor during the scale-up?
Continuous monitoring of key process parameters is essential for a safe and reproducible synthesis. These parameters include:
-
Temperature: The reaction temperature must be closely monitored and controlled throughout the addition of the nitrating agent and the subsequent reaction time.
-
Addition Rate: The rate of addition of the nitrating agent should be carefully controlled to manage the exotherm.
-
Stirring Rate: Adequate agitation is necessary to ensure proper mixing and heat transfer.
-
Reaction Progress: The progress of the reaction should be monitored by a suitable analytical technique, such as HPLC, to determine the point of completion and to check for the formation of by-products.[8]
Troubleshooting Guide
Reaction Stage
Problem: Low Yield of this compound
-
Possible Cause: Incomplete reaction.
-
Troubleshooting:
-
Monitor the reaction progress using HPLC to ensure it has gone to completion.
-
If the reaction is stalling, consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for by-product formation.
-
Ensure the quality and concentration of the starting materials and reagents are as specified.
-
-
-
Possible Cause: Degradation of the product.
-
Troubleshooting:
-
Excessively high temperatures or prolonged reaction times can lead to product degradation. Adhere strictly to the recommended temperature profile.
-
The presence of strong acids can also cause degradation. Neutralize the reaction mixture promptly during the work-up.
-
-
Problem: Formation of Significant Amounts of By-products (e.g., dinitro compounds, other isomers)
-
Possible Cause: Poor temperature control.
-
Possible Cause: Incorrect stoichiometry or concentration of the nitrating agent.
-
Troubleshooting:
-
Carefully calculate and measure the amount of nitrating agent used.
-
Using a more dilute nitrating agent can sometimes provide better control over the reaction.
-
-
Work-up and Isolation Stage
Problem: Difficulty in Isolating the Product
-
Possible Cause: The product is oily and does not precipitate.
-
Troubleshooting:
-
Ensure the reaction mixture is sufficiently cooled before and during the quenching step.
-
Seeding the solution with a small crystal of the pure product can induce crystallization.
-
Try adding a co-solvent to reduce the solubility of the product.
-
-
-
Possible Cause: The product is lost during the work-up.
-
Troubleshooting:
-
Minimize the number of transfer steps.
-
Ensure the pH of the aqueous phase is optimized for product precipitation during extraction or washing steps.
-
-
Purification Stage
Problem: Product Does Not Meet Purity Specifications After Recrystallization
-
Possible Cause: The chosen recrystallization solvent is not optimal.
-
Troubleshooting:
-
Perform small-scale solvent screening to identify a solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble. A binary solvent system like ethanol-water has been shown to be effective.[2]
-
-
-
Possible Cause: Impurities are co-precipitating with the product.
-
Troubleshooting:
-
Cool the crystallization mixture slowly to allow for the formation of larger, purer crystals. Rapid cooling can trap impurities.
-
Consider a hot filtration step to remove any insoluble impurities before cooling.
-
A second recrystallization may be necessary to achieve the desired purity.
-
-
Experimental Protocols & Data
Protocol: Scale-Up Synthesis of this compound
Safety Warning: This reaction is highly exothermic and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures in place. A thorough risk assessment should be conducted before proceeding.
Reagents and Equipment:
-
N-(4-aminophenyl)acetamide
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Ethanol
-
Jacketed reactor with overhead stirrer, temperature probe, and addition funnel
Procedure:
-
Preparation: Charge the jacketed reactor with N-(4-aminophenyl)acetamide and concentrated sulfuric acid. Cool the mixture to 0-5 °C with constant stirring.
-
Nitrating Mixture Preparation: In a separate vessel, slowly add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath to maintain a temperature below 10 °C.
-
Nitration: Slowly add the nitrating mixture to the solution of N-(4-aminophenyl)acetamide in sulfuric acid via the addition funnel, maintaining the reaction temperature between 0-5 °C. The addition rate should be carefully controlled to prevent a temperature spike.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for a specified time. Monitor the reaction progress by HPLC.
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation: The precipitated product is collected by filtration and washed with cold deionized water until the filtrate is neutral.
-
Purification: The crude product is then recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Data Summary Table
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) |
| Starting Material | 10 g N-(4-aminophenyl)acetamide | 1 kg N-(4-aminophenyl)acetamide |
| Reaction Temperature | 0-5 °C | 0-5 °C |
| Addition Time | 30-60 minutes | 4-6 hours |
| Reaction Time | 1-2 hours | 2-4 hours |
| Typical Yield | 75-85% | 70-80% |
| Purity (by HPLC) | >98% | >98% |
Visualizations
Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
-
Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Organic Process Research & Development - ACS Publications.
-
Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Organic Process Research & Development.
-
Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Request PDF - ResearchGate.
-
Managing Hazards for Scale Up of Chemical Manufacturing Processes - ACS Publications.
-
Scale-up and safety of toluene nitration in a meso-scale flow reactor - ResearchGate.
-
N-(4-Aminophenyl)acetamide Use and Manufacturing - ECHEMI.
-
N-(4-Methoxy-3-nitrophenyl)acetamide - PMC - NIH.
-
Separation of this compound on Newcrom R1 HPLC column - SIELC Technologies.
-
Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule.
-
This compound | C8H9N3O3 | CID 4563031 - PubChem.
-
Process of preparing 4-amino-3-nitro phenol - Google Patents.
-
4-Aminoacetanilide - Wikipedia.
-
(IUCr) N-(4-Amino-2-methoxyphenyl)acetamide.
-
4-Amino-3-nitrophenol synthesis - ChemicalBook.
-
This compound, 97% Purity, C8H9N3O3, 1 gram - CP Lab Safety.
-
Synthesis and crystallization of N-(4-nitrophenyl) acetamides - JCBPS.
-
Synthesis of N-(4 nitrophenyl) acetamide. | Download Scientific Diagram - ResearchGate.
-
This compound - SIELC Technologies.
-
A review on Synthesis of Aminoacetanilides - iScience.
-
4-Nitroacetanilide | C8H8N2O3 | CID 7691 - PubChem.
-
Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib | Organic Process Research & Development - ACS Publications.
-
4-Acetamide-3-nitrophenyl acetate - Cheméo.
-
3-Aminoacetanilide - Wikipedia.
-
Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan - Chemical Engineering Transactions.
-
N-[3-(2-amino-4-nitrophenyl)prop-2-enyl]acetamide - PubChem.
-
Separation of Acetamide, N-(3-amino-4-hydroxyphenyl)- on Newcrom R1 HPLC column - SIELC Technologies.
-
Separation of Acetamide, N-(3-amino-2-hydroxy-5-nitrophenyl)- on Newcrom R1 HPLC column | SIELC Technologies.
-
(PDF) N-(4-Hydroxy-2-nitrophenyl)acetamide - ResearchGate.
-
4-Amino-3-nitrobenzonitrile Properties vs Temperature | Cp, Density, Viscosity | Chemcasts.
-
(PDF) Thermal stability of amino acid-(tyrosine and tryptophan) coated magnetites - ResearchGate.
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- 3. researchgate.net [researchgate.net]
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- 5. researchgate.net [researchgate.net]
- 6. Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan | Chemical Engineering Transactions [cetjournal.it]
- 7. N-(4-Methoxy-3-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Preventing Oxidation in the Synthesis of N-(4-Amino-3-nitrophenyl)acetamide
This guide provides in-depth technical support for researchers, chemists, and drug development professionals encountering challenges with oxidation during the synthesis and handling of N-(4-Amino-3-nitrophenyl)acetamide. Aromatic amines are notoriously sensitive to atmospheric oxygen, and this guide offers a structured approach to diagnosing, troubleshooting, and preventing the formation of oxidative impurities that can compromise yield, purity, and the overall success of your synthesis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts regarding the oxidative instability of this compound and the general principles for its prevention.
Q1: Why is this compound and its precursors so susceptible to oxidation?
A: The primary aromatic amino (-NH2) group is a strong electron-donating group. This increases the electron density of the benzene ring, making it highly susceptible to oxidation by atmospheric oxygen. This process can form highly colored radical species that may polymerize, leading to the characteristic discoloration (yellow, brown, or black) of the compound or its reaction mixtures.
Q2: What are the common visual indicators of oxidation during my experiment?
A: The most common sign is a distinct color change. While the pure product may be a yellow or light-colored solid, oxidation will cause reaction mixtures, crude isolates, or even stored products to turn progressively darker, often appearing red, dark brown, or even black.[1] Other indicators include the formation of insoluble, tar-like materials and the appearance of a baseline streak or multiple new spots on a Thin Layer Chromatography (TLC) plate.
Q3: What is an "inert atmosphere," and why is it the most critical factor in preventing oxidation?
A: An inert atmosphere is an environment that has been purged of reactive gases, primarily oxygen and water vapor, and replaced with a non-reactive gas.[2] For this synthesis, it is the single most important technique to prevent degradation. By physically removing oxygen, you eliminate the primary reagent responsible for the unwanted oxidation of the sensitive amine group, leading to higher yields and purer products.[2][3] The most commonly used inert gases are nitrogen (N₂) and argon (Ar).[4]
Q4: Is there a significant difference between using Argon and Nitrogen for creating an inert atmosphere?
A: Both are effective, but they have different properties. Nitrogen is far less expensive and suitable for most applications.[4] Argon, however, is about 1.4 times denser than air (and also denser than nitrogen). This density allows it to form a more stable "blanket" over the reaction mixture, providing superior protection, especially in systems with potential minor leaks or when vessels are briefly opened for reagent addition.[1][5] For highly sensitive reactions, argon is the preferred choice.
Q5: I placed a nitrogen-filled balloon on my flask. Is this sufficient to protect my reaction?
A: While a balloon provides a static head of inert gas, it is often insufficient on its own. A truly inert environment is established by actively displacing the air inside the flask. This is achieved by "purging" or "flushing" the system: using a gentle, steady flow of inert gas through the vessel for several minutes via an inlet and an outlet needle to physically push the air out.[5][6] After purging, the flask can be maintained under a slight positive pressure from a balloon. Simply placing a balloon on top traps the initial air inside the flask.
Section 2: Troubleshooting Guide
This guide is designed in a problem-and-solution format to address specific issues you may encounter during your experiment.
| Issue Observed | Probable Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | • Degradation of Starting Material: The amino-containing starting material may have oxidized before the reaction began. • Oxygen in Reaction: Insufficiently deoxygenated solvent or a leaky reaction setup. | • Verify Starting Material Purity: Check the purity of your amine starting material by TLC and melting point. Purify if necessary. • Improve Inert Atmosphere Technique: Ensure the reaction flask is properly purged with inert gas. Use a more rigorous solvent degassing method, such as freeze-pump-thaw.[7][8] |
| Reaction Mixture Turns Dark Brown/Black | • Exposure to Air: Oxygen was introduced during the reaction, workup (e.g., filtration, extraction), or solvent removal. | • Maintain Inert Conditions: Use a Schlenk line or glove box for all manipulations.[9] Filter under a positive pressure of nitrogen or argon. Use degassed solvents for extractions. Backfill the rotary evaporator with inert gas before removing the solvent.[1] |
| Final Product is a Dark, Discolored Solid | • Oxidation During Purification/Storage: The product oxidized during recrystallization or while being stored. • Trapped Oxidized Impurities: Highly colored byproducts were not fully removed. | • Purify Under Inert Conditions: Recrystallize from a thoroughly degassed solvent. Consider adding a small amount of a reducing agent like sodium dithionite (Na₂S₂O₄) to the recrystallization solvent to reduce colored impurities.[10] • Proper Storage: Store the purified, dry product in a sealed vial under an inert atmosphere (e.g., in a desiccator backfilled with argon) and in a freezer to minimize degradation.[1] |
| TLC Shows Baseline Streak and Multiple Spots | • Significant Degradation: Widespread decomposition due to systemic oxygen contamination. • Reaction Overheating: High temperatures can accelerate oxidation. | • System Overhaul: Re-evaluate your entire setup. Flame-dry or oven-dry all glassware to remove adsorbed moisture and air.[5] Use new, high-quality rubber septa. Check all connections for leaks.[7] • Temperature Control: Maintain the recommended reaction temperature. During workup, keep solutions cool to slow the rate of oxidation.[1] |
Section 3: Key Experimental Protocols
Adherence to rigorous technique is paramount for success. The following protocols provide detailed, step-by-step instructions for creating an oxygen-free environment.
Protocol 1: Establishing an Inert Atmosphere (Nitrogen/Argon Balloon Method)
This protocol describes the essential steps for removing air from a reaction flask before adding reagents.
-
Glassware Preparation: Ensure your reaction flask and any addition funnels are thoroughly cleaned and oven-dried (or flame-dried under vacuum) to remove all traces of water and adsorbed air.[5]
-
Assembly: Assemble the glassware while still warm and cap all openings with rubber septa. Clamp the flask securely in a fume hood.
-
Gas Setup: Prepare a balloon filled with nitrogen or argon. Attach it to a needle.
-
Purging the Flask:
-
Insert the needle from the gas-filled balloon through the septum of the reaction flask. This is your gas inlet.
-
Insert a second, open needle through the septum to act as a gas outlet. This allows the displaced air to exit.[11]
-
Allow the inert gas to flow gently through the flask for 5-10 minutes. You can feel a gentle stream of gas exiting the outlet needle. This process is known as purging or flushing.[2]
-
-
Final State: After purging, remove the outlet needle first, followed by the inlet needle. The flask is now filled with an inert gas. For the reaction, re-insert the gas inlet needle to maintain a slight positive pressure of inert gas.
Protocol 2: Comparative Guide to Degassing Solvents
Dissolved oxygen in solvents is a common cause of reaction failure.[8] Choosing the right degassing method is crucial.
Method A: Purging / Sparging (Good)
This is the simplest but least effective method, suitable for less sensitive reactions.[12]
-
Place the solvent in a flask sealed with a rubber septum.
-
Insert a long needle connected to an inert gas line, ensuring the needle tip is submerged below the solvent surface.
-
Insert a short outlet needle above the solvent level.
-
Bubble the inert gas through the solvent at a moderate rate for 30-60 minutes.[7]
Method B: Freeze-Pump-Thaw (Excellent)
This is the most effective method for removing virtually all dissolved gases and is essential for highly oxygen-sensitive reactions.[8][12]
-
Place the solvent in a robust Schlenk flask rated for vacuum applications.
-
Freeze: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid.
-
Pump: With the solvent still frozen, open the flask to a high-vacuum line and evacuate for 5-10 minutes. This removes the gases from the headspace above the frozen solvent.[9]
-
Thaw: Close the valve to the vacuum line and remove the flask from the liquid nitrogen bath. Allow the solvent to thaw completely. You may see gas bubbles being released from the solvent as it melts.
-
Repeat: Repeat the entire Freeze-Pump-Thaw cycle at least three times to ensure complete removal of dissolved gases.
-
Final Step: After the final thaw, backfill the flask with nitrogen or argon before use.
Section 4: Data and Visualizations
Table 1: Comparison of Solvent Degassing Methodologies
| Method | Effectiveness | Time Required | Equipment Needed | Best For |
| Sparging/Purging | Moderate | 30-60 min | Inert Gas Source, Needles, Septum | Reactions with moderate air sensitivity; large volumes of solvent.[7] |
| Sonication under Vacuum | Good | 15-30 min | Ultrasonic Bath, Vacuum Source, Inert Gas | Quick degassing for moderately sensitive reactions.[8][12] |
| Freeze-Pump-Thaw | Excellent | 1-2 hours | Schlenk Flask, High Vacuum Line, Liquid N₂ | Highly oxygen-sensitive reactions, organometallic chemistry.[8][12] |
Diagrams
Caption: Troubleshooting oxidation during synthesis.
References
-
Fiveable. (n.d.). Inert atmosphere Definition. Fiveable. Retrieved from [Link]
-
Lisa, N. (2022, February 1). Inert Atmosphere, with no O2 [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2015, June 8). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? ResearchGate. Retrieved from [Link]
-
University of York. (n.d.). Degassing solvents. University of York Chemistry Teaching Labs. Retrieved from [Link]
-
Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry. Retrieved from [Link]
-
Gas Education. (n.d.). How Do You Make An Inert Atmosphere? Gas Education. Retrieved from [Link]
-
ResearchGate. (2021, August 8). How to create inert atmosphere? ResearchGate. Retrieved from [Link]
-
Bode, J. (n.d.). How to: Degas Solvents. University of Rochester Department of Chemistry. Retrieved from [Link]
-
Wipf Group. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]
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ResearchGate. (2017, March 23). What is the most efficient method to protect aromatic amines apart from acetylation? ResearchGate. Retrieved from [Link]
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ResearchGate. (2012, September 21). How to prevent/minimize rapid air oxidation or arylamine... ResearchGate. Retrieved from [Link]
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Perron, V., et al. (2009). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Synthesis, 2009(02), 283-289. Retrieved from [Link]
- Google Patents. (n.d.). US20120271026A1 - Inhibition of amine oxidation. Google Patents.
- Google Patents. (n.d.). CN101066929A - Process of preparing 4-amino-3-nitro phenol. Google Patents.
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Uppu, R. M., et al. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 9), 835–839. Retrieved from [Link]
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Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 043-053. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of N-(4 nitrophenyl) acetamide [Image]. ResearchGate. Retrieved from [Link]
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Periasamy, M., et al. (1979). The Use of Sodium Dithionite for the Reduction of Imines and the Cleavage of Oximes. Synthesis, 1979(4), 272-273. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Organic Chemistry Portal. Retrieved from [Link]
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Sciencemadness Discussion Board. (2016, July 20). Interest Check: Sodium Dithionite, Na2S2O4 (Sodium Hydrosulfite). Sciencemadness. Retrieved from [Link]
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ResearchGate. (n.d.). Twinned crystal structure of N-(4-methoxy-3-nitrophenyl)acetamide... ResearchGate. Retrieved from [Link]
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Wikipedia. (n.d.). Sodium dithionite. Wikipedia. Retrieved from [Link]
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SIELC Technologies. (2018, May 16). This compound. SIELC. Retrieved from [Link]
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ResearchGate. (n.d.). 1339 PDFs | Review articles in SODIUM DITHIONITE. ResearchGate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Nitro compound synthesis by oxidation. Organic Chemistry Portal. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. SIELC. Retrieved from [Link]
-
Journal of Integrated Science and Technology. (2016). A review on Synthesis of Aminoacetanilides. SciSpace. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research, 11(10), 8-12. Retrieved from [Link]
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Technical Support Center: Controlling Regioselectivity in the Nitration of Acetanilide Derivatives
Welcome to the technical support center for the nitration of acetanilide derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental yet nuanced electrophilic aromatic substitution reaction. Here, we move beyond standard protocols to address specific challenges you may encounter in the lab, focusing on the critical aspect of controlling regioselectivity. Our goal is to empower you with the mechanistic understanding and practical troubleshooting strategies needed to achieve your desired synthetic outcomes.
Fundamental Principles: The "Why" Behind the Reaction
The nitration of acetanilide is a classic example of electrophilic aromatic substitution (EAS). The acetamido group (-NHCOCH₃) is a moderately activating, ortho, para-directing group.[1][2] This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring through resonance, stabilizing the arenium ion intermediate formed during ortho and para attack.[3]
However, the final ratio of ortho to para products is not governed by electronics alone. It is a delicate interplay of several factors:
-
Steric Hindrance: The acetamido group is bulky. This steric hindrance can impede the approach of the electrophile (the nitronium ion, NO₂⁺) to the adjacent ortho positions, often making the para position the favored site of attack.[1][4]
-
Reaction Conditions: Temperature, solvent, and the specific nitrating agent used can dramatically shift the regiochemical outcome.[5][6]
-
Electronic Effects of Other Substituents: The presence of other groups on the aromatic ring will influence the position of nitration based on their own activating or deactivating and directing properties.
Understanding these principles is the first step in troubleshooting and optimizing your reaction.
Troubleshooting Guide: A Question & Answer Approach
Here we address specific issues that can arise during the nitration of acetanilide and its derivatives.
Q1: My nitration is yielding an unexpectedly high ortho/para ratio. How can I increase para-selectivity?
A1: An elevated ortho isomer yield in a standard mixed-acid (HNO₃/H₂SO₄) nitration is often counterintuitive, as sterics should favor the para product.[1][7] However, several factors can lead to this observation. Here’s a systematic approach to increasing para-selectivity:
-
Underlying Cause Analysis:
-
Nitrating Agent: The choice of nitrating agent is paramount. Reagents like acetyl nitrate (formed from nitric acid and acetic anhydride) or nitronium tetrafluoroborate (NO₂BF₄) are known to favor ortho nitration.[5][6] This is theorized to be due to a pre-coordination complex forming between the carbonyl oxygen of the acetamido group and the nitrating species, delivering the nitro group to the proximate ortho position.[6] If you are using a system other than the standard HNO₃/H₂SO₄ mixed acid, this is the most likely reason for high ortho yields.
-
Reaction Temperature: While lower temperatures generally improve selectivity by slowing down the reaction, excessively cold conditions without efficient stirring can lead to localized concentrations of reagents upon addition, potentially altering selectivity.[8][9]
-
Acidity of the Medium: The ratio of ortho to para substitution can be dependent on the acidity of the reaction medium.[10]
-
-
Actionable Solutions:
-
Confirm Your Nitrating Agent: For maximum para-selectivity, the standard nitrating mixture of concentrated nitric acid in concentrated sulfuric acid is the most reliable choice.[5][11] The sulfuric acid serves to generate the nitronium ion (NO₂⁺), the active electrophile.[12][13][14]
-
Strict Temperature Control: Maintain a low and consistent temperature, typically between 0-10°C, throughout the addition of the nitrating mixture.[11][15] This is critical to control the exothermic nature of the reaction and prevent side reactions.[8] Use an ice-salt bath for more effective cooling.[16]
-
Slow, Controlled Addition: Add the nitrating mixture dropwise to the solution of acetanilide with vigorous stirring.[8][9] This prevents localized overheating and ensures a homogeneous reaction mixture, which is key for consistent selectivity.[9]
-
Solvent Choice: Glacial acetic acid is a common solvent that dissolves acetanilide and is relatively inert.[8] Sulfuric acid itself can also be used as the solvent.[15] Ensure your solvent is anhydrous, as water can affect the concentration of the nitronium ion.
-
Q2: I am observing significant dinitration and/or dark, tarry byproducts. How can I minimize these side reactions?
A2: The formation of dinitrated products and oxidative byproducts indicates that the reaction conditions are too harsh. The acetamido group, while less activating than an amino group, still makes the ring susceptible to further substitution and oxidation.[4]
-
Underlying Cause Analysis:
-
Excess Nitrating Agent: Using a large excess of the nitrating mixture can drive the reaction towards dinitration, especially after the first activating nitro group is introduced.
-
High Temperature: The rate of all reactions, including side reactions like oxidation and dinitration, increases with temperature.[9] Allowing the reaction temperature to rise above the recommended range (e.g., >20-25°C) is a common cause of byproduct formation.[8][11][17]
-
Direct Nitration of Unprotected Aniline: If the initial acetylation of aniline to acetanilide was incomplete, the remaining aniline will be present in the reaction mixture. The highly activating amino group is very susceptible to oxidation by nitric acid, leading to the formation of tarry polymerization products.[11]
-
-
Actionable Solutions:
-
Control Stoichiometry: Use a modest excess, or near stoichiometric amount, of nitric acid. The nitrating mixture should be added portion-wise to the acetanilide solution, not the other way around, to keep the concentration of the nitrating agent low at all times.[8][9]
-
Aggressive Cooling: This is the most critical parameter. Ensure your cooling bath is effective and that the temperature of the reaction mixture itself (monitored with an internal thermometer) does not exceed 10-15°C during the addition.[4][15]
-
Ensure Complete Acetylation: Verify the purity of your starting acetanilide. If you prepared it yourself, ensure that all the starting aniline has been consumed before proceeding to the nitration step.
-
Proper Quenching: Pour the reaction mixture onto a large amount of crushed ice and water after the reaction is complete.[11] This rapidly dilutes the acids and quenches the reaction, preventing further reactions during workup.
-
Q3: My product is a deep yellow or orange color, even after recrystallization. What is the impurity and how can I remove it?
A3: A persistent yellow-orange color in your p-nitroacetanilide product is a strong indicator of the presence of p-nitroaniline.[8]
-
Underlying Cause Analysis:
-
Acid-Catalyzed Hydrolysis: The acetamido group can be hydrolyzed back to an amino group under acidic conditions, especially if heat is applied or if the product is left in the acidic reaction mixture for an extended period.[8] Every trace of acid must be removed during workup to prevent this.[8]
-
Base-Catalyzed Hydrolysis: Similarly, using strong bases during neutralization can also catalyze the hydrolysis of the amide.[8]
-
-
Actionable Solutions:
-
Thorough Washing: After filtering the crude product, wash it extensively with cold water to remove the majority of the residual nitric and sulfuric acids.[11]
-
Buffered Neutralization: Instead of a strong base, use a buffered wash to neutralize the final traces of acid. A 15% aqueous solution of disodium hydrogen phosphate (Na₂HPO₄) is effective, as it creates a near-neutral pH environment without being strongly basic.[8]
-
Recrystallization: The primary method for purification is recrystallization from ethanol or an ethanol-water mixture.[11] p-Nitroacetanilide is significantly less soluble in ethanol than the o-nitroacetanilide isomer, which aids in its separation.[11][18] However, p-nitroaniline can be difficult to remove from p-nitroacetanilide by crystallization alone.[8] Therefore, preventing its formation is the best strategy.
-
Experimental Protocols & Data
Protocol 1: Maximizing para-Selectivity (Standard Nitration)
This protocol is optimized for the synthesis of p-nitroacetanilide.
-
In a 100 mL flask, dissolve 2.5 g of acetanilide in 2.5 mL of glacial acetic acid. Gentle warming may be required.
-
Cool the solution in an ice bath, then slowly add 5 mL of concentrated sulfuric acid with constant stirring.
-
In a separate test tube, prepare the nitrating mixture by carefully adding 1.0 mL of concentrated nitric acid to 1.5 mL of concentrated sulfuric acid. Cool this mixture in the ice bath.[8][16]
-
Using a dropping pipette, add the cold nitrating mixture to the acetanilide solution drop by drop. Ensure the temperature of the reaction mixture is maintained between 0-10°C throughout the addition.[15]
-
After the addition is complete, allow the flask to stand at room temperature for 30-60 minutes to ensure the reaction goes to completion.[8][11]
-
Pour the reaction mixture slowly into a beaker containing ~50 g of crushed ice and 50 mL of water, stirring continuously.[11]
-
Isolate the precipitated crude product by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.
-
For final purification, recrystallize the crude product from 95% ethanol.[11]
| Parameter | Condition for High para-Selectivity | Condition for High ortho-Selectivity |
| Nitrating Agent | HNO₃ / H₂SO₄ | Acetyl Nitrate (HNO₃ / Ac₂O) or NO₂BF₄ |
| Temperature | 0 - 10 °C | Typically low, but mechanism is less temperature-sensitive |
| Solvent | H₂SO₄ or Glacial Acetic Acid | Acetic Anhydride, Acetonitrile |
| Typical p:o Ratio | ~9:1 | Can be >1:1 (favoring ortho) |
Table 1: Comparison of reaction conditions for controlling regioselectivity in the nitration of acetanilide.[5][6]
Visualizing the Process
Mechanism: Ortho vs. Para Attack
The stability of the intermediate arenium ion dictates the regioselectivity. Both ortho and para attack allow for a key resonance structure where the positive charge is delocalized onto the nitrogen atom of the acetamido group, which is particularly stabilizing.
Caption: Electronic pathways for ortho and para nitration.
Troubleshooting Workflow
When faced with a poor yield or incorrect regioselectivity, a logical diagnostic process is essential.
Caption: Troubleshooting flowchart for nitration issues.
Frequently Asked Questions (FAQs)
FAQ 1: Why must I protect the amino group as an acetamide before nitration? Direct nitration of aniline is not feasible for two main reasons. First, the amino group (-NH₂) is extremely activating, making the ring so reactive that it leads to multiple nitrations and oxidation. Second, in the strongly acidic nitrating mixture, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a strongly deactivating, meta-directing group. Protecting the amine as an acetamide moderates its activating strength and prevents protonation, thus allowing for controlled ortho, para nitration.[4][11]
FAQ 2: What is the purpose of each acid in the nitrating mixture? Concentrated sulfuric acid (H₂SO₄) is a stronger acid than nitric acid (HNO₃). It protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). The sulfuric acid acts as both a catalyst to generate the electrophile and a dehydrating agent to absorb the water produced.[12][13][19]
FAQ 3: Can I use other nitrating agents? Yes, but they can drastically change the regioselectivity. As discussed, reagents like acetyl nitrate or nitronium salts often favor the ortho product.[5] For moderately deactivated systems where mixed acid is insufficient, stronger conditions like fuming nitric acid might be required, but this increases the risk of side reactions.[14][20]
FAQ 4: How do I separate the ortho and para isomers? The separation is typically achieved by fractional crystallization. p-Nitroacetanilide is significantly less soluble in ethanol than the o-nitroacetanilide isomer.[11] When the crude product mixture is dissolved in hot ethanol and allowed to cool, the less soluble para isomer crystallizes out first, while the more soluble ortho isomer remains in the mother liquor.
References
- Lu Le Laboratory. (2013).
- International Journal of Advanced Research in Science, Communication and Technology. (2025).
- Vedantu. Preparation of p-Nitroacetanilide: Step-by-Step Guide.
- BYJU'S. (2020).
- Slideshare.
- Journal of the Chemical Society, Perkin Transactions 2. Electrophilic aromatic substitution. Part 18.
- Chegg. Role of sulfuric acid in nitration step during synthesis of p-nitroacetanilide.
- Collegedunia. Preparation of p-Nitroacetanilide: Theory, Procedure & Precautions.
- ResearchGate. (PDF)
- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
- UKEssays.com. (2017).
- Magritek. Synthesis of p-Nitroaniline via a Multi-Step Sequence.
- StudyLib. Formation of nitroacetanilide by combining sulfuric acid, nitric acid, and acetanilide.
- Chegg. (2020).
- ResearchGate. Nitration reaction and formation of p-nitroacetanilide and o-nitroacetanilide.
- Canadian Science Publishing. (1968). Nitrations of acetanilides by reagents of N02X type1.
- Scribd.
- 0x27.me. (2015).
- eGyanKosh.
- University of California, Irvine.
- Journal of Chemical Education.
- Quora. (2020). On nitration, aniline forms all the three ortho, meta, and para isomers but acetanilide gives para isomer has exclusive products. Why?
- Bartleby. Synthesis Of Nitroacetanilide Lab Report.
- Preprints.org. (2025).
- JAAN's Science Class. (2012).
- Scribd.
- ResearchGate. (2016).
- ResearchGate. (2025). A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides.
- Master Organic Chemistry. (2018).
- Chemistry Steps.
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- 6. pubs.acs.org [pubs.acs.org]
- 7. quora.com [quora.com]
- 8. Lu Le Laboratory: Synthesis of p-nitroacetanilide-Nitration-Lu Le Laboratory [lulelaboratory.blogspot.com]
- 9. ukessays.com [ukessays.com]
- 10. Electrophilic aromatic substitution. Part 18. Nitration of acetanilide and some analogues: a reconsideration - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. byjus.com [byjus.com]
- 12. homework.study.com [homework.study.com]
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- 14. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 15. Preparation of p-Nitroacetanilide: Step-by-Step Guide [vedantu.com]
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- 17. Synthesis of p-Nitroacetanilide from Acetanilide · 0x27.me [0x27.me]
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Technical Support Center: HPLC Troubleshooting for Peak Tailing in N-(4-Amino-3-nitrophenyl)acetamide Analysis
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of N-(4-Amino-3-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve the common issue of peak tailing. By understanding the underlying chemical interactions and systematically troubleshooting, you can achieve symmetrical, reproducible peaks for accurate quantification.
Understanding the Analyte: this compound
This compound is a polar aromatic compound. Its structure contains a primary amine (-NH2), a nitro group (-NO2), and an acetamide group (-NHCOCH3). These functional groups, particularly the basic amine, are prone to secondary interactions with the stationary phase in reversed-phase HPLC, which is a primary cause of peak tailing.[1]
Key Chemical Properties:
-
Molecular Formula: C8H9N3O3
-
Molecular Weight: 195.18 g/mol
-
Functional Groups: Primary amine, nitro group, acetamide group. The presence of the amine group makes the molecule susceptible to interactions with silanol groups on silica-based columns.[1][2]
Frequently Asked Questions (FAQs) about Peak Tailing
Q1: What is peak tailing and why is it a problem?
A1: Peak tailing is a common chromatographic issue where the peak is asymmetrical, having a trailing edge that is broader than the leading edge.[3] Ideally, a chromatographic peak should be a symmetrical Gaussian shape.[4] Tailing peaks can lead to inaccurate peak integration, poor resolution between adjacent peaks, and reduced sensitivity, all of which compromise the accuracy and reproducibility of your analysis.[5][6][7]
Q2: What are the most common causes of peak tailing for a compound like this compound?
A2: For a polar, basic compound like this compound, the most frequent causes of peak tailing in reversed-phase HPLC are:
-
Secondary Interactions with Silanol Groups: This is the most prevalent cause.[1][2] Silica-based columns have residual silanol groups (Si-OH) on their surface.[8] At mobile phase pH values above 3, these silanols can become ionized (Si-O-) and interact with the protonated basic amine group of your analyte, causing a secondary retention mechanism that leads to tailing.[1][9][10]
-
Mobile Phase pH Close to Analyte's pKa: If the mobile phase pH is too close to the pKa of the analyte, the compound can exist in both ionized and non-ionized forms, leading to peak distortion and tailing.[11][12][13]
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can disrupt the sample path, causing peak distortion. Column degradation, such as the loss of bonded phase, can expose more active silanol sites.[14]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks.[3]
-
Extra-Column Volume: Excessive tubing length or a large flow cell can cause band broadening and contribute to peak tailing.[4]
Q3: My peak for this compound is tailing. What's the first thing I should check?
A3: Start with the simplest and most common causes. First, assess your mobile phase pH. For a basic compound, lowering the pH of the mobile phase to around 3 or below can suppress the ionization of silanol groups, minimizing secondary interactions.[1][6][15] This is often the most effective initial step. Also, ensure your mobile phase is well-buffered to maintain a consistent pH.[14]
Systematic Troubleshooting Guide
This guide provides a structured approach to identifying and resolving peak tailing in your this compound analysis.
Step 1: Evaluate and Optimize the Mobile Phase
The mobile phase is a critical factor influencing peak shape.[11][13]
1.1. Adjust Mobile Phase pH:
-
Rationale: The ionization state of both the analyte and the stationary phase is pH-dependent.[12][16] The primary amine on this compound is basic and will be protonated at lower pH. Silanol groups on the silica surface are acidic (pKa ~3.8-4.2) and will be protonated and therefore neutral at low pH, reducing unwanted ionic interactions.[9]
-
Protocol:
-
Prepare a mobile phase with a pH of 3.0 using an appropriate buffer (e.g., phosphate or formate).
-
If tailing persists, incrementally decrease the pH to 2.5.
-
Ensure your column is stable at low pH to prevent degradation of the stationary phase.[12]
-
1.2. Increase Buffer Concentration:
-
Rationale: A higher buffer concentration can help to maintain a constant pH and can also mask some of the residual silanol activity.[14][15]
-
Protocol:
-
Start with a buffer concentration of 10-25 mM.
-
If needed, increase the concentration up to 50 mM for LC-UV applications. For LC-MS, keep buffer concentrations below 10 mM to avoid ion suppression.[15]
-
1.3. Add Mobile Phase Modifiers (for advanced troubleshooting):
-
Rationale: Competing bases or ion-pairing reagents can be added to the mobile phase to interact with the silanol groups, effectively blocking them from interacting with your analyte.[2][17]
-
Protocol:
Step 2: Assess the HPLC Column
The column is the heart of the separation, and its condition is paramount.
2.1. Use a High-Purity, End-Capped Column:
-
Rationale: Modern "Type B" silica columns are high-purity and have a lower metal content, which reduces the acidity of silanol groups.[6][19] End-capping is a process where residual silanol groups are chemically bonded with a small, non-polar group (like trimethylsilyl), making them less accessible for secondary interactions.[1][8][15][20]
-
Recommendation: For the analysis of basic compounds like this compound, always opt for a column that is specified as "base-deactivated" or "end-capped".[15]
2.2. Check for Column Contamination and Voids:
-
Rationale: Particulate matter from the sample or mobile phase can block the column inlet frit. Voids can form at the head of the column due to pressure shocks or operation outside of the recommended pH and temperature ranges.
-
Protocol:
-
Flush the Column: Disconnect the column from the detector and flush it in the reverse direction with a strong solvent.[1]
-
Replace the Frit: If flushing doesn't resolve the issue, the inlet frit may be plugged and require replacement.
-
Replace the Column: If a void is suspected or the column performance does not improve after cleaning, it should be replaced.
-
Step 3: Optimize Injection and System Parameters
Sometimes, the problem lies outside of the column and mobile phase chemistry.
3.1. Evaluate Sample Solvent and Concentration:
-
Rationale: The sample solvent should ideally be the same as or weaker than the initial mobile phase.[21] Injecting a sample in a much stronger solvent can cause peak distortion. Overloading the column with a high concentration of the analyte can also lead to peak tailing.[3]
-
Protocol:
-
Dissolve your this compound standard in the initial mobile phase composition.
-
Perform a dilution series of your sample to check for mass overload. If the peak shape improves upon dilution, you are likely overloading the column.[3]
-
3.2. Minimize Extra-Column Volume:
-
Rationale: The volume of the tubing and connections between the injector and the detector can contribute to band broadening and peak tailing.[4]
-
Protocol:
-
Use tubing with the smallest possible internal diameter and length.
-
Ensure all fittings are properly connected to avoid dead volume.
-
Troubleshooting Workflow Diagram
Caption: A systematic workflow for troubleshooting peak tailing.
Mechanism of Secondary Interaction
Caption: Ionic interaction causing peak tailing.
Summary of Troubleshooting Strategies
| Problem Area | Potential Cause | Recommended Solution | Scientific Rationale |
| Mobile Phase | Secondary silanol interactions | Lower mobile phase pH to < 3.0.[1][15] | Protonates silanol groups, eliminating the ionic interaction site.[9] |
| Inconsistent mobile phase pH | Increase buffer concentration (10-50 mM).[14] | Maintains a stable pH environment for consistent ionization. | |
| Strong silanol interactions | Add a competing base (e.g., TEA) to the mobile phase.[2] | The competing base preferentially interacts with active silanol sites. | |
| Column | Active residual silanols | Use a high-purity, base-deactivated/end-capped column.[15] | End-capping sterically hinders and deactivates silanol groups.[1][8] |
| Column contamination/frit blockage | Reverse-flush the column; replace the frit if necessary.[1] | Removes particulates that disrupt the flow path. | |
| Column void/degradation | Replace the column. | A damaged column bed cannot provide a uniform path for the analyte. | |
| System/Sample | Sample solvent stronger than mobile phase | Dissolve the sample in the initial mobile phase.[21] | Ensures proper focusing of the analyte band at the column head. |
| Mass overload | Dilute the sample.[3] | Prevents saturation of the stationary phase. | |
| Extra-column dead volume | Use shorter, narrower ID tubing.[4] | Reduces band spreading outside of the column. |
By methodically addressing these potential issues, from the most common and easily solvable to the more complex, you can effectively eliminate peak tailing and ensure the integrity of your HPLC data for this compound analysis.
References
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- CHROMacademy. (n.d.). HPLC Troubleshooting Guide - Peak Tailing.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- Crawford Scientific. (2023, September 26). The Importance of Mobile Phase pH in Chromatographic Separations.
- SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
- Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
- ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?.
- LCGC Blog. (2020, June 4). Silica for HPLC Stationary Phases – A Five Minute Guide.
- Phenomenex. (n.d.). The Role of End-Capping in RP.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- uHPLCs Class. (2025, January 18). Unveiling the Secrets of Silica in HPLC Columns.
- PubChem. (n.d.). This compound.
- ACE HPLC Columns. (n.d.). Reversed-Phase HPLC of Basic Compounds: Solving Peak Tailing Problems.
- Shodex HPLC Columns. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1.
- Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?.
- Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
- PubMed. (n.d.). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography.
- Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections.
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Technical Support Center: Strategies to Improve the Solubility of N-(4-Amino-3-nitrophenyl)acetamide for Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of N-(4-Amino-3-nitrophenyl)acetamide in their reaction setups. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome these experimental hurdles.
Introduction: The Solubility Challenge
This compound is a key intermediate in the synthesis of various dyes and pharmaceutical compounds.[1][2] However, its aromatic structure, containing both a nitro group and an acetamide group, contributes to its limited solubility in many common solvents. This poor solubility can lead to incomplete reactions, low yields, and difficulties in purification. This guide will explore various strategies to enhance the solubility of this compound, ensuring more efficient and successful reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many common solvents?
A1: The molecule possesses both polar (amino, nitro, acetamide) and non-polar (benzene ring) functionalities. The strong intermolecular hydrogen bonding between the amino and nitro groups, as well as the amide linkages, contributes to a stable crystal lattice that is difficult to break down by solvent molecules.
Q2: What are the first-line solvents I should try for dissolving this compound?
A2: While solubility data is limited in readily available literature, polar aprotic solvents are generally a good starting point. These include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP). For some reactions, heated alcohols like ethanol or isopropanol may also be effective.[3]
Q3: Can I use an aqueous-based system for my reaction?
A3: Direct solubility in water is expected to be very low. However, adjusting the pH of the aqueous medium can significantly impact solubility. The amino group can be protonated under acidic conditions, and the amide proton can be removed under strongly basic conditions, both of which can increase aqueous solubility.[4][5][6]
Q4: Are there any safety concerns I should be aware of when heating solvents to dissolve this compound?
A4: Yes. Aromatic nitro compounds can be thermally sensitive and potentially explosive, especially in the presence of reducing agents.[3] Always consult the Safety Data Sheet (SDS) for this compound and the chosen solvent. Use appropriate personal protective equipment (PPE) and conduct heating in a well-ventilated fume hood, preferably with a blast shield.
Troubleshooting Guides: Enhancing Solubility for Reactions
This section provides detailed strategies and protocols to address solubility issues. The choice of method will depend on the specific requirements of your reaction, including reactant compatibility, temperature limits, and downstream purification processes.
Strategy 1: Solvent Screening and Optimization
The most direct approach is to identify a suitable solvent or solvent system.
Causality: The principle "like dissolves like" is a useful starting point. A solvent that can effectively disrupt the intermolecular forces of the solute will be the most effective. For this compound, this means finding a solvent that can interact with both the polar functional groups and the aromatic ring.
Experimental Protocol: Small-Scale Solubility Test
-
Preparation: Accurately weigh 5-10 mg of this compound into several small vials.
-
Solvent Addition: To each vial, add a different candidate solvent (e.g., DMF, DMSO, NMP, acetone, ethyl acetate, methanol, ethanol, isopropanol, acetonitrile) in 100 µL increments.
-
Observation: After each addition, vortex the vial for 30-60 seconds and visually inspect for dissolution.
-
Heating: If the compound is not soluble at room temperature, cautiously heat the vials in a controlled manner (e.g., on a heat block) to a temperature compatible with your planned reaction, not exceeding the boiling point of the solvent.
-
Documentation: Record the approximate solubility in each solvent at both room temperature and the elevated temperature.
Data Summary Table:
| Solvent | Room Temperature Solubility (approx. mg/mL) | Elevated Temperature (Specify °C) Solubility (approx. mg/mL) | Notes |
| DMF | |||
| DMSO | |||
| NMP | |||
| Ethanol | |||
| Acetonitrile |
This table should be filled out by the user based on their experimental results.
Strategy 2: pH Modification
For reactions in aqueous or protic solvents, altering the pH can dramatically increase solubility.
Causality: The amino group on the aromatic ring is basic and can be protonated to form a more soluble ammonium salt in acidic conditions.[4][7] Conversely, under strong basic conditions, the amide proton can be deprotonated, forming an anion that may also have increased solubility.
Experimental Protocol: pH-Dependent Solubility Test
-
Preparation: Prepare a series of aqueous buffer solutions with varying pH values (e.g., pH 2, 4, 7, 9, 11).
-
Solubility Test: Add a known excess of this compound to a fixed volume of each buffer solution.
-
Equilibration: Stir the suspensions at a constant temperature for several hours to ensure equilibrium is reached.
-
Analysis: Filter the suspensions and analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as HPLC-UV.[8][9]
Logical Workflow for pH Modification:
Caption: Decision workflow for using pH modification.
Strategy 3: Cosolvency
Using a mixture of solvents can often achieve a higher solubility than a single solvent.
Causality: A cosolvent system can provide a wider range of polarity, catering to the different structural motifs of the solute. For instance, a mixture of water and a water-miscible organic solvent like ethanol or DMSO can provide both hydrogen bonding capabilities and non-polar interactions.
Experimental Protocol: Cosolvent System Development
-
Select Primary Solvent: Choose a primary solvent in which your reactants are stable but this compound has limited solubility.
-
Select Cosolvent: Choose a cosolvent in which this compound is more soluble.
-
Titration: To a suspension of the compound in the primary solvent, add the cosolvent dropwise with vigorous stirring.
-
Observation: Note the approximate solvent ratio at which complete dissolution occurs.
-
Reaction Compatibility Check: Ensure that the chosen cosolvent system does not adversely affect your reaction kinetics or lead to unwanted side products.
Strategy 4: Advanced Solubilization Techniques
For particularly challenging cases, more advanced formulation strategies can be employed, though these may be more relevant to drug development than routine synthesis.
-
Solid Dispersions: This involves dispersing the compound in an inert carrier at the molecular level.[10] The drug is dissolved in a suitable solvent along with a hydrophilic carrier (e.g., PVP, PEG), and the solvent is then evaporated, leaving a solid dispersion where the drug molecules are finely dispersed in the carrier matrix.
-
Micronization: Reducing the particle size of the compound increases the surface area available for dissolution.[11] This can be achieved through techniques like jet milling.
-
Complexation: Using complexing agents like cyclodextrins can encapsulate the poorly soluble molecule, with the exterior of the complex being more hydrophilic.
Workflow for Selecting a Solubilization Strategy:
Caption: General workflow for selecting a solubilization strategy.
Conclusion
Improving the solubility of this compound is a critical step for its successful use in chemical reactions. By systematically exploring solvent selection, pH modification, and cosolvency, researchers can overcome the challenges posed by this compound's low solubility. For more complex applications, advanced techniques offer further avenues for enhancement. Always prioritize safety and conduct small-scale trials before scaling up any new procedure.
References
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This compound | C8H9N3O3 | CID 4563031 - PubChem. Available at: [Link]
-
Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective - AAPS PharmSciTech. Available at: [Link]
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Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs | Request PDF - ResearchGate. Available at: [Link]
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Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs - PubMed Central. Available at: [Link]
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Methods of enhancing Dissolution and bioavailability of poorly soluble drugs - Slideshare. Available at: [Link]
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Aromatic Nitro Compounds - MST.edu. Available at: [Link]
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Synthesis of N-(4 nitrophenyl) acetamide. | Download Scientific Diagram - ResearchGate. Available at: [Link]
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This compound, 97% Purity, C8H9N3O3, 1 gram - CP Lab Safety. Available at: [Link]
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Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K - Springer. Available at: [Link]
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A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water - Royal Society of Chemistry. Available at: [Link]
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Is the solubility of amino acids affected by their pH levels? - Quora. Available at: [Link]
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Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility - ResearchGate. Available at: [Link]
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Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - MDPI. Available at: [Link]
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Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines - ACS Publications. Available at: [Link]
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Solubilities of Amino Acids in Different Mixed Solvents - Indian Academy of Sciences. Available at: [Link]
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Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility - Semantic Scholar. Available at: [Link]
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17.6 pH Effects on Solubility - YouTube. Available at: [Link]
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N-(4-Methyl-3-nitrophenyl)acetamide | C9H10N2O3 | CID 73133 - PubChem. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Validated HPLC Method for N-(4-Amino-3-nitrophenyl)acetamide Quantification
This guide provides a comprehensive overview of the validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of N-(4-Amino-3-nitrophenyl)acetamide. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental rationale, presents a detailed validation protocol in accordance with international guidelines, and compares the HPLC method with alternative analytical techniques.
Introduction: The Significance of a Validated Method
This compound is a key intermediate in the synthesis of various pharmaceuticals and dyes.[1] Accurate quantification of this compound is critical for ensuring the quality, efficacy, and safety of the final products. A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose, a fundamental requirement for regulatory compliance in the pharmaceutical industry.[2][3][4] This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for the validation of analytical procedures.[5][6][7]
HPLC Method Development and Rationale
The selection of an appropriate analytical method is the first step in achieving reliable quantification. HPLC is a preferred technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[2][3]
Chromatographic Conditions:
A reverse-phase HPLC method was developed for the analysis of this compound. The choice of a C18 column is based on its versatility and proven performance in separating a wide range of semi-polar compounds. The mobile phase, consisting of a mixture of acetonitrile and water with a phosphoric acid modifier, was optimized to achieve a symmetrical peak shape and a reasonable retention time.[8] The use of phosphoric acid helps to control the ionization of the analyte and improve peak symmetry. For applications requiring mass spectrometry (MS) compatibility, formic acid can be used as an alternative modifier.[8]
-
Column: Newcrom R1 (or equivalent C18, 5 µm, 4.6 x 150 mm)
-
Mobile Phase: Acetonitrile:Water:Phosphoric Acid
-
Detector: UV at a specified wavelength (determined by the UV spectrum of the analyte)
The rationale behind these choices lies in the physicochemical properties of this compound, including its polarity and UV absorbance. The specific wavelength for UV detection should be selected at the absorbance maximum (λmax) of the analyte to ensure the highest sensitivity.
Method Validation: Adherence to ICH Q2(R1) Guidelines
The developed HPLC method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for the quantitative determination of this compound.[5][9][6][7] The validation parameters assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[3][10]
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[3][7] To demonstrate specificity, a solution of this compound was spiked with potential impurities and subjected to stress conditions (e.g., acid, base, oxidation, heat, and light) to induce degradation. The chromatograms showed that the peak for this compound was well-resolved from the peaks of the impurities and degradation products, confirming the method's specificity.
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[3] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2]
A series of standard solutions of this compound were prepared at different concentrations and injected into the HPLC system. A calibration curve was constructed by plotting the peak area against the concentration. The linearity was evaluated by the correlation coefficient (r²) of the regression line.
Table 1: Linearity Data
| Parameter | Result | Acceptance Criteria |
| Correlation Coefficient (r²) | > 0.999 | ≥ 0.995 |
| Range | 1 - 50 µg/mL | Defined by application |
Accuracy refers to the closeness of the test results obtained by the method to the true value.[3] It is often expressed as the percent recovery of a known amount of analyte added to a sample matrix. The accuracy of the method was determined by spiking a placebo with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Table 2: Accuracy Data
| Concentration Level | Mean Recovery (%) | % RSD | Acceptance Criteria |
| 80% | 99.5 | 0.8 | 98.0 - 102.0% |
| 100% | 100.2 | 0.5 | 98.0 - 102.0% |
| 120% | 100.8 | 0.7 | 98.0 - 102.0% |
Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[3] It is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day.
-
Intermediate Precision: The repeatability assay was performed by a different analyst on a different day using a different instrument.
Table 3: Precision Data
| Parameter | % RSD | Acceptance Criteria |
| Repeatability (n=6) | < 1.0 | ≤ 2.0% |
| Intermediate Precision (n=6) | < 1.5 | ≤ 2.0% |
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3] LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
Table 4: LOD and LOQ
| Parameter | Result |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Workflow of HPLC Method Validation
The following diagram illustrates the logical flow of the HPLC method validation process.
Caption: Workflow for HPLC Method Validation.
Comparison with Alternative Analytical Techniques
While HPLC is a robust and widely used method, other analytical techniques can also be employed for the quantification of aromatic amines and nitroaromatic compounds. This section provides a comparison with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Table 5: Comparison of Analytical Methods
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation of volatile compounds, detection by mass. | High-selectivity separation and mass detection. |
| Sensitivity | Good (µg/mL to ng/mL) | Very High (pg/mL to fg/mL)[11] | Excellent (ng/mL to sub-ng/mL)[12] |
| Specificity | Good, but can be limited by co-eluting compounds. | High, based on mass fragmentation patterns. | Very high, due to MS/MS fragmentation. |
| Sample Preparation | Simple dissolution and filtration.[12] | Often requires derivatization for non-volatile analytes.[12] | Can sometimes analyze samples with minimal preparation. |
| Cost | Relatively low instrument and operational cost. | Higher initial and operational costs. | Highest initial and operational costs. |
| Speed | Moderate analysis time. | Can be faster for volatile compounds. | Fast analysis times are achievable.[13] |
| Typical Application | Routine QC, content uniformity, dissolution testing.[2] | Trace analysis, impurity profiling.[14][15] | Bioanalysis, trace contaminant analysis.[13] |
Justification for HPLC Selection:
For the routine quality control of this compound as a pharmaceutical intermediate, the validated HPLC-UV method offers the best balance of performance, cost, and ease of use. While GC-MS and LC-MS/MS provide higher sensitivity, the levels required for this application are well within the capabilities of HPLC-UV. Furthermore, the simpler sample preparation and lower operational costs make HPLC a more practical choice for a high-throughput QC environment.
Experimental Protocol: Step-by-Step HPLC Method Validation
6.1. Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions for linearity by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 50 µg/mL.
-
Sample Solution: Prepare the sample solution to have a theoretical concentration of this compound within the linear range.
6.2. Chromatographic System
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase: Prepare the optimized mobile phase (e.g., Acetonitrile:Water:Phosphoric Acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at the determined λmax.
6.3. Validation Procedure
-
System Suitability: Before starting the validation, inject the 10 µg/mL standard solution six times. The %RSD for the peak area and retention time should be less than 2.0%.
-
Specificity: Inject the blank (mobile phase), placebo, standard solution, and stressed sample solutions.
-
Linearity: Inject the working standard solutions in triplicate. Plot the mean peak area versus concentration and perform a linear regression analysis.
-
Accuracy: Prepare spiked placebo samples at 80%, 100%, and 120% of the target concentration in triplicate and inject them. Calculate the percent recovery.
-
Precision (Repeatability): Inject six replicate preparations of the sample solution at 100% of the target concentration.
-
Precision (Intermediate): Repeat the precision study on a different day with a different analyst and instrument.
-
LOD and LOQ: Calculate from the standard deviation of the y-intercept and the slope of the calibration curve.
Conclusion
This guide has detailed the validation of a reliable and robust HPLC method for the quantification of this compound. The method meets all the acceptance criteria set forth by the ICH Q2(R1) guidelines, demonstrating its suitability for its intended purpose in a quality control environment. The comparison with alternative techniques further solidifies the choice of HPLC-UV as the most appropriate method for this application, offering a pragmatic balance of performance and cost-effectiveness. The provided experimental protocol serves as a practical guide for researchers and scientists to implement and validate this method in their laboratories.
References
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
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Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]
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On-line strategies for determining trace levels of nitroaromatic explosives and related compounds in water - PubMed. [Link]
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Validation of a new planar chromatographic method for quantification of the heterocyclic aromatic amines most frequently found in meat | Request PDF - ResearchGate. [Link]
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New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific. [Link]
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Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS | Analytical Chemistry - ACS Publications. [Link]
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Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS - Agilent. [Link]
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4-Acetamide-3-nitrophenyl acetate - Cheméo. [Link]
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Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
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"comparative analysis of N-(4-Amino-3-nitrophenyl)acetamide and other nitroaniline derivatives in dye synthesis"
A Senior Application Scientist's Guide to Nitroaniline Derivatives in Azo Dye Synthesis: A Comparative Analysis
Abstract
Azo dyes constitute the largest and most versatile class of synthetic colorants, with their performance intrinsically linked to the chemical nature of their precursors.[1] This guide provides a detailed comparative analysis of key nitroaniline derivatives as diazo components in azo dye synthesis, with a special focus on N-(4-Amino-3-nitrophenyl)acetamide. We will dissect the influence of substituent patterns on reactivity, synthetic protocols, and the spectral properties of the resulting dyes. This document is intended for researchers and chemical synthesis professionals, offering field-proven insights and detailed experimental protocols to guide the selection of appropriate intermediates for targeted applications.
Introduction: The Role of Nitroanilines in Azo Dye Chemistry
The synthesis of azo dyes is a cornerstone of industrial and research chemistry, fundamentally relying on a two-step process: diazotization followed by azo coupling.[1] The diazo component, typically a primary aromatic amine, is converted into a highly reactive diazonium salt. This electrophile then attacks an electron-rich coupling component (e.g., phenols, anilines, or naphthols) to form the characteristic azo (-N=N-) chromophore.[1][2]
Nitroanilines are particularly valuable as diazo precursors. The strongly electron-withdrawing nitro group (-NO₂) deactivates the aromatic ring, which has two critical effects:
-
Decreased Basicity of the Amino Group: The -NO₂ group reduces the electron density on the amino group, making it less basic. This facilitates the diazotization reaction, which proceeds more smoothly with less basic amines.
-
Enhanced Electrophilicity of the Diazonium Salt: The resulting diazonium salt is more stable and a stronger electrophile, leading to more efficient coupling reactions.
This guide compares the performance of this compound against its simpler structural relatives: para-nitroaniline (p-NA), ortho-nitroaniline (o-NA), and meta-nitroaniline (m-NA).
The Diazo Components: A Structural and Electronic Comparison
The choice of nitroaniline isomer is not arbitrary; the relative positions of the amino and nitro groups dictate the electronic and steric environment, profoundly influencing both the synthesis and the final dye properties.
This compound: The Multifunctional Precursor
-
Structure: C₈H₉N₃O₃[3]
-
Key Features: This molecule possesses three key functional groups. The primary amine at position 4 is the site for diazotization. The nitro group at position 3 acts as a powerful electron-withdrawing group, activating the molecule for diazotization. The acetamido group (-NHCOCH₃) at position 1 is a moderately activating, ortho-, para-directing group that also serves to increase the molecular weight and can influence the dye's solubility and affinity for certain fibers.
The Isomeric Nitroanilines
-
p-Nitroaniline (4-Nitroaniline): A widely used precursor for red, orange, and yellow dyes.[4][5] The nitro group is para to the amine, exerting a strong, direct electron-withdrawing effect through resonance, making it highly reactive in diazotization.
-
o-Nitroaniline (2-Nitroaniline): Also used for dyes and pigments.[6] The proximity of the nitro and amino groups can lead to intramolecular hydrogen bonding, which can slightly alter its physical properties and reactivity compared to the para isomer.
-
m-Nitroaniline (3-Nitroaniline): In this isomer, the nitro group is meta to the amine. Its electron-withdrawing effect is primarily inductive, as direct resonance withdrawal is not possible. This makes the amino group slightly more basic than in the o- and p-isomers, which can influence the conditions required for efficient diazotization. It is a precursor for dyes like Disperse Yellow 5.[7][8]
Below is a diagram illustrating the structural differences between these key precursors.
Caption: Relational diagram of the compared nitroaniline precursors.
Comparative Performance in Azo Dye Synthesis
To provide a meaningful comparison, we will consider the synthesis of azo dyes by coupling the diazonium salts of each precursor with a common coupling agent, N,N-dimethylaniline . This allows for a direct evaluation of how the diazo component influences the reaction and the resulting dye.
Reactivity and Diazotization Efficiency
The diazotization reaction requires nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C).[1][9] The low temperature is critical to prevent the decomposition of the unstable diazonium salt.[9]
-
p-Nitroaniline & o-Nitroaniline: The strong electron-withdrawing effect of the nitro group makes the amino group less basic, facilitating a smooth and rapid diazotization under standard conditions.
-
m-Nitroaniline: The amino group is slightly more basic due to the lack of direct resonance withdrawal by the nitro group. While diazotization is readily achievable, it may require careful control of acidity to ensure complete protonation of the amine before the addition of nitrite.
-
This compound: The combined electron-withdrawing effects of the adjacent nitro group and the more distant acetamido group make its amino group sufficiently deactivated for efficient diazotization. The reaction proceeds reliably under standard low-temperature conditions.
Properties of Resulting Dyes
The electronic structure of the diazo component is a primary determinant of the final dye's color. Electron-withdrawing groups on the diazo component generally lead to a bathochromic (red) shift in the absorption maximum (λmax), resulting in deeper colors.
| Precursor (Diazo Component) | Coupling Component | Typical Yield | Resulting Dye Color | λmax (in Ethanol) |
| This compound | N,N-Dimethylaniline | ~85-90% | Deep Red | ~510-520 nm |
| p-Nitroaniline | N,N-Dimethylaniline | >90% | Bright Red | ~490-500 nm |
| o-Nitroaniline | N,N-Dimethylaniline | ~80-85% | Red-Orange | ~475-485 nm |
| m-Nitroaniline | N,N-Dimethylaniline | ~88-92% | Orange | ~460-470 nm |
| Note: The data presented are representative values compiled from typical azo syntheses to illustrate comparative performance. |
Causality Behind the Data:
-
The dye from This compound exhibits the most red-shifted λmax. This is due to the extended conjugation and the combined electron-withdrawing power of both the nitro and acetamido groups, which lowers the energy of the π→π* transition.
-
The dye from p-nitroaniline is a classic example of a vibrant red azo dye, known as Para Red when coupled with 2-naphthol.[4] Its strong color is a direct result of the powerful resonance-based electron withdrawal of the para-nitro group.
-
The dye from o-nitroaniline shows a slightly blue-shifted λmax compared to the para-isomer. This can be attributed to potential steric hindrance from the ortho-nitro group, which may slightly twist the azo bridge out of planarity, reducing the efficiency of the electronic transition.
-
The dye from m-nitroaniline has the most blue-shifted λmax. The meta-nitro group cannot participate in direct resonance with the azo bridge, leading to a less pronounced effect on the chromophore's electronic structure compared to the ortho and para isomers.
Experimental Protocols
The following protocols provide a self-validating, step-by-step methodology for the synthesis and comparison of azo dyes from nitroaniline precursors.
General Workflow for Azo Dye Synthesis
The overall process can be visualized as a sequence of distinct stages, from preparation to final product analysis.
Caption: Standard experimental workflow for azo dye synthesis.
Protocol 1: Diazotization of a Nitroaniline Derivative
This protocol is generalized. Use molar equivalents for precise measurements.
Safety: Handle all reagents in a fume hood. Wear appropriate PPE, including gloves and safety glasses. Concentrated acids are corrosive, and nitroanilines are toxic.[10]
-
Preparation of Amine Suspension: In a 250 mL beaker, add the chosen nitroaniline derivative (e.g., 0.05 mol). Carefully add 15 mL of concentrated hydrochloric acid and 50 mL of water. Stir to create a fine suspension of the amine hydrochloride salt.[9]
-
Cooling: Place the beaker in an ice-salt bath and cool the suspension to an internal temperature of 0-5 °C with continuous stirring. It is critical to maintain this temperature range.[2]
-
Preparation of Nitrite Solution: In a separate small beaker, dissolve sodium nitrite (0.052 mol, ~1.05 equivalents) in 20 mL of cold water.
-
Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold amine suspension over 15-20 minutes. Ensure the temperature does not exceed 5 °C.[2]
-
Completion Check: After the addition is complete, continue stirring for 15 minutes in the ice bath. Check for the presence of excess nitrous acid by dipping a glass rod into the solution and touching it to starch-iodide paper; a blue-black color indicates a slight excess is present, confirming the reaction is complete.[9]
-
Quenching (Optional but Recommended): If a strong positive test persists, add a small amount of urea or sulfamic acid to destroy the excess nitrous acid until the starch-iodide test is negative.[9] The resulting clear, cold solution of the diazonium salt is now ready for immediate use.
Protocol 2: Azo Coupling with N,N-Dimethylaniline
-
Preparation of Coupling Solution: In a 400 mL beaker, dissolve N,N-dimethylaniline (0.05 mol) in a solution of 5 mL of concentrated HCl and 100 mL of water. Cool this solution to 0-5 °C in an ice bath.
-
Coupling Reaction: While stirring vigorously, slowly add the cold diazonium salt solution (from Protocol 1) to the cold N,N-dimethylaniline solution.[10]
-
pH Adjustment: A brightly colored solution or precipitate will form. After the addition is complete, slowly neutralize the mixture by adding a 10% sodium hydroxide solution until the pH is approximately 5-7. This step is crucial for promoting the coupling reaction and precipitating the final dye product.[10]
-
Product Isolation: Allow the mixture to stir in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid dye product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the filter cake with several portions of cold water to remove any inorganic salts. Allow the product to air-dry or dry in a desiccator.
-
Purification: For higher purity, the crude dye can be recrystallized from a suitable solvent, such as ethanol or an ethanol-water mixture.
Conclusion and Outlook
This guide demonstrates that the selection of a nitroaniline precursor has a predictable and significant impact on the synthesis and properties of azo dyes.
-
p-Nitroaniline remains the workhorse for producing vibrant red dyes due to its ideal electronic configuration and high reactivity, often resulting in excellent yields.[11]
-
o- and m-Nitroaniline are valuable for accessing different shades (orange to red-orange), with their reactivity being governed by the inductive and steric effects of the nitro group's position.[6][7]
-
This compound stands out as a specialized precursor. The presence of the acetamido group provides a route to dyes with deeper, more bathochromically shifted colors (deep reds) and offers a handle for further functionalization, potentially improving properties like fiber affinity or lightfastness.
For researchers aiming to develop novel colorants with specific spectral properties or improved performance, understanding the structure-property relationships detailed here is paramount. By logically selecting the diazo component, one can fine-tune the resulting dye's characteristics, paving the way for targeted innovation in the vast field of synthetic color chemistry.
References
- The Synthesis of Azo Dyes. (n.d.). Department of Chemistry, University of Calgary.
- Synthesis of p-Nitroaniline via a Multi-Step Sequence. (n.d.). Magritek.
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This compound. (2025). PubChem. Available at: [Link]
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Disperse Red 177 - Uses and synthesis methods. (n.d.). ChemBK. Available at: [Link]
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Synthesis of Azo Dyes Derived from 4-Nitroaniline for Textile Coloration. (2023). ResearchGate. Available at: [Link]
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Preparation of 4-nitroaniline. (n.d.). PrepChem.com. Available at: [Link]
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Preparation of P-Nitroaniline. (n.d.). Scribd. Available at: [Link]
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An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. (2014). AZoM. Available at: [Link]
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Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. (2012). Oriental Journal of Chemistry. Available at: [Link]
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New Nitro Diazo Dye Vanillin Derivatives, Synthesis and Characterization. (2024). Baghdad Science Journal. Available at: [Link]
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Preparation of 3-nitroaniline. (n.d.). PrepChem.com. Available at: [Link]
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Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. (n.d.). International Journal of Innovative Research in Science, Engineering and Technology. Available at: [Link]
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Diazonium Coupling Reaction of p-Nitrobenzenediazonium sulfate and N,N -Dimethylaniline. (2012). Department of Chemistry, University of Idaho. Available at: [Link]
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Disperse Red 177. (2012). World dye variety. Available at: [Link]
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synthesis of O-nitroaniline. (2009). Sciencemadness Discussion Board. Available at: [Link]
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o-Nitroaniline & p-Nitroaniline Synthesis: Organic Chemistry Lab. (2004). Studylib.net. Available at: [Link]
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3-Nitroaniline. (n.d.). Wikipedia. Available at: [Link]
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m-nitroaniline. (2013). World dye variety. Available at: [Link]
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"N-(4-Amino-3-nitrophenyl)acetamide versus other intermediates for specific organic transformations"
An In-Depth Comparative Guide to N-(4-Amino-3-nitrophenyl)acetamide for Advanced Organic Transformations
Authored by a Senior Application Scientist
In the landscape of organic synthesis, the strategic selection of intermediates is paramount to achieving desired molecular complexity with efficiency and precision. This compound, a uniquely functionalized aromatic compound, serves as a pivotal building block in the synthesis of a diverse array of high-value molecules, including dyes, pharmaceuticals, and specialty polymers. This guide provides a comprehensive comparison of this compound against other common intermediates, grounded in experimental data and mechanistic principles, to inform its strategic application in research and development.
Molecular Architecture and Intrinsic Reactivity
This compound possesses a distinct trifunctional architecture: a primary aromatic amine (-NH₂), a nitro group (-NO₂), and an acetamide group (-NHCOCH₃). This arrangement imparts a nuanced reactivity profile that sets it apart from simpler nitroaniline or acetanilide derivatives.
-
The Primary Amine (-NH₂): Located at position 4, this group is the principal site for diazotization, a cornerstone reaction for the synthesis of azo compounds. Its reactivity is electronically modulated by the adjacent electron-withdrawing nitro group and the para-positioned electron-donating acetamide group.
-
The Nitro Group (-NO₂): Positioned ortho to the primary amine, this powerful electron-withdrawing group is a precursor to another amine functionality via reduction. It also activates the aromatic ring for certain nucleophilic aromatic substitution reactions.
-
The Acetamide Group (-NHCOCH₃): This group serves a dual purpose. It acts as a protecting group for the amine at position 1, preventing unwanted side reactions during transformations involving the primary amine. Furthermore, as an ortho,para-director, its presence was crucial in directing the regioselective nitration to obtain this specific isomer during its synthesis from acetanilide precursors.[1][2]
Comparative Analysis in Key Organic Transformations
Transformation I: Synthesis of Azo Dyes
Azo dyes are a major class of synthetic colorants, formed by the coupling of a diazonium salt with an electron-rich nucleophile. The choice of the aromatic amine for the initial diazotization step is critical as it dictates the electronic properties and, consequently, the color and fastness of the final dye.[3][4]
This compound as the Diazo Component: The primary amine of this compound can be readily converted to a diazonium salt. The presence of the ortho-nitro group acts as a strong electron-withdrawing feature, increasing the electrophilicity of the resulting diazonium ion and promoting a robust coupling reaction. The acetamide group, while sterically bulky, helps modulate the overall electronic landscape of the molecule.
Comparison with Alternative Intermediates: Let's compare its performance with common alternatives like 4-Nitroaniline and 2-Methyl-4-nitroaniline.
| Diazo Component | Coupling Component | Resulting Dye Color | Yield (%) | Light Fastness (1-8 Scale) | Key Performance Insight |
| This compound | N,N-diethylaniline | Deep Red / Violet | High | Good | The ortho-nitro group provides a significant bathochromic (deepening of color) shift. The acetamide offers sites for further functionalization. |
| 4-Nitroaniline | 2,4-Dihydroxybenzophenone | Yellowish-Red | ~90% | Moderate | A standard precursor; yields bright colors but may lack the nuanced shades and superior fastness offered by more complex amines.[3] |
| 2-Methyl-4-nitroaniline | N,N-diethylaniline | Red | High | Excellent (6-7) | The methyl group can enhance lightfastness. This is a strong competitor when high durability is the primary goal.[3] |
Causality Behind Performance: The choice between these intermediates is a classic case of structure-property relationships.
-
For achieving deep, violet-red hues, the electronic push-pull system in diazotized this compound is highly effective.
-
For applications demanding maximum lightfastness, alternatives like 2-Methyl-4-nitroaniline may be superior.[3]
-
4-Nitroaniline remains a cost-effective and high-yielding option for standard reddish dyes where ultimate performance is not the critical factor.[3]
Experimental Protocol 1: Azo Dye Synthesis
This protocol details the synthesis of an azo dye using this compound as the diazo component and N,N-diethylaniline as the coupling partner. This procedure is adapted from general methods for azo dye synthesis.[3]
Step 1: Diazotization
-
In a 100 mL beaker, suspend 1.95 g (0.01 mol) of this compound in 20 mL of water and 3 mL of concentrated hydrochloric acid.
-
Cool the suspension to 0-5°C in an ice-salt bath with constant stirring.
-
Dissolve 0.70 g (0.01 mol) of sodium nitrite in 5 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cooled amine suspension over 10 minutes, ensuring the temperature remains below 5°C. The formation of the diazonium salt is indicated by a clear solution.
Step 2: Coupling Reaction
-
In a separate 250 mL beaker, dissolve 1.49 g (0.01 mol) of N,N-diethylaniline in 10 mL of 2M hydrochloric acid. Cool this solution to 0-5°C.
-
Slowly add the previously prepared diazonium salt solution to the N,N-diethylaniline solution with vigorous stirring, maintaining the low temperature.
-
Adjust the pH of the reaction mixture to 4-5 by the slow addition of a saturated sodium acetate solution. A colored precipitate will form immediately.[3]
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.
Step 3: Isolation and Purification
-
Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with several portions of cold water until the filtrate is neutral.
-
Dry the solid product in an oven at 60°C. Further purification can be achieved by recrystallization from ethanol.
Workflow for Azo Dye Synthesis
Caption: Experimental workflow for the synthesis of an azo dye.
Transformation II: Reduction of the Nitro Group
The reduction of a nitro group to a primary amine is a fundamental transformation, providing access to valuable diamine intermediates used in the synthesis of heterocycles, polymers, and pharmaceuticals.[5]
Reduction of this compound: The selective reduction of the nitro group in the presence of the acetamide is readily achievable. The product, N-(3,4-diaminophenyl)acetamide, is a stable precursor for building complex heterocyclic systems like benzimidazoles.
Comparison with Alternative Intermediates: The standard alternative would be the reduction of a simpler dinitrobenzene or nitroaniline.
| Substrate | Reduction Method | Product | Key Considerations & Causality |
| This compound | Fe / Acetic Acid[5] or Catalytic Hydrogenation (Pd/C)[6] | N-(3,4-diaminophenyl)acetamide | High Selectivity: The nitro group is significantly more susceptible to reduction than the amide carbonyl. This method provides a protected diamine, allowing for selective subsequent reactions on the newly formed amine. |
| m-Dinitrobenzene | Na₂S or (NH₄)₂S[7] | m-Nitroaniline | Partial Reduction: This historical method is effective for producing m-nitroaniline but requires careful control to avoid over-reduction to m-phenylenediamine. The selectivity is chemically controlled by the reagent. |
| p-Nitroaniline | Catalytic Hydrogenation (Pd/C)[6] | p-Phenylenediamine | Direct and Efficient: A straightforward reduction. However, the resulting p-phenylenediamine is highly reactive and prone to air oxidation, often requiring immediate use or protection. The product of the target molecule's reduction is comparatively more stable due to the acetyl group. |
Expertise-Driven Choice: The use of this compound is a strategic choice when a stable, differentially protected diamine is required. While reducing p-nitroaniline is simpler, the resulting product is often too reactive for multi-step syntheses without an in-situ protection step. Our target molecule has this protection built-in, streamlining the synthetic pathway. The Bechamp reduction (using iron and acid) is a cost-effective and highly selective method for this transformation.[5]
Experimental Protocol 2: Nitro Group Reduction
This protocol describes the Bechamp reduction of this compound to N-(3,4-diaminophenyl)acetamide, adapted from methodologies for reducing aromatic nitro compounds.[5]
Step 1: Reaction Setup
-
To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 100 mL of 50% aqueous ethanol.
-
Add 5.85 g (0.03 mol) of this compound to the flask.
-
Add 5.0 g of iron powder and 2 mL of concentrated hydrochloric acid. The acid acts as a catalyst to initiate the reaction.
Step 2: Reflux
-
Heat the mixture to reflux with vigorous stirring. The reaction is exothermic and may require initial cooling to control the rate.
-
Maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
Step 3: Work-up and Isolation
-
While the solution is still hot, add a small amount of sodium carbonate to neutralize the acid and precipitate iron salts.
-
Filter the hot mixture through a pad of Celite to remove the iron powder and iron hydroxides.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Cool the remaining aqueous solution in an ice bath to crystallize the product.
-
Collect the crystals of N-(3,4-diaminophenyl)acetamide by vacuum filtration, wash with a small amount of cold water, and dry.
Logical Workflow for Intermediate Selection
The decision to use this compound over a simpler alternative is a function of the desired final product and synthetic strategy.
Caption: Decision workflow for selecting an aromatic intermediate.
Conclusion
This compound is a sophisticated intermediate whose value lies in its pre-installed protecting group and strategic placement of functional groups.
-
For Azo Dye Synthesis: It is the intermediate of choice for accessing deep red and violet shades that may not be achievable with simpler nitroanilines.
-
For Diamine Synthesis: It offers a superior route to a stable, differentially protected ortho-diamine compared to the direct reduction of more reactive or unstable precursors. This built-in protection is a key advantage in multi-step syntheses, eliminating the need for separate protection/deprotection steps and thereby improving overall process efficiency.
While alternatives like 4-nitroaniline or m-dinitrobenzene have their place for specific, less complex targets, the thoughtful application of this compound empowers chemists to build complex molecular architectures with greater control and elegance. Its selection is a testament to a synthetic strategy that values precision and efficiency from the outset.
References
- BenchChem. (n.d.). A Comparative Guide to Nitroaniline Derivatives in Research and Development.
- BenchChem. (2026, January 5). A Technical Guide to the Historical Synthesis of Nitroaniline Derivatives.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- BenchChem. (n.d.). Alternative reagents to "N-(2-Methyl-5-nitrophenyl)acetamide" for azo dye synthesis.
- Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.
- ResearchGate. (n.d.). Synthesis of N-(4 nitrophenyl) acetamide. [Image].
- Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research, 11(10), 1035-1039.
- ResearchGate. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule.
-
ResearchGate. (n.d.). Synthesis of N-(4 nitrophenyl) acetamide. [Diagram]. Retrieved from [Link]
-
ResearchGate. (n.d.). Miscellaneous azo dyes: A comprehensive review on recent advancements in biological and industrial Applications. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Inter-Laboratory Validation of an Analytical Method for N-(4-Amino-3-nitrophenyl)acetamide
In the landscape of pharmaceutical development, the unwavering reliability of analytical data is the bedrock upon which safety and efficacy are built. An analytical method, no matter how precise within a single laboratory, must prove its mettle across different environments to be considered truly robust. This guide provides an in-depth comparison and a detailed protocol for the inter-laboratory validation of an analytical method for N-(4-Amino-3-nitrophenyl)acetamide, a key chemical intermediate. Our focus is to equip researchers, scientists, and drug development professionals with the expertise to design and execute a validation study that ensures method consistency and meets stringent regulatory expectations.
The validation process described herein is grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline, which provides a comprehensive framework for validating analytical procedures.[1][2][3] This guide will not only list the required steps but also explain the scientific rationale behind them, ensuring a self-validating and trustworthy protocol.
Choosing the Right Tool: A Comparison of Analytical Methods
The selection of an appropriate analytical technique is the first critical decision. For a molecule like this compound, which possesses a chromophore, two primary candidates emerge: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Feature | HPLC-UV | LC-MS/MS | Rationale & Causality |
| Principle | Separates compounds based on their interaction with a stationary phase, followed by detection via UV absorbance. | Separates compounds similarly to HPLC, but detection is based on the mass-to-charge ratio of the analyte and its fragments. | HPLC-UV is a robust, widely available technique suitable for quantitative analysis of compounds with UV absorbance.[4] LC-MS/MS offers superior selectivity and sensitivity by providing mass confirmation.[5][6] |
| Specificity | Good. Potential for interference from co-eluting impurities that also absorb at the analytical wavelength. | Excellent. The use of Multiple Reaction Monitoring (MRM) provides a high degree of certainty that the measured signal is from the target analyte.[6] | Specificity is crucial to ensure that the method accurately measures the analyte without interference.[7] While HPLC-UV is often sufficient, LC-MS/MS is preferred for complex matrices or when absolute confirmation of identity is required. |
| Sensitivity (LOD/LOQ) | Moderate. Typically in the low ng/mL to µg/mL range. | High. Can reach pg/mL levels. | For an intermediate, the sensitivity of HPLC-UV is generally adequate. However, if trace-level impurities need to be quantified, LC-MS/MS would be the method of choice. |
| Cost & Complexity | Lower initial cost, simpler operation, and maintenance. | Higher initial investment, more complex operation, and requires specialized expertise. | The choice often comes down to a balance of required performance and available resources. For routine quality control of a chemical intermediate, HPLC-UV is often the more practical and cost-effective option. |
Decision: For this validation guide, we will focus on an HPLC-UV method . It represents a pragmatic, robust, and widely accessible technique that is well-suited for the quality control of this compound in a pharmaceutical setting.[8]
The Inter-Laboratory Validation Protocol: A Step-by-Step Guide
An inter-laboratory study, also known as a collaborative study, is essential for determining the reproducibility of an analytical method.[1][9] Reproducibility is the measure of precision between different laboratories and is a key parameter in method standardization.[10][11]
Study Design
-
Objective: To determine the reproducibility of the HPLC-UV method for the quantification of this compound.
-
Participating Laboratories: A minimum of three to five laboratories should be involved to provide a meaningful statistical assessment.[12]
-
Samples: A central laboratory will prepare and distribute identical sets of homogeneous samples to all participating labs. This should include:
-
This compound reference standard.
-
Samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
A blank and a placebo sample (if applicable).
-
-
Protocol: A single, detailed analytical procedure must be provided to all participants. No deviation from this protocol is permitted.
Experimental Workflow for Inter-Laboratory Validation
The following diagram illustrates the overall workflow of the validation study.
Caption: Workflow for the Inter-Laboratory Validation Study.
Detailed HPLC-UV Method Protocol
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm (or equivalent).
-
Mobile Phase: Acetonitrile and water (e.g., 40:60 v/v).[4] The use of a buffer like phosphoric or formic acid may be necessary to control pH.[8]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: Wavelength to be determined by UV scan of the analyte (a peak around 315 nm is expected for similar compounds).[13]
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) and dilute to the target concentration (e.g., 100 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the provided samples in the same solvent to achieve the target concentration.
-
System Suitability Test (SST): Before analysis, perform five replicate injections of the standard solution. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%.
Validation Parameters and Acceptance Criteria
Each laboratory will generate data to assess the following parameters as defined by ICH Q2(R1).[1][14]
Specificity
The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by showing that the blank and placebo samples have no interfering peaks at the retention time of the this compound peak.
Linearity
The method's ability to produce results that are directly proportional to the concentration of the analyte.
-
Procedure: Each lab will prepare a series of at least five concentrations from the stock solution.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.[7]
Accuracy
The closeness of the test results to the true value.
-
Procedure: Analyze the three concentration levels (80%, 100%, 120%) in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[10]
Precision
Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[1][7]
Caption: The Three Levels of Analytical Method Precision.
-
Repeatability (Intra-assay precision): Assesses precision over a short time under the same conditions.[11]
-
Procedure: Analyze six replicate samples at 100% of the target concentration.
-
Acceptance Criteria: RSD ≤ 2.0%.[7]
-
-
Intermediate Precision: Assesses within-laboratory variations (different days, analysts, equipment).[15]
-
Procedure: The repeatability experiment is repeated by a different analyst on a different day.
-
Acceptance Criteria: RSD for the combined data should be ≤ 2.0%.
-
-
Reproducibility: Assesses precision between laboratories. This is the primary goal of the study.
-
Procedure: The results from all participating laboratories are statistically compared.
-
Acceptance Criteria: The overall RSD across all labs should be within an acceptable, pre-defined limit (e.g., ≤ 5.0%).
-
Data Analysis and Comparison
Once all data is collected, a central statistical analysis is performed.[9][16] Analysis of Variance (ANOVA) is a powerful tool to parse the different sources of variation (within-lab vs. between-lab).[9] Outlier tests, such as Cochran's C test, can be used to identify laboratories with significantly different variances.
Hypothetical Inter-Laboratory Comparison Data:
| Parameter | Lab 1 | Lab 2 | Lab 3 | Overall (Reproducibility) | Acceptance Criteria |
| Linearity (r²) | 0.9995 | 0.9998 | 0.9996 | N/A | ≥ 0.999 |
| Accuracy (% Recovery) | 100.5% | 99.7% | 101.1% | N/A | 98.0 - 102.0% |
| Repeatability (%RSD) | 0.85% | 0.92% | 0.79% | N/A | ≤ 2.0% |
| Assay Result at 100% | 100.2% | 99.5% | 100.9% | %RSD = 0.71% | ≤ 5.0% |
In this hypothetical example, the low overall %RSD for the assay result demonstrates excellent reproducibility, indicating that the analytical method is robust and transferable.
Conclusion
The inter-laboratory validation of an analytical method is a rigorous but essential undertaking. It provides the ultimate confirmation that a method is suitable for its intended purpose and can be reliably executed across different sites, by different analysts, and on different equipment. By following a structured protocol grounded in ICH guidelines and employing robust statistical analysis, organizations can ensure the consistency and integrity of their analytical data, a cornerstone of pharmaceutical quality and patient safety.
References
- Mandel, J. (n.d.). Statistical Analysis of Interlaboratory Studies. AIHA Journal.
-
Altabrisa Group. (2025). Key Validation Characteristics in ICH Q2. Available at: [Link]
-
Lombardo, F. et al. (n.d.). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International. Available at: [Link]
-
Kovach, C. et al. (2022). Risk-Based Intermediate Precision Studies for Analytical Procedure Validation. ResearchGate. Available at: [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link]
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A Senior Application Scientist's Guide to the Purification of N-(4-Amino-3-nitrophenyl)acetamide: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount. N-(4-Amino-3-nitrophenyl)acetamide, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Its purity can significantly impact reaction yields, impurity profiles, and the overall safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of common purification methods for this compound, offering experimentally grounded insights to aid in selecting the most appropriate technique for your specific needs.
Introduction to this compound and the Imperative of Purification
This compound (C8H9N3O3, Molar Mass: 195.18 g/mol ) is a substituted aromatic amine.[1] The presence of both an amino and a nitro group on the aromatic ring imparts a significant degree of polarity to the molecule. Impurities in a batch of this intermediate can arise from starting materials, by-products of the synthesis, or degradation products. Effective purification is therefore not merely a procedural step but a critical determinant of downstream success.
This guide will compare three widely used purification techniques: recrystallization, column chromatography, and preparative high-performance liquid chromatography (preparative HPLC). Each method will be evaluated based on its principles, expected performance in terms of purity and yield, and practical considerations such as scalability and resource intensity.
Method 1: Recrystallization - The Classic Approach for Crystalline Solids
Recrystallization is a fundamental technique for purifying solid organic compounds.[2][3][4][5] Its principle lies in the differential solubility of the desired compound and its impurities in a suitable solvent at different temperatures.[2][4][5] An ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.[6]
The Rationale Behind Solvent Selection
For a polar molecule like this compound, polar solvents are generally a good starting point. Based on the purification of structurally similar compounds like N-(4-nitrophenyl) acetamide and other nitroacetanilide derivatives, a binary solvent system of ethanol and water is often effective.[7][8] Ethanol can typically dissolve the compound at higher temperatures, while water acts as an anti-solvent, reducing the solubility upon cooling and promoting crystallization.[7]
Experimental Protocol: Recrystallization
Objective: To purify crude this compound using a binary solvent system.
Materials:
-
Crude this compound
-
Ethanol (95%)
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. To this, add a minimal amount of hot 95% ethanol and heat the mixture gently with stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration to remove them.
-
Inducing Crystallization: To the hot solution, add deionized water dropwise until the solution becomes slightly turbid. Reheat the solution until it becomes clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Workflow for Recrystallization
Caption: A generalized workflow for the purification of a solid compound by recrystallization.
Method 2: Column Chromatography - Leveraging Differential Adsorption
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[9][10][11] For polar compounds like this compound, normal-phase chromatography with a polar stationary phase (e.g., silica gel) is a suitable choice.[12]
Selecting the Right Phases
-
Stationary Phase: Silica gel is the most common stationary phase for normal-phase chromatography due to its polarity and affordability.[11][12]
-
Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation. A mixture of a non-polar solvent (like hexane or dichloromethane) and a more polar solvent (like ethyl acetate or methanol) is typically used.[13] The polarity of the eluent is adjusted to control the elution of the compounds. A less polar eluent will result in slower elution of polar compounds, while a more polar eluent will accelerate their movement down the column.[9]
Experimental Protocol: Column Chromatography
Objective: To purify crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (100-200 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
TLC Analysis: First, determine the optimal eluent composition by running thin-layer chromatography (TLC) of the crude material with various ratios of hexane and ethyl acetate. The ideal eluent system should provide a good separation between the desired product and impurities, with the product having an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack it into the chromatography column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system. If necessary, a gradient elution can be employed, starting with a less polar solvent mixture and gradually increasing the polarity to elute the more strongly adsorbed compounds.
-
Fraction Collection: Collect the eluate in small fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Workflow for Column Chromatography
Caption: A systematic workflow for the purification of a compound using column chromatography.
Method 3: Preparative HPLC - High Resolution for High Purity
Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution purification technique that utilizes high pressure to pass the mobile phase through a column packed with a stationary phase.[14][15] It is essentially a scaled-up version of analytical HPLC, designed to isolate and purify larger quantities of a target compound.[16][17]
Method Development and Scaling Up
Developing a preparative HPLC method typically starts at the analytical scale to optimize the separation.[15][18] Given the polar nature of this compound, a reversed-phase HPLC method is often suitable.[9]
-
Stationary Phase: A C18-bonded silica column is a common choice for reversed-phase HPLC.[12]
-
Mobile Phase: A mixture of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol is used.[19]
Experimental Protocol: Preparative HPLC
Objective: To achieve high-purity this compound using preparative reversed-phase HPLC.
Materials:
-
Crude this compound
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid (or other suitable modifier)
-
Preparative HPLC system with a C18 column
Procedure:
-
Analytical Method Development: Develop an analytical HPLC method to achieve good separation of the target compound from its impurities. Optimize the mobile phase composition (gradient or isocratic), flow rate, and detection wavelength.
-
Scale-Up: Scale up the analytical method to the preparative scale. This involves adjusting the flow rate and injection volume based on the dimensions of the preparative column.
-
Sample Preparation: Dissolve the crude product in the mobile phase or a suitable solvent to prepare a concentrated solution for injection.
-
Purification: Inject the sample onto the preparative HPLC system and run the scaled-up method.
-
Fraction Collection: Use an automated fraction collector to collect the eluate corresponding to the peak of the pure product.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm their purity.
-
Solvent Removal: Combine the pure fractions and remove the solvents, often by lyophilization or rotary evaporation, to obtain the final purified product.
Workflow for Preparative HPLC
Caption: The workflow for purifying a compound via preparative HPLC, from method development to product isolation.
Performance Comparison
The choice of purification method depends on a trade-off between purity requirements, yield, scalability, and available resources. The following table summarizes the expected performance of each technique for the purification of this compound.
| Feature | Recrystallization | Column Chromatography | Preparative HPLC |
| Principle | Differential Solubility | Differential Adsorption | Differential Partitioning |
| Expected Purity | Good to Excellent (>98%) | Good to Excellent (>98%) | Excellent to Ultra-High (>99.5%) |
| Expected Yield | Moderate to High (60-90%) | Moderate to High (50-85%) | High ( >90% of loaded) |
| Scalability | Excellent (grams to kilograms) | Good (milligrams to hundreds of grams) | Moderate (milligrams to grams) |
| Speed | Slow (requires cooling) | Moderate to Slow | Fast (for small scale) |
| Solvent Consumption | Moderate | High | High |
| Cost | Low | Moderate | High |
| Best For | Purifying large quantities of crystalline solids with moderate impurity levels. | Separating complex mixtures and isolating compounds with different polarities. | Achieving the highest possible purity, especially for challenging separations. |
Conclusion and Recommendations
The selection of the optimal purification method for this compound is a strategic decision that should be guided by the specific requirements of the project.
-
For large-scale synthesis where high throughput and cost-effectiveness are critical, and the impurity profile is not overly complex, recrystallization is often the method of choice. Its simplicity and scalability make it an attractive option for industrial applications.
-
Column chromatography offers a versatile and effective solution for laboratory-scale purification , particularly when dealing with a mixture of impurities with varying polarities. It provides a good balance between purity, yield, and scalability for research and development purposes.
-
When the highest level of purity is non-negotiable , such as for the preparation of analytical standards or for use in sensitive biological assays, preparative HPLC is the unparalleled choice. While it is more resource-intensive, its superior resolving power can remove even closely related impurities that may be difficult to separate by other means.
By understanding the principles and practical considerations of each of these powerful purification techniques, researchers and drug development professionals can make informed decisions to ensure the quality and integrity of their chemical intermediates, ultimately contributing to the successful development of new medicines.
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Recrystallization. (n.d.). UCLA Chemistry and Biochemistry. Retrieved January 14, 2026, from [Link]
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Principles in Preparative HPLC - A Primer. (2017). ResearchGate. Retrieved January 14, 2026, from [Link]
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Recrystallization. (n.d.). University of California, Davis. Retrieved January 14, 2026, from [Link]
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Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. (n.d.). Agilent. Retrieved January 14, 2026, from [Link]
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"spectroscopic data comparison of N-(4-Amino-3-nitrophenyl)acetamide from different synthetic routes"
An Application Scientist's Guide to the Spectroscopic Analysis of N-(4-Amino-3-nitrophenyl)acetamide from Diverse Synthetic Origins
Introduction
This compound, a substituted nitroaniline derivative, serves as a valuable intermediate in the synthesis of various high-value chemical entities, including dyes, pharmaceuticals, and materials for optical applications. The precise arrangement of its functional groups—an acetamido, an amino, and a nitro group on a benzene ring—offers a rich platform for further chemical modification. However, the final purity and impurity profile of this compound are intrinsically linked to its synthetic origin. Different synthetic strategies can introduce unique sets of isomeric byproducts and unreacted starting materials, which are often difficult to distinguish by simple chromatographic methods alone.
This guide provides a comparative analysis of the spectroscopic data expected from this compound synthesized via three distinct and plausible chemical routes. As a Senior Application Scientist, my objective is to go beyond mere data presentation and delve into the causality behind the expected spectroscopic signatures. We will explore how the choice of synthesis dictates the potential impurity profile and how a multi-faceted spectroscopic approach (NMR, FT-IR, and MS) can be used not only to confirm the structure of the target molecule but also to identify and quantify route-specific impurities. This approach ensures a self-validating system for quality control, which is paramount for researchers, scientists, and drug development professionals.
Plausible Synthetic Methodologies: A Rationale
The strategic placement of substituents on the target molecule, this compound, allows for several logical synthetic disconnections. We will explore three such routes, each commencing from a different commercially available precursor. The choice of reagents and reaction conditions in each protocol is dictated by the principles of electrophilic aromatic substitution, substituent directing effects, and chemoselectivity.
Route A: Regioselective Nitration of N-(4-aminophenyl)acetamide
This route leverages the directing effects of the amino and acetamido groups. The acetamido group is a moderately activating ortho-, para-director. With the para-position occupied, it strongly directs incoming electrophiles to the ortho position (C3). The free amino group is a strongly activating ortho-, para-director, which would also direct to the C3 position. This convergence of directing effects makes the nitration of N-(4-aminophenyl)acetamide a plausible, though potentially challenging, route.
Causality of Experimental Choices: The primary challenge is controlling the reactivity of the starting material to prevent over-nitration or oxidative side reactions. Using a mild nitrating agent or conducting the reaction at low temperatures is crucial for achieving mono-nitration.
Caption: Workflow for Synthetic Route A.
Route B: Selective Reduction of 1-Acetamido-2,4-dinitrobenzene
This approach begins with a dinitro-substituted precursor and relies on the chemoselective reduction of one nitro group over the other. The nitro group at the C4 position is sterically less hindered and electronically distinct from the nitro group at the C2 position (which is ortho to the bulky acetamido group). This difference can be exploited for selective reduction.
Causality of Experimental Choices: Reagents like sodium sulfide (Na₂S) or sodium hydrosulfide (NaSH) are often used for the selective reduction of one nitro group in a polynitrated aromatic compound. These reagents and specific reaction conditions can be tuned to favor the reduction of the more accessible C4 nitro group to an amino group, leaving the C2 nitro group intact, which ultimately would yield an isomer. To obtain the target compound, selective reduction of the nitro group ortho to the amino group in 2,4-dinitroaniline followed by acetylation would be a more direct path, however, for the purpose of this guide, we will consider the selective reduction of 1-acetamido-2,4-dinitrobenzene, which presents a distinct set of challenges and potential impurities. A more plausible variant would be the selective reduction of the nitro group at position 4 in 1-amino-2,4-dinitrobenzene followed by acetylation. For our comparison, we will focus on the selective reduction of 1-acetamido-2,4-dinitrobenzene to yield the isomeric N-(4-acetamido-3-nitrophenyl)amine, highlighting the importance of starting material selection.
Caption: Workflow for Synthetic Route B.
Route C: Selective Acetylation of 4-Nitro-1,2-phenylenediamine
This route starts with a diamine and involves the selective N-acetylation of one of the two amino groups. The amino group at C1 (para to the nitro group) is expected to be more nucleophilic and sterically accessible than the amino group at C2 (ortho to the nitro group), which is deactivated by the nitro group's strong electron-withdrawing inductive and resonance effects.
Causality of Experimental Choices: By using a stoichiometric amount of a mild acetylating agent like acetic anhydride at controlled temperatures, it is possible to selectively acetylate the more reactive amino group.[1][2] This method often provides good regioselectivity.
Caption: Workflow for Synthetic Route C.
Comparative Spectroscopic Analysis
The structural confirmation of this compound relies on a cohesive interpretation of data from ¹H NMR, FT-IR, and Mass Spectrometry. While the spectra of the pure product will be identical regardless of the synthetic route, the presence and nature of impurities will vary significantly.
Predicted Spectroscopic Data for this compound
The following table summarizes the predicted key spectroscopic features for the pure target compound, based on established principles of spectroscopy and data from analogous structures.[3][4][5]
| Spectroscopic Technique | Expected Signature | Rationale |
| ¹H NMR (in DMSO-d₆) | ~9.5-10.0 ppm (s, 1H, -NHCO) | Amide protons are typically downfield and appear as singlets. |
| ~8.0-8.2 ppm (d, 1H, H-2) | Aromatic proton ortho to the nitro group is strongly deshielded. | |
| ~7.0-7.2 ppm (dd, 1H, H-6) | Aromatic proton ortho to the acetamido group and meta to the nitro group. | |
| ~6.8-7.0 ppm (d, 1H, H-5) | Aromatic proton ortho to the amino group and meta to the acetamido group. | |
| ~5.0-5.5 ppm (s, 2H, -NH₂) | Amino group protons, often broad. | |
| ~2.1 ppm (s, 3H, -COCH₃) | Methyl protons of the acetyl group. | |
| FT-IR (KBr pellet, cm⁻¹) | 3400-3500 (N-H stretch, -NH₂) | Asymmetric and symmetric stretching of the primary amine. |
| ~3300 (N-H stretch, -NHCO) | N-H stretching of the secondary amide. | |
| ~1680 (C=O stretch, Amide I) | Carbonyl stretch of the acetamido group. | |
| ~1580 & ~1350 (N=O stretch) | Asymmetric and symmetric stretching of the nitro group. | |
| Mass Spectrometry (EI) | m/z 195 [M]⁺ | Molecular ion peak corresponding to the molecular weight of C₈H₉N₃O₃.[3] |
| m/z 153 [M - CH₂CO]⁺ | Loss of a ketene radical from the molecular ion. | |
| m/z 135 [M - NO₂ - H]⁺ | Loss of the nitro group and a hydrogen atom. |
Route-Specific Impurity Analysis
The true power of spectroscopic comparison lies in identifying impurities unique to each synthetic pathway. This is critical for process optimization and ensuring product quality.
Sources
"yield and purity comparison of different synthetic protocols for N-(4-Amino-3-nitrophenyl)acetamide"
In the landscape of pharmaceutical and materials science, the synthesis of substituted nitroanilines is a cornerstone for the development of a wide array of functional molecules. Among these, N-(4-Amino-3-nitrophenyl)acetamide, also known as 4-acetamido-2-nitroaniline, serves as a critical intermediate. Its molecular architecture, featuring both a free amino group and a nitro functionality on an acetanilide backbone, makes it a versatile precursor for azo dyes, pigments, and various pharmacologically active agents.
The regioselective introduction of a nitro group onto the N-(4-aminophenyl)acetamide scaffold presents a unique synthetic challenge due to the presence of two activating groups: the free amino and the acetamido moieties. Both groups are ortho-, para-directing, but their relative activating strengths and the steric environment of the molecule heavily influence the outcome of electrophilic aromatic substitution reactions. This guide provides an in-depth comparison of two distinct synthetic strategies for the preparation of this compound, offering researchers and process chemists the critical data and mechanistic insights required to select the most suitable protocol for their specific needs. We will delve into a classical mixed-acid nitration approach and a milder, more contemporary method employing an alternative nitrating agent, comparing them on the crucial metrics of reaction yield and product purity.
Comparative Analysis of Synthetic Protocols
The selection of a synthetic route is a critical decision in chemical process development, balancing factors such as yield, purity, cost, safety, and environmental impact. Below is a summary of the key performance indicators for the two protocols detailed in this guide.
| Parameter | Protocol 1: Mixed-Acid Nitration | Protocol 2: Alternative Nitration with N-Nitrosaccharin |
| Starting Material | N-(4-aminophenyl)acetamide | N-(4-aminophenyl)acetamide |
| Nitrating Agent | Nitric Acid / Sulfuric Acid | N-Nitrosaccharin |
| Reaction Conditions | Strongly acidic, low temperature (0-5 °C) | Non-acidic, mild conditions |
| Reported Yield | ~65-75% (Estimated) | Potentially higher, with greater selectivity |
| Purity | Good, requires recrystallization | High, often with cleaner reaction profiles |
| Key Advantages | Cost-effective, readily available reagents | High regioselectivity, mild conditions, good functional group tolerance |
| Key Disadvantages | Harsh acidic conditions, potential for side reactions and oxidation | Reagent preparation required, potentially higher cost |
Protocol 1: Synthesis via Mixed-Acid Nitration
This protocol represents a traditional and widely employed method for the nitration of aromatic compounds. The potent electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction of concentrated nitric acid and sulfuric acid.
Mechanistic Rationale
In this electrophilic aromatic substitution, the sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion. The N-(4-aminophenyl)acetamide, with its electron-rich aromatic ring, then acts as a nucleophile, attacking the nitronium ion. The acetamido group (-NHCOCH₃) is a moderately activating ortho-, para-director, while the amino group (-NH₂) is a strongly activating ortho-, para-director. With the para position already occupied by the acetamido group, the incoming nitro group is directed to the positions ortho to the amino and acetamido groups. Due to the greater activating effect of the amino group, the primary product formed is this compound. The low reaction temperature is crucial to control the exothermic nature of the reaction and to minimize the formation of dinitrated and oxidized byproducts[1][2].
Experimental Protocol
-
Preparation of the Nitrating Mixture: In a flask equipped with a dropping funnel and a magnetic stirrer, carefully add 5 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0 °C. Slowly, and with continuous stirring, add 2 mL of concentrated nitric acid to the sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Dissolution of Starting Material: In a separate beaker, dissolve 5.0 g of N-(4-aminophenyl)acetamide in 10 mL of glacial acetic acid.
-
Nitration Reaction: Slowly add the dissolved N-(4-aminophenyl)acetamide to the chilled nitrating mixture dropwise over a period of 30 minutes, maintaining the reaction temperature between 0-5 °C with vigorous stirring.
-
Reaction Quenching and Product Isolation: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour. Carefully pour the reaction mixture onto 100 g of crushed ice with stirring. The crude product will precipitate as a yellow solid.
-
Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper. Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound.
Protocol 2: Synthesis via N-Nitrosaccharin
In response to the often harsh conditions of mixed-acid nitration, milder and more selective nitrating agents have been developed. N-Nitrosaccharin is a bench-stable, crystalline solid that serves as an efficient source of the nitronium ion under non-acidic conditions, offering a significant advantage in terms of functional group tolerance and reaction control[3].
Mechanistic Rationale
N-Nitrosaccharin, in the presence of a Lewis or Brønsted acid catalyst, or even thermally, can release the nitronium ion. This method avoids the use of strong mineral acids, thereby reducing the likelihood of acid-catalyzed side reactions and degradation of sensitive substrates. The reaction proceeds via an electrophilic aromatic substitution mechanism similar to that of mixed-acid nitration, but the milder conditions can lead to a cleaner reaction profile and potentially higher yields of the desired regioisomer. This approach is particularly advantageous for substrates that are prone to oxidation or hydrolysis under strongly acidic conditions[3].
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 5.0 g of N-(4-aminophenyl)acetamide in 50 mL of a suitable solvent such as acetonitrile.
-
Addition of Nitrating Agent: To the stirred solution, add 1.1 equivalents of N-nitrosaccharin.
-
Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then dissolved in ethyl acetate and washed with a saturated solution of sodium bicarbonate to remove the saccharin byproduct, followed by a brine wash.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Conclusion
The synthesis of this compound can be effectively achieved through multiple synthetic pathways, each with its own set of advantages and limitations. The classical mixed-acid nitration (Protocol 1) remains a viable and cost-effective option, particularly for large-scale production where the cost of reagents is a primary concern. However, the harsh reaction conditions necessitate careful control to minimize side-product formation and ensure safety.
In contrast, the use of milder nitrating agents such as N-nitrosaccharin (Protocol 2) offers a more refined approach. The non-acidic and ambient reaction conditions are highly desirable for the synthesis of complex molecules with sensitive functional groups. While the reagent cost may be higher, the potential for improved yield, higher purity, and a cleaner reaction profile can offset this, particularly in the context of fine chemical and pharmaceutical synthesis where product quality is paramount.
Ultimately, the choice of protocol will depend on the specific requirements of the synthesis, including scale, purity specifications, cost constraints, and the available equipment and expertise. This guide provides the necessary data and insights to enable an informed decision for the efficient and effective synthesis of this valuable chemical intermediate.
References
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Canadian Science Publishing. (1968). Nitrations of acetanilides by reagents of N02X type1. Canadian Journal of Chemistry, 46, 1141. [Link]
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0x27.me. (2015, September 12). Synthesis of p-Nitroacetanilide from Acetanilide. [Link]
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Scribd. (n.d.). The Nitration of Acetanilide. [Link]
-
Shang, M., et al. (2019). Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin. Nature Communications, 10(1), 3423. [Link]
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A Comparative Analysis of Synthetic Routes to N-(4-Amino-3-nitrophenyl)acetamide for Research and Development
Abstract
N-(4-Amino-3-nitrophenyl)acetamide is a valuable intermediate in the synthesis of various pharmaceuticals and dyestuffs. The efficiency, cost-effectiveness, and safety of its production are critical considerations for researchers and chemical development professionals. This guide provides an in-depth comparative analysis of two prominent synthetic routes to this compound, offering a comprehensive overview of their respective methodologies, cost implications, and safety profiles to aid in the selection of the most appropriate route for specific research and development needs.
Introduction
This compound, a substituted acetanilide, serves as a key building block in organic synthesis. Its molecular structure, featuring an acetamido group, a primary amine, and a nitro group on the benzene ring, offers multiple reactive sites for further chemical transformations. The strategic placement of the amino and nitro groups makes it a particularly useful precursor for the synthesis of heterocyclic compounds and azo dyes. Given its industrial relevance, the development of efficient and economical synthetic pathways is of paramount importance. This guide will objectively compare two distinct synthetic strategies, providing the necessary data for an informed cost-benefit analysis.
Synthetic Route 1: Three-Step Synthesis from 4-Chloro-3-nitroaniline
This route commences with the readily available starting material, 4-chloro-3-nitroaniline, and proceeds through N-acetylation followed by a nucleophilic aromatic substitution (ammonolysis) to introduce the C4-amino group.
Logical Workflow for Route 1
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-(4-Amino-3-nitrophenyl)acetamide
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and protecting our ecosystem. This guide provides a detailed, step-by-step protocol for the safe disposal of N-(4-Amino-3-nitrophenyl)acetamide, a compound frequently utilized in synthetic chemistry and pharmaceutical research. Our approach is grounded in established safety protocols and regulatory compliance, aiming to provide clarity and instill confidence in your laboratory's waste management procedures.
Understanding the Hazard Profile of this compound
Key Hazard Considerations:
-
Aromatic Nitro Compounds: This class of compounds is often toxic and can be readily absorbed through the skin. Some nitroaromatic compounds are known or suspected carcinogens.[1] They are also oxidizing agents and can react violently with reducing agents.
-
Aromatic Amines: Many aromatic amines are toxic and are known to be potent carcinogens. They can also cause skin and eye irritation.
-
General Irritant: Safety Data Sheets (SDS) for similar compounds, such as 4-Nitroacetanilide, indicate that they can cause skin, eye, and respiratory irritation.[2][3]
Given these considerations, this compound should be handled as a hazardous substance. The following table summarizes the key information for this compound.
| Property | Data | Source |
| Chemical Formula | C₈H₉N₃O₃ | PubChem[4] |
| Molar Mass | 195.18 g/mol | PubChem[4] |
| Appearance | Solid | - |
| Known Incompatibilities | Strong oxidizing agents, strong acids, strong bases, reducing agents. | Fisher Scientific[2] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that prioritizes safety and regulatory compliance. The following workflow provides a clear path from initial waste collection to final disposal.
Figure 1. A high-level overview of the disposal workflow for this compound.
Personal Protective Equipment (PPE)
Due to the potential for skin absorption and irritation, appropriate PPE is mandatory when handling this compound in any form, including as a waste product.
-
Gloves: Nitrile gloves are required. Ensure they are inspected for tears or punctures before use.
-
Eye Protection: Chemical safety goggles are essential.
-
Lab Coat: A standard laboratory coat should be worn to protect against splashes.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.
Waste Collection and Storage
Proper collection and storage of chemical waste at the point of generation are critical to preventing accidental exposure and ensuring safe disposal.
Step 1: Designate a Satellite Accumulation Area (SAA) In accordance with EPA regulations, designate a specific area in the laboratory for the accumulation of hazardous waste.[5] This area should be at or near the point of generation and under the control of the laboratory personnel.
Step 2: Select a Compatible Waste Container Choose a waste container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended. The container must be in good condition, with no cracks or leaks.[6]
Step 3: Labeling the Hazardous Waste Container Properly label the waste container before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date accumulation started
-
The name and contact information of the responsible researcher or lab supervisor
Step 4: Waste Segregation Store the waste container in a designated secondary containment bin to prevent the spread of material in case of a leak. Crucially, segregate the waste from incompatible materials, such as strong oxidizing agents, strong acids, strong bases, and reducing agents, to prevent dangerous chemical reactions.[2]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
For Small Spills (Solid):
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, gently sweep the solid material into a designated hazardous waste container. Avoid creating dust.
-
Clean the spill area with a suitable solvent (e.g., ethanol or acetone) and paper towels.
-
Dispose of the cleaning materials as hazardous waste in the same container as the spilled chemical.
For Large Spills:
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) department immediately.
-
Prevent others from entering the area.
Approved Disposal Methodologies
The disposal of this compound must be conducted through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations. It is illegal and unsafe to dispose of this chemical down the drain or in the regular trash.[6][7]
Regulatory Framework: EPA Hazardous Waste Codes
Under the Resource Conservation and Recovery Act (RCRA), chemical waste is classified based on its characteristics and origin. While this compound is not specifically listed, it may fall under several categories due to its chemical structure and the processes that generate it as waste. Potential EPA hazardous waste codes include:
-
D036 (Nitrobenzene): If the waste exhibits the toxicity characteristic for nitrobenzene.[8][9]
-
K-listed wastes: If the waste is generated from specific industrial processes involving the production of aniline or nitrobenzene (e.g., K025, K083, K103, K104).[5][8][10]
Your institution's EHS department will be responsible for making the final hazardous waste determination.
Recommended Disposal Technology: Incineration
The most common and effective method for the disposal of organic chemical waste, including aromatic nitro and amino compounds, is high-temperature incineration.[11][12] This process ensures the complete destruction of the hazardous compounds. Commercial incinerators for hazardous waste are typically operated at temperatures between 900°C and 1200°C, which is sufficient to break down this compound into less harmful components like carbon dioxide, water, and nitrogen oxides.[11][13] The off-gases from the incineration process are treated to remove pollutants before being released into the atmosphere.
Potential Pre-Treatment Considerations (for specialized facilities)
While not a procedure to be undertaken in a standard laboratory setting, it is worth noting that chemical pre-treatment methods exist that can reduce the hazard of certain chemical wastes. For acetamides, hydrolysis under basic conditions can cleave the amide bond.[14] However, this process would need to be conducted by a specialized waste treatment facility with the appropriate engineering controls and expertise to handle the starting material and any potentially hazardous byproducts. Under no circumstances should researchers attempt to neutralize or treat this chemical waste within the laboratory.
Record Keeping
Maintain a detailed inventory of all hazardous waste generated in your laboratory. This should include the chemical name, quantity, and the date it was placed in the waste container. When the waste is collected for disposal, retain a copy of the waste manifest provided by the disposal company. These records are essential for regulatory compliance and for tracking the laboratory's waste generation.
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of this compound is a critical aspect of responsible laboratory practice. By adhering to the procedures outlined in this guide, researchers can ensure the safety of themselves and their colleagues, maintain compliance with environmental regulations, and contribute to a culture of safety within the scientific community. Always consult your institution's Environmental Health and Safety department for specific guidance and requirements.
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PrecisionFDA. N-((3S)-1-(2-((4-AMINO-3-NITROPHENYL)AMINO)-6-PROPYL-4-PYRIMIDINYL)-3-PYRROLIDINYL)ACETAMIDE. [Link]
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Journal of Chemical, Biological and Physical Sciences. Synthesis and crystallization of N-(4-nitrophenyl) acetamides. [Link]
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U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(4-Amino-3-nitrophenyl)acetamide
Welcome to your essential safety and operational guide for handling N-(4-Amino-3-nitrophenyl)acetamide (CAS No. 6086-29-9). In drug discovery and development, our progress is intrinsically linked to our ability to manage chemical risks with precision and foresight. This guide moves beyond a simple checklist, providing a framework for risk assessment and procedural excellence. My goal is to equip you, my fellow scientists, with the rationale behind each safety protocol, ensuring that our work is not only groundbreaking but fundamentally safe.
The principle of "As Low As Reasonably Practicable" (ALARP) is the cornerstone of our approach. We do not aim for the minimum required protection but for the most robust and practical safety posture. While comprehensive toxicological data for this compound is not fully detailed in all safety data sheets[1], its structure—featuring nitro and amino groups on an aromatic ring—suggests we should conservatively manage it as a substance with the potential to be a skin, eye, and respiratory irritant, and possibly harmful if ingested or absorbed through the skin. This expert judgment, based on structure-activity relationships seen in similar molecules like nitroanilines and acetanilides[2][3][4], dictates a stringent and proactive approach to personal protective equipment (PPE).
The Hierarchy of Controls: Your First Line of Defense
Before a single glove is worn, we must prioritize engineering and administrative controls. PPE is the final, critical barrier between you and a potential hazard.
-
Engineering Controls : These are modifications to the workspace that provide a physical barrier or remove the hazard. For a solid compound like this compound, the primary engineering control is a certified chemical fume hood.[5] Handling the solid, especially during weighing or transfers where dust formation is possible, must be performed within a fume hood to prevent inhalation of airborne particulates.[1][6]
-
Administrative Controls : These are the procedures and practices that minimize exposure. This includes comprehensive training on this specific guide, restricting access to handling areas, and ensuring emergency equipment like safety showers and eyewash stations are unobstructed and regularly tested.[5]
Core PPE Requirements: A Detailed Breakdown
Once engineering and administrative controls are in place, we select PPE to mitigate any residual risk. The selection is dictated by the specific task and the potential for exposure.
Eye and Face Protection
Direct contact with chemical dust or splashes poses a significant risk of serious eye irritation.[2][4]
-
Standard Operations : For routine tasks involving small quantities (<5g) or dilute solutions, ANSI Z87.1-compliant or EN 166-compliant safety glasses with integrated side shields are mandatory.[2][5]
-
High-Risk Operations : When handling larger quantities or during procedures with a high splash potential, a full-face shield worn over safety glasses provides a superior level of protection.
Hand Protection
The skin is a primary route of exposure. Chemical-resistant gloves are essential to prevent dermal contact and potential irritation or sensitization.[2][5][7]
-
Glove Selection : Nitrile gloves are the standard choice, offering good resistance to a broad range of chemicals and excellent dexterity. Always consult your institution's glove compatibility chart or the manufacturer's data.
-
Critical Technique : Double-gloving can be employed during high-risk procedures. The cardinal rule is to inspect gloves for any signs of degradation or puncture before each use. Remove gloves using a technique that avoids touching the outer contaminated surface with your bare skin and wash your hands thoroughly after removal.[8]
Body Protection
Protective clothing shields your skin and personal attire from contamination.
-
Standard Operations : A clean, buttoned, long-sleeved laboratory coat is the minimum requirement.
-
High-Risk Operations : For tasks involving significant quantities of solid material or when cleaning spills, a chemical-resistant apron or disposable coveralls worn over the lab coat are recommended to provide an additional barrier.[5][9]
Respiratory Protection
While engineering controls are designed to prevent inhalation, respiratory protection is necessary when these controls are insufficient or during emergencies.[5]
-
When Required : Use a respirator when weighing large amounts of powder outside of a containment hood (not recommended), or when responding to a significant spill where dust has become airborne.
-
Respirator Selection : A NIOSH-approved N95 or an EU-standard FFP2 particulate respirator is typically sufficient for solid dusts.[5] All personnel required to wear respirators must be medically cleared and fit-tested as part of a comprehensive respiratory protection program.
Data Presentation: PPE Selection Matrix
For clarity, the following table summarizes the minimum PPE requirements for common laboratory tasks involving this compound.
| Task/Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Transfer (Solid, <5g in Fume Hood) | Safety Glasses (with side shields) | Single Pair Nitrile Gloves | Laboratory Coat | Not Required |
| Solution Preparation & Handling | Safety Glasses (with side shields) | Single Pair Nitrile Gloves | Laboratory Coat | Not Required |
| Weighing & Transfer (Solid, >5g) | Face Shield over Safety Glasses | Double Pair Nitrile Gloves | Laboratory Coat & Chemical Apron | N95/FFP2 Respirator Recommended |
| Small Spill Cleanup (<10g) | Safety Goggles or Face Shield | Double Pair Nitrile Gloves | Laboratory Coat & Chemical Apron | N95/FFP2 Respirator |
| Large Spill Cleanup (>10g) | Face Shield & Safety Goggles | Heavy-Duty Nitrile/Butyl Gloves | Disposable Coveralls | Full-face respirator with appropriate cartridges |
Experimental Protocols: Safe Handling and Disposal Workflows
Trust in our safety systems is built upon validated, step-by-step protocols.
Donning and Doffing PPE: A Self-Validating System
The sequence of putting on and removing PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Preparation: Wash hands thoroughly.
-
Body Protection: Don lab coat or coveralls.
-
Respiratory Protection: If required, don your respirator. Perform a seal check.
-
Eye Protection: Don safety glasses or goggles.
-
Hand Protection: Don gloves, ensuring the cuffs go over the sleeves of your lab coat.
Doffing Sequence (The "Dirty-to-Clean" Principle):
-
Gloves: Remove the first pair of gloves (if double-gloved) or the single pair.
-
Body Protection: Remove apron or coveralls, turning them inside out.
-
Eye Protection: Remove face shield/goggles from the back.
-
Respiratory Protection: Remove respirator from the back.
-
Final Gloves: Remove inner pair of gloves (if used).
-
Hygiene: Wash hands immediately and thoroughly with soap and water.
Operational Plan: Spill Response
Immediate and correct action during a spill is paramount. The following workflow outlines the procedural logic for a minor spill (<10g) of solid this compound.
Caption: Workflow for minor solid chemical spill response.
Disposal Plan
Proper disposal prevents environmental contamination and ensures regulatory compliance.
-
Contaminated PPE : All disposable PPE (gloves, coveralls, etc.) that has come into contact with the chemical must be placed in a designated hazardous waste container.
-
Chemical Waste : Dispose of this compound and any contaminated materials (e.g., absorbent from a spill) through your institution's Environmental Health & Safety (EHS) office in a properly labeled hazardous waste container.[2][5] Do not discharge to drains or mix with other waste streams.[5]
-
Empty Containers : To be considered non-hazardous, an empty container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[10] The rinsate must be collected and disposed of as hazardous chemical waste. After rinsing and air-drying, deface the original label before disposing of the container in the appropriate solid waste stream (e.g., glass recycling).[10]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
